Epitalon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOBRRUMWJWCU-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952957 | |
| Record name | Epitalon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64082-79-7, 307297-39-8 | |
| Record name | Epithalamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epithalon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitalon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITALON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epitalon tetrapeptide structure and synthesis
An In-Depth Technical Guide to the Tetrapeptide Epitalon: Structure, Synthesis, and Core Mechanisms
This compound (also known as Epithalon or AEDG) is a synthetic tetrapeptide comprised of the amino acid sequence L-alanyl-L-glutamyl-L-aspartyl-glycine.[1][2] Originally developed as a synthetic analog of Epithalamin, a polypeptide extract from the bovine pineal gland, this compound has been the subject of extensive research for over two decades, primarily focusing on its geroprotective and neuroendocrine effects.[2][3][4]
This technical guide provides a detailed overview of this compound's chemical structure, synthesis methodologies, and its primary biological signaling pathways. It includes summaries of quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Structure and Physicochemical Properties
This compound is a short-chain peptide with a well-defined chemical structure. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Ala-Glu-Asp-Gly (AEDG) | [1][5] |
| IUPAC Name | (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [1][5] |
| Molecular Formula | C₁₄H₂₂N₄O₉ | [1][6] |
| Molar Mass | 390.34 g/mol | [5] |
| CAS Number | 307297-39-8 | [1] |
| PubChem CID | 219042 | [1][5] |
| Appearance | Lyophilized white powder | [6] |
| Purity (RP-HPLC) | >97.0% | [6] |
| Storage (Lyophilized) | Should be stored desiccated below -18°C. Stable for 3 weeks at room temperature. | [6] |
| Storage (Reconstituted) | Store at 4°C for 2-7 days; for future use, store below -18°C. Freeze-thaw cycles should be prevented. | [6] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through chemical methods, which offer precise control over the peptide sequence and purity. The two main approaches are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS).[7]
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for peptide synthesis due to its efficiency and suitability for automation. The process involves covalently attaching the C-terminal amino acid (Glycine) to an insoluble polymer resin. The peptide chain is then assembled step-by-step by adding the subsequent protected amino acids (Aspartic Acid, Glutamic Acid, and Alanine). Each cycle involves deprotection of the N-terminus of the resin-bound amino acid, followed by the coupling of the next protected amino acid. Excess reagents and byproducts are easily removed by washing the resin. Once the sequence is complete, the peptide is cleaved from the resin and all protecting groups are removed.
Liquid-Phase Peptide Synthesis (LPPS)
In LPPS, the entire synthesis process occurs in a solution. This classical method requires the purification and isolation of the peptide intermediate after each coupling step. While more labor-intensive than SPPS, LPPS can be advantageous for large-scale synthesis or for producing peptide fragments that can be combined (fragment condensation).
Core Biological Mechanisms
This compound's biological effects are attributed to its ability to modulate fundamental cellular processes, primarily telomere maintenance and neuroendocrine function.
Telomerase Activation and Telomere Elongation
One of the most well-documented mechanisms of this compound is its ability to activate the enzyme telomerase.[8][9] Telomeres, the protective caps at the ends of chromosomes, naturally shorten with each cell division, a process linked to cellular aging. Telomerase can counteract this shortening by adding telomeric DNA repeats. In most somatic cells, telomerase activity is suppressed.
This compound is believed to penetrate the cell and nucleus, where it can interact with the promoter regions of the telomerase gene (hTERT), potentially by binding to specific DNA sequences or influencing chromatin structure.[8] This interaction leads to the upregulation of hTERT gene expression, resulting in increased production of the telomerase enzyme. The active enzyme then elongates the telomeres, which can extend the replicative lifespan of cells.[3][10]
Regulation of Melatonin Synthesis
This compound also plays a significant role in regulating neuroendocrine function by restoring the natural rhythm of melatonin production in the pineal gland.[8] Melatonin is a key hormone that governs circadian rhythms. Its production declines with age. This compound has been shown to stimulate melatonin synthesis by upregulating the expression of key enzymes in its production pathway, including arylalkylamine N-acetyltransferase (AANAT) and the phosphorylated cAMP response element-binding protein (pCREB).[2][11] This action helps restore normal nocturnal melatonin peaks, which can improve sleep quality and other circadian-dependent physiological processes.[11]
Experimental Protocols and Data
The following sections provide methodologies for key experiments used to quantify the effects of this compound, along with representative data.
Cell Culture and Treatment Protocol
In a study investigating this compound's effect on telomere length, various human cell lines were treated with the peptide.[10][12] The experimental conditions are summarized below.
| Parameter | Breast Cancer Cell Lines (21NT, BT474) | Normal Cell Lines (IBR.3 Fibroblast, HMEC Epithelial) | Reference(s) |
| This compound Conc. | 0.1, 0.2, 0.5, and 1.0 µg/mL | 1.0 µg/mL | [10][12] |
| Treatment Time | 4 days (daily treatment) | 3 weeks (daily treatment) | [10][12] |
| Stock Solution | 10 mg of this compound dissolved in 4 mL of bacteriostatic water (2.5 mg/mL) | 10 mg of this compound dissolved in 4 mL of bacteriostatic water (2.5 mg/mL) | [12] |
| Control | Untreated cells served as a baseline control. | Untreated cells served as a baseline control. | [12] |
| Maintenance | Culture media was refreshed daily. | Culture media was refreshed daily. | [12] |
Quantification of Telomere Length via qPCR
Relative telomere length is commonly measured using a quantitative PCR (qPCR) method, which compares the amplification of telomeric repeats (T) to that of a stable single-copy gene (S).[10][13]
Methodology:
-
DNA Isolation: Genomic DNA is extracted from treated and control cells using a standard purification kit (e.g., Promega Wizard Genomic DNA Purification Kit).[10][12]
-
Standard Curve Preparation:
-
qPCR Reaction Setup: Two separate qPCR reactions are performed for each sample: one with primers for the telomeric repeats and one with primers for the single-copy gene.[13]
-
Cycling Conditions: A typical protocol involves an initial denaturation, followed by 30-40 cycles of denaturation and annealing/extension. For example:
-
Initial denaturation: 95°C for 15 min.
-
30 cycles of: 95°C for 7 s and 58°C for 10 s.
-
Final extension: 95°C for 5 min.
-
Followed by 40 cycles of: 95°C for 15 s and 58°C for 30 s.[10]
-
-
Data Analysis:
-
The cycle threshold (Ct) values from the qPCR are plotted against the standard curves to determine the quantity of telomeric and single-copy gene DNA.
-
The relative telomere length is calculated as the ratio of telomere copy number to single-copy gene copy number (T/S ratio).[13]
-
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[8][14][15]
Methodology:
-
Cell Lysis and Protein Extraction:
-
Approximately 100,000 cells are collected and centrifuged.[14]
-
The cell pellet is resuspended in an ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer) and incubated on ice for 30 minutes to extract cellular proteins, including telomerase.[14][16]
-
Protein concentration is quantified using a standard protein assay.[10]
-
-
Telomerase Extension:
-
An aliquot of the cell lysate (containing the extracted telomerase) is added to a reaction mix.
-
The mix contains a non-telomeric oligonucleotide substrate (TS primer) and dNTPs.[14]
-
The reaction is incubated (e.g., at 25°C for 40 minutes) to allow any active telomerase in the lysate to add telomeric repeats (TTAGGG) onto the end of the TS primer.[14]
-
-
PCR Amplification:
-
Detection and Quantification:
-
The amplified PCR products are separated using polyacrylamide gel electrophoresis (PAGE).[15]
-
Active telomerase will produce a characteristic ladder of bands, with each band separated by 6 base pairs (the length of one telomeric repeat).[15]
-
The activity can be quantified by measuring the intensity of the ladder using densitometry. Alternatively, a real-time quantitative TRAP (qTRAP) assay can be used for more precise quantification.[16]
-
Quantitative Data on Telomere Elongation
The study referenced above demonstrated a dose-dependent increase in telomere length in breast cancer cell lines after 4 days of treatment with this compound.[10]
| Cell Line | This compound Concentration (µg/mL) | Mean Telomere Length (kb) | Reference(s) |
| 21NT | 0 (Control) | ~2.4 | [10] |
| 0.5 | ~4.0 | [10] | |
| 1.0 | ~4.0 | [10] | |
| BT474 | 0 (Control) | Not specified | [10] |
| 0.2 | ~8.0 | [10] |
Note: In normal fibroblast and epithelial cells, a significant increase in telomere length was also observed after a longer treatment period of three weeks with 1.0 µg/mL of this compound.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H22N4O9 | CID 219042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. gethealthspan.com [gethealthspan.com]
- 9. innerbody.com [innerbody.com]
- 10. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lotilabs.com [lotilabs.com]
- 12. researchgate.net [researchgate.net]
- 13. An Optimised Step-by-Step Protocol for Measuring Relative Telomere Length [mdpi.com]
- 14. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. telomer.com.tr [telomer.com.tr]
- 17. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
Epitalon's Mechanism of Action on Telomerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms by which the synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) exerts its effects on telomerase, a key enzyme in cellular aging and longevity.[1][2] Drawing upon peer-reviewed studies, this document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism: Upregulation of Telomerase Activity
This compound's primary mechanism of action in promoting cellular longevity is through the activation of telomerase.[2][3][4][5] In most somatic cells, telomerase is inactive, leading to the progressive shortening of telomeres with each cell division, a process linked to cellular senescence.[6] this compound has been shown to induce the expression of the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase), leading to increased enzymatic activity and the subsequent elongation of telomeres in human somatic cells.[1][7][8] This reactivation of telomerase can extend the replicative lifespan of cells, preserving a more youthful morphology and function.[6]
Signaling Pathway in Normal Somatic Cells
The proposed signaling pathway for this compound's action on telomerase in normal, healthy cells is a direct upregulation of the telomerase gene.[7][8] this compound is believed to penetrate the cell nucleus and interact with the promoter regions of the telomerase gene, potentially by binding to specific DNA sequences.[6] This interaction is thought to remodel the chromatin structure, making the hTERT gene more accessible for transcription.[6] The resulting increase in hTERT mRNA leads to the synthesis of the telomerase enzyme, which then adds telomeric repeats to the ends of chromosomes, effectively elongating them.[2][7][8]
Caption: Proposed signaling pathway of this compound on telomerase activation in normal somatic cells.
Differential Mechanism in Cancer Cells: The ALT Pathway
Interestingly, recent studies have revealed a differential mechanism of action for this compound in cancer cells. While this compound still leads to telomere elongation in cancer cell lines, this effect is not primarily driven by a significant increase in telomerase activity.[7] Instead, this compound appears to activate the Alternative Lengthening of Telomeres (ALT) pathway, a telomerase-independent mechanism for maintaining telomere length that is often utilized by cancer cells.[7][8][9] This is a critical distinction for researchers in drug development, as it suggests a nuanced and cell-type-specific activity for this compound.
Caption: Differential mechanisms of this compound-induced telomere elongation in normal versus cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound on telomere biology.
Table 1: Effect of this compound on hTERT mRNA Expression
| Cell Line | This compound Concentration | Treatment Duration | Fold Upregulation of hTERT mRNA (relative to untreated) | Reference |
| 21NT (Breast Cancer) | 1 µg/ml | 4 days | 12-fold | [7] |
| BT474 (Breast Cancer) | 0.5 µg/ml | 4 days | 5-fold | [7] |
Table 2: Effect of this compound on Telomere Length
| Cell Line/Study Population | This compound Concentration | Treatment Duration | Change in Telomere Length | Reference |
| Human Fetal Lung Fibroblasts (602/17) | Not specified | Not specified | Elongation observed | [10] |
| Human Lymphocytes (donors 25-88 years) | Not specified | Not specified | Average increase of 33.3% | [6][10] |
| 21NT (Breast Cancer) | 0.2 µg/ml to 1 µg/ml | 4 days | Dose-dependent increase | [7][11] |
| BT474 (Breast Cancer) | 0.2 µg/ml | 4 days | Maximum elongation to ~8 kb | [7][11] |
| IBR.3 (Normal Fibroblast) | 1 µg/ml | 3 weeks | Significant increase | [7][11] |
| HMEC (Normal Epithelial) | 1 µg/ml | 3 weeks | Significant increase | [7][11] |
Table 3: Effect of this compound on Telomerase and ALT Activity
| Cell Line | This compound Concentration | Treatment Duration | Telomerase Activity | ALT Activity | Reference |
| 21NT (Breast Cancer) | 0.5 & 1 µg/ml | 4 days | No significant increase | Significant increase | [7] |
| BT474 (Breast Cancer) | 0.5 & 1 µg/ml | 4 days | No significant increase | Significant increase | [7] |
| IBR.3 (Normal Fibroblast) | 1 µg/ml | 3 weeks | Significant increase | No increase | [7][9] |
| HMEC (Normal Epithelial) | 1 µg/ml | 3 weeks | Significant increase | Minor increase | [7][9] |
Experimental Protocols
This section details the methodologies employed in the key studies investigating this compound's effect on telomerase.
Cell Culture and Treatments
-
Cell Lines:
-
Culture Conditions:
-
Breast cancer cell lines were cultured in Modified Eagle's Medium alpha (α-MEM) supplemented with hydrocortisone and insulin.[7]
-
-
This compound Treatment:
Telomere Length Estimation
-
Method: Quantitative Polymerase Chain Reaction (qPCR).[7][11]
-
Protocol:
-
Genomic DNA was extracted from treated and untreated control cells using a purification kit (e.g., Wizard Genomic DNA Purification Kit).[7]
-
A standard curve was generated using a telomeric standard oligomer through serial dilutions.
-
A single-copy gene (e.g., 36B4) was used as a genomic DNA control for copy number determination.
-
qPCR was performed, and the resulting Ct values were used to calculate the average telomere length in kilobases (kb) by comparing them to the standard curve.[7]
-
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. peptideslabuk.com [peptideslabuk.com]
- 4. elementsarms.com [elementsarms.com]
- 5. This compound (Epithalon) - Legion Peptides [legionpeptides.com]
- 6. gethealthspan.com [gethealthspan.com]
- 7. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Epitalon Development
Introduction
This compound (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide composed of the amino acids L-alanine, L-glutamic acid, L-aspartic acid, and L-glycine.[1][2] Its development stems from decades of research into the anti-aging properties of a natural pineal gland extract known as Epithalamin.[2][3] Spearheaded by Russian scientist Professor Vladimir Khavinson and the St. Petersburg Institute of Bioregulation and Gerontology in the 1980s, this compound was synthesized based on the amino acid composition of Epithalamin.[3][4] This whitepaper provides a comprehensive technical overview of the discovery, history, and development of this compound, with a focus on its core mechanisms of action, supported by quantitative data from key experiments and detailed methodologies.
Core Mechanisms of Action
This compound's biological activity is multifaceted, primarily revolving around the regulation of fundamental cellular processes associated with aging.[1][5] Its principal mechanisms include the activation of telomerase and subsequent telomere elongation, regulation of the neuroendocrine system, and antioxidant effects.[1][6]
1. Telomerase Activation and Telomere Elongation
A cornerstone of this compound research is its ability to activate the enzyme telomerase, which is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[7][8] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, this compound has been shown to extend the lifespan of cell cultures.[7][9]
A pivotal study in 2003 by Khavinson and colleagues demonstrated that the addition of this compound to telomerase-negative human fetal fibroblast cultures induced the expression of the telomerase catalytic subunit (hTERT), leading to telomerase activity and telomere elongation.[7][9] This was a significant finding, suggesting a mechanism for overcoming the Hayflick limit of cellular division.[9]
Quantitative Data on Telomere Elongation and Telomerase Activity
| Cell Line | Treatment | Telomere Length Increase | hTERT mRNA Expression | Telomerase Activity | Reference |
| Human Fetal Fibroblasts | This compound | 33.3% (average) | Induced | Activated | [10][11] |
| 21NT (Breast Cancer) | 1 µg/ml this compound (4 days) | Dose-dependent increase | Increased | No significant increase | [9] |
| BT474 (Breast Cancer) | 1 µg/ml this compound (4 days) | Dose-dependent increase | Increased | No significant increase | [9] |
| HMEC (Normal Epithelial) | This compound | Dose-dependent increase | Increased | Enhanced | [9] |
| IBR.3 (Normal Fibroblast) | This compound | Dose-dependent increase | Increased | Enhanced | [9] |
Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method used to detect telomerase activity.
-
Principle: The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) to the 3' end of a synthetic DNA primer (TS primer). In the second step, these extended products are amplified by PCR using the TS primer and a reverse primer (ACX primer). The amplified products, which have a characteristic 6-base pair ladder pattern, are then visualized by gel electrophoresis.
-
Methodology:
-
Protein Extraction: Cellular proteins are extracted using a lysis buffer (e.g., 1x CHAPS lysis buffer).
-
Telomerase Reaction: The protein extract is incubated with a reaction mixture containing the TS primer, dNTPs, and a buffer. This allows telomerase to extend the TS primer.
-
PCR Amplification: The reaction mixture is then subjected to PCR with the addition of the ACX primer and Taq polymerase.
-
Detection: The PCR products are resolved on a polyacrylamide gel and visualized using a DNA staining agent (e.g., ethidium bromide or SYBR Green). The presence of a ladder of bands indicates telomerase activity.
-
Experimental Workflow: In Vitro Telomerase Activation Study
Caption: Workflow for in vitro analysis of this compound's effect on telomerase.
2. Regulation of the Neuroendocrine System and Circadian Rhythms
This compound has been shown to regulate the function of the pineal gland, a key component of the neuroendocrine system that produces melatonin.[8] Melatonin is a hormone crucial for regulating circadian rhythms, and its production declines with age.[12] this compound has been demonstrated to restore melatonin synthesis in older animals and humans, thereby normalizing circadian rhythms.[13]
The mechanism of action involves the upregulation of key enzymes in the melatonin synthesis pathway, such as arylalkylamine N-acetyltransferase (AANAT), and the transcription factor pCREB.[5][14]
Quantitative Data on Melatonin Synthesis
| Subject | Treatment | Increase in Melatonin Synthesis | Reference |
| Women (Human Trial) | 0.5mg/day this compound | 160% (compared to placebo) | [12] |
| Aged Macaques | This compound | Normalized nighttime melatonin levels | [13] |
Signaling Pathway: this compound's Regulation of Melatonin Synthesis
Caption: this compound's influence on the melatonin synthesis pathway.
3. Antioxidant and Geroprotective Effects
This compound exhibits significant antioxidant properties, contributing to its overall geroprotective effects.[6][15] It has been shown to stimulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), and reduce lipid peroxidation.[15] By mitigating oxidative stress, this compound helps protect cells from age-related damage.[16]
In Vivo Studies: Lifespan and Tumor Incidence
Long-term studies in animal models have provided compelling evidence for the geroprotective and oncostatic (anti-tumor) effects of this compound.
Quantitative Data from In Vivo Studies in Mice
| Mouse Strain | Treatment | Effect on Lifespan | Effect on Tumor Incidence | Reference |
| SHR | 1.0 µ g/mouse , 5 days/month | 12.3% increase in maximum lifespan | 6-fold decrease in leukemia | [17][18][19] |
| C3H/He | 0.1 µ g/mouse , 5 times/week | - | Decreased number of malignant tumors, prevented metastases | [4][20] |
| SAMP-1 | 1 µ g/mouse , 5 times/week monthly | Longer mean and maximum survival | No effect on frequency, but longer survival in tumor-free animals | [21] |
Experimental Protocol: In Vivo Lifespan and Spontaneous Tumor Incidence Study in Mice
-
Animals: Female Swiss-derived SHR mice are a commonly used model.
-
Housing: Mice are housed under standard laboratory conditions with controlled light-dark cycles and ad libitum access to food and water.
-
Treatment: From a specified age (e.g., 3 months), mice are subcutaneously injected with this compound (e.g., 1.0 µ g/mouse ) dissolved in saline for 5 consecutive days each month until their natural death. A control group receives saline injections.
-
Monitoring: Body weight, food consumption, and estrous function are monitored regularly.
-
Endpoints: The primary endpoints are lifespan (mean and maximum) and the incidence, type, and location of spontaneous tumors, which are assessed through necropsy and histological examination.
Experimental Workflow: In Vivo Lifespan Study
Caption: Workflow for an in vivo study on this compound's effects on lifespan.
Epigenetic Mechanisms of Action
Recent research has delved into the epigenetic mechanisms underlying this compound's effects. It is suggested that this compound can interact with histone proteins, specifically H1, H2b, H3, and H4, leading to chromatin decondensation.[22][23] This alteration in chromatin structure can make genes that were previously silenced with age more accessible for transcription, thereby restoring more youthful gene expression patterns.[5][23]
The discovery and development of this compound represent a significant advancement in the field of gerontology. Its ability to activate telomerase, regulate the neuroendocrine system, and exert antioxidant effects provides a multi-pronged approach to combating the molecular and cellular hallmarks of aging. The extensive body of research, primarily from the St. Petersburg Institute of Bioregulation and Gerontology, has laid a strong foundation for understanding the therapeutic potential of this tetrapeptide. While further independent clinical trials are warranted to fully elucidate its efficacy and long-term safety in humans, the existing data present this compound as a compelling candidate for interventions aimed at promoting healthy aging and longevity. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the ongoing exploration of this compound and its derivatives.
References
- 1. swolverine.com [swolverine.com]
- 2. spartanpeptides.com [spartanpeptides.com]
- 3. peptidesociety.org [peptidesociety.org]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. gethealthspan.com [gethealthspan.com]
- 6. medisearch.io [medisearch.io]
- 7. revolutionhealth.org [revolutionhealth.org]
- 8. jordantimes.com [jordantimes.com]
- 9. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. karger.com [karger.com]
- 12. innerbody.com [innerbody.com]
- 13. swolverine.com [swolverine.com]
- 14. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Scholars@Duke publication: [Effect of this compound and melatonin on life span and spontaneous carcinogenesis in senescence accelerated mice (SAM)]. [scholars.duke.edu]
- 22. mdpi.com [mdpi.com]
- 23. Peptide this compound activates chromatin at the old age. - NeL.edu [nel.edu]
Epitalon (Ala-Glu-Asp-Gly): An In-depth Technical Guide on its Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitalon, a synthetic tetrapeptide (L-Alanyl-L-glutamyl-L-aspartyl-glycine), has emerged as a significant subject of research in the fields of bioregulation and gerontology.[1][2] This technical guide provides a comprehensive overview of the molecular properties of this compound, its mechanism of action, and key experimental findings. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document summarizes quantitative data in structured tables, outlines experimental methodologies, and visualizes key signaling pathways using Graphviz diagrams.
Core Molecular Properties
This compound is a synthetic peptide that was developed based on the amino acid composition of Epithalamin, a natural extract from the pineal gland of cattle.[2][3] It is composed of four amino acids: Alanine, Glutamic Acid, Aspartic Acid, and Glycine.[1]
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its scientific evaluation.
| Property | Value | Source |
| Molecular Formula | C14H22N4O9 | [1][2][4] |
| Molecular Weight | 390.35 g/mol | [2][4][5] |
| IUPAC Name | (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [1][4] |
| Amino Acid Sequence | Ala-Glu-Asp-Gly (AEDG) | [1][4] |
| CAS Number | 307297-39-8 | [1][2] |
| Canonical SMILES | C--INVALID-LINK--O)C(=O)N--INVALID-LINK--O)C(=O)NCC(=O)O">C@@HN | [4] |
| Physical Appearance | Sterile Filtered White lyophilized (freeze-dried) powder | [5] |
| Solubility (in DMSO) | 78 mg/mL (199.82 mM) | [6] |
| Solubility (in Water) | 78 mg/mL (199.82 mM) | [6] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily centered around its geroprotective and bioregulatory effects. These effects are underpinned by its interaction with fundamental cellular processes.
Telomerase Activation
A primary and extensively studied mechanism of this compound is its ability to activate the enzyme telomerase.[7] Telomerase is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division.[8] By activating telomerase, this compound can elongate telomeres, thereby potentially extending the replicative lifespan of cells.[1]
-
Mechanism: this compound is believed to interact directly with the promoter regions of the telomerase gene (hTERT), inducing its expression and subsequent enzyme activity.[9] This interaction may involve binding to specific DNA sequences and modulating the chromatin structure to make the gene more accessible for transcription.[9]
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, contributing to its protective effects against cellular damage.[10][11] It functions by enhancing the endogenous antioxidant defense systems.
-
Mechanism: this compound is reported to activate the Keap1/Nrf2 signaling pathway, a master regulator of cellular redox balance.[9] This activation leads to the increased expression of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]
Regulation of Gene Expression and Circadian Rhythms
This compound has been shown to influence gene expression related to the cell cycle and aging.[12] It also plays a role in restoring the normal circadian rhythm of melatonin synthesis by the pineal gland, which can be disrupted during aging.[1][9]
Experimental Protocols and Findings
The majority of research on this compound has been conducted by the St. Petersburg Institute of Bioregulation and Gerontology.[1] While detailed, step-by-step protocols are not always available in the public domain, the general methodologies can be outlined.
In Vitro Telomerase Activity Assay
-
Objective: To determine the effect of this compound on telomerase activity in cell cultures.
-
Methodology:
-
Cell Culture: Human cell lines, such as fetal lung fibroblasts or HeLa cells, are cultured under standard conditions.[9][13]
-
Treatment: Experimental groups are treated with varying concentrations of this compound, while control groups receive a placebo.
-
Telomeric Repeat Amplification Protocol (TRAP) Assay: Cell lysates are prepared, and the TRAP assay is performed to measure telomerase activity. This assay involves the telomerase-mediated extension of a synthetic DNA primer, followed by PCR amplification of the extended products.
-
Analysis: The amplified products are visualized and quantified using gel electrophoresis or real-time PCR.
-
-
Key Findings: Studies have shown that this compound treatment leads to a significant increase in telomerase activity and telomere length in human somatic cells.[1][14] In some cases, telomere length increased by an average of 33.3%.[9]
In Vivo Animal Studies
-
Objective: To investigate the long-term effects of this compound on lifespan, tumor incidence, and biomarkers of aging in animal models.
-
Methodology:
-
Animal Model: Commonly used models include mice (e.g., Swiss-derived SHR mice) and rats.[15]
-
Treatment Regimen: Animals in the experimental group receive regular subcutaneous injections of this compound (e.g., 1.0 µ g/mouse for 5 consecutive days each month), while the control group receives saline injections.[15]
-
Monitoring: Throughout their lifespan, animals are monitored for food consumption, body weight, estrous function, and the development of spontaneous tumors.
-
Biomarker Analysis: At the end of the study, or at specific time points, tissues (e.g., bone marrow) are collected to analyze biomarkers of aging, such as chromosomal aberrations.
-
-
Key Findings: Long-term administration of this compound in mice has been shown to slow down the age-related decline in estrous function, decrease the frequency of chromosomal aberrations, and inhibit the development of certain types of tumors.[15] It also increased the maximum lifespan in the treated group.[15]
Synthesis and Purity
This compound is synthesized through standard solid-phase or liquid-phase peptide synthesis methods.[16] These processes involve the sequential coupling of the constituent amino acids (Alanine, Glutamic Acid, Aspartic Acid, and Glycine).[16] Following synthesis, the peptide is purified, typically using high-performance liquid chromatography (HPLC), to achieve a high degree of purity for research and potential therapeutic applications.[16]
Conclusion
This compound (Ala-Glu-Asp-Gly) is a tetrapeptide with well-documented molecular properties and significant biological activities. Its primary mechanisms of action, including telomerase activation and antioxidant effects, position it as a compelling candidate for further research in the fields of aging, regenerative medicine, and the development of novel therapeutic agents. The data presented in this guide, including the structured tables and pathway diagrams, offer a foundational resource for scientists and researchers to build upon in their future investigations of this promising molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 307297-39-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C14H22N4O9 | CID 219042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (Epithalon) - Legion Peptides [legionpeptides.com]
- 8. nbinno.com [nbinno.com]
- 9. gethealthspan.com [gethealthspan.com]
- 10. Antioxidant properties of geroprotective peptides of the pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. particlepeptides.com [particlepeptides.com]
- 12. This compound may become an important ingredient in the field of anti-aging and health management in the future. - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 13. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bloomtechz.com [bloomtechz.com]
The Pineal Gland Extract and Epitalon: A Technical Guide to the Core Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pineal gland, historically considered a vestigial organ, is now recognized as a critical neuroendocrine regulator, primarily through its secretion of melatonin. Research into the broader peptide constituents of the pineal gland led to the isolation of a complex polypeptide preparation known as Epithalamin. Subsequent analysis of Epithalamin identified a key active component, the tetrapeptide Ala-Glu-Asp-Gly, which was then synthesized and named Epitalon.[1][2][3][4][5][6] This guide elucidates the direct relationship between the crude pineal gland extract and its synthetic, purified active counterpart, this compound. It details their distinct compositions, comparative mechanisms of action, and the experimental methodologies used to characterize their biological effects. This compound has emerged as a significant focus of gerontological research due to its targeted effects on fundamental aging processes, most notably the regulation of telomerase activity and cellular senescence.[7][8][9][10][11][12]
Biochemical Composition: From Crude Extract to Purified Peptide
The primary distinction between pineal gland extract and this compound lies in their chemical composition and specificity.
-
Pineal Gland Extract (Epithalamin): This is a heterogeneous mixture of low-molecular-weight peptides extracted from the pineal glands of cattle.[3] Its composition is variable and not fully standardized, containing a spectrum of polypeptides, melatonin, and other biologically active substances.[3][13] The effects of Epithalamin are therefore a composite of its numerous constituents, making it difficult to attribute specific outcomes to a single molecule.[3]
-
This compound (Epithalon): this compound is a synthetically produced tetrapeptide with the definitive amino acid sequence: L-alanyl-L-glutamyl-L-aspartyl-glycine (Ala-Glu-Asp-Gly) .[1][4][5][6][14][15][16] Its molecular formula is C14H22N4O9.[5][15][17] As a pure, synthesized compound, this compound allows for precise, reproducible experimental investigation into the mechanisms first suggested by studies on the crude extract.[3] It is considered the active component responsible for many of the geroprotective effects of Epithalamin.[15][18]
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through multiple, interconnected pathways at the cellular and genetic level. While the pineal extract shares these activities, this compound's purity allows for a more precise elucidation of the signaling cascades involved.
Telomere Maintenance and Telomerase Activation
The most well-documented mechanism of this compound is its ability to combat cellular senescence by activating the enzyme telomerase.[1][2][5][7][8][9][10][11][12][14]
-
Mechanism: this compound has been shown to penetrate the cell nucleus and interact with promoter regions of the gene encoding the catalytic subunit of telomerase (hTERT).[7] This interaction, potentially involving specific DNA motifs, leads to chromatin remodeling, making the hTERT gene more accessible for transcription.[3][7] The subsequent increase in hTERT mRNA expression leads to the synthesis of the telomerase enzyme, which then adds repetitive DNA sequences to the ends of chromosomes (telomeres), thereby elongating them.[7][8][10][11][12] This process counteracts the natural shortening of telomeres that occurs with each cell division, extending the replicative lifespan of cells.[2][3][7][14]
Caption: this compound-mediated activation of the telomerase enzyme.
Regulation of Pineal Gland Function and Melatonin Synthesis
Both pineal extract and this compound influence the neuroendocrine functions of the pineal gland, particularly the synthesis of melatonin.
-
Mechanism: The synthesis of melatonin from tryptophan is a multi-step enzymatic process regulated by the light-dark cycle via norepinephrine signaling.[19][20][21][22] this compound has been shown to normalize the circadian rhythm of melatonin production, particularly in older subjects where its secretion is often diminished.[2][3][7] It appears to directly influence pinealocytes, potentially by upregulating key enzymes in the melatonin synthesis pathway, such as arylalkylamine N-acetyltransferase (AANAT), and the transcription factor pCREB.[4]
References
- 1. swolverine.com [swolverine.com]
- 2. nbinno.com [nbinno.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aging Process - Research Studies With this compound [euroweeklynews.com]
- 6. researchgate.net [researchgate.net]
- 7. gethealthspan.com [gethealthspan.com]
- 8. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesciences.com [peptidesciences.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Melatonin and Pineal Gland Extracts | Sarah Constantin [srconstantin.github.io]
- 14. peptideslabuk.com [peptideslabuk.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. bc9.co [bc9.co]
- 17. bloomtechz.com [bloomtechz.com]
- 18. innerbody.com [innerbody.com]
- 19. The Pineal Gland and Melatonin [vivo.colostate.edu]
- 20. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Partners in health and disease: pineal gland and purinergic signalling - PMC [pmc.ncbi.nlm.nih.gov]
Epitalon's Role in Cellular Senescence Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The tetrapeptide Epitalon (Ala-Glu-Asp-Gly) has emerged as a promising agent in the study of cellular longevity due to its purported ability to counteract senescence. This technical guide provides a comprehensive overview of the molecular pathways through which this compound exerts its effects, with a focus on telomerase activation, antioxidant defense, and its influence on cell cycle regulators. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction
Cellular senescence is a complex biological process characterized by stable cell cycle arrest and a distinctive secretory phenotype, known as the senescence-associated secretory phenotype (SASP).[1] The accumulation of senescent cells in tissues contributes to physiological aging and a variety of age-related pathologies.[1] this compound, a synthetic peptide that mimics the natural pineal gland peptide Epithalamin, has been investigated for its geroprotective and anti-aging properties.[2][3] This guide delves into the core mechanisms of this compound's action on cellular senescence pathways.
Core Signaling Pathways Modulated by this compound
This compound's influence on cellular senescence is multifactorial, primarily revolving around the maintenance of telomere integrity and the mitigation of oxidative stress.
Telomerase Activation Pathway
The primary and most well-documented mechanism of this compound is its ability to activate the enzyme telomerase, which is typically silenced in most somatic cells.[3] Telomerase activation leads to the lengthening of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division, thereby delaying the onset of replicative senescence.[4][5]
The proposed signaling pathway for this compound-induced telomerase activation involves the following steps:
-
Nuclear Translocation: this compound, being a small peptide, is capable of crossing the cell and nuclear membranes.
-
Gene Regulation: Inside the nucleus, this compound is thought to interact with the promoter regions of the gene encoding the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase).[2] This interaction upregulates the transcription of hTERT mRNA.[2][6]
-
Telomerase Assembly and Activity: The increased availability of hTERT protein leads to the assembly of functional telomerase enzymes, which then add telomeric repeats to the ends of chromosomes, effectively elongating them.[2][6]
Antioxidant Defense Pathway via Nrf2 Activation
This compound enhances the intrinsic antioxidant defenses of cells by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7] This pathway is a master regulator of cellular redox homeostasis.
The mechanism involves:
-
Nrf2 Activation: this compound promotes the activation of Nrf2.[7]
-
ARE Binding: Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.
-
Antioxidant Enzyme Upregulation: This binding initiates the transcription of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase, and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8]
-
ROS Reduction: The increased levels of these enzymes lead to a reduction in intracellular Reactive Oxygen Species (ROS), thereby protecting cellular components from oxidative damage and mitigating a key driver of senescence.[7]
Regulation of Cell Cycle and Senescence Markers
This compound has been shown to downregulate key senescence markers, including p16INK4a and p21WAF1.[9] These proteins are critical inhibitors of cell cycle progression. While the direct interaction of this compound with the p53 pathway in senescence is not fully elucidated, p53 is a key upstream regulator of p21. The deactivation of tumor suppressor genes like p53 and p16 is often required for cellular immortalization, and this compound's effects on telomere maintenance may indirectly influence these pathways.[2]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various markers of cellular senescence from in vitro studies.
Table 1: Effect of this compound on Telomere Length
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Change in Telomere Length | Reference |
| 21NT (Breast Cancer) | 0.5 | 4 days | Increase from 2.4 kb to 4 kb | [2] |
| 21NT (Breast Cancer) | 1.0 | 4 days | Increase from 2.4 kb to 4 kb | [2] |
| BT474 (Breast Cancer) | 0.2 | 4 days | Maximum increase to 8 kb | [2] |
| Human Somatic Cells | Not specified | Not specified | Average increase of 33.3% | [9][10] |
Table 2: Effect of this compound on hTERT mRNA Expression
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Fold Upregulation of hTERT mRNA | Reference |
| 21NT (Breast Cancer) | 1.0 | 4 days | 12-fold | [2] |
| BT474 (Breast Cancer) | 0.5 | 4 days | 5-fold | [2] |
Table 3: Effect of this compound on Telomerase and ALT Activity
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Effect on Telomerase Activity | Effect on ALT Activity | Reference |
| IBR.3 (Normal Fibroblast) | Not specified | 3 weeks | Significant increase | Minor increase | [2] |
| HMEC (Normal Epithelial) | Not specified | 3 weeks | Significant increase | Minor increase | [2] |
| 21NT (Breast Cancer) | 0.5 - 1.0 | 4 days | No significant increase | Significant increase | [2] |
| BT474 (Breast Cancer) | 0.5 - 1.0 | 4 days | No significant increase | Significant increase | [2] |
Note: In some cancer cell lines, this compound appears to induce telomere lengthening through the Alternative Lengthening of Telomeres (ALT) pathway rather than telomerase activation.[2]
Table 4: Effect of this compound on Senescence Markers
| Cell Line | Change in p16 Expression | Change in p21 Expression | Reference |
| Periodontal Ligament Stem Cells | 1.56 times reduction | 2.22 times reduction | [9] |
| Gingival Mesenchymal Stem Cells | 1.92 times reduction | 2.44 times reduction | [9] |
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human fetal lung fibroblasts, IBR.3 (normal fibroblast), HMEC (normal human mammary epithelial cells), 21NT and BT474 (human breast cancer cell lines) are commonly used.[2][10]
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.
-
This compound Treatment: this compound is typically dissolved in sterile, pyrogen-free water or a suitable buffer.[8] For in vitro studies, concentrations ranging from 0.1 to 1.0 µg/mL are applied to the cell culture medium.[2] The duration of treatment can vary from a few days to several weeks, depending on the cell type and the endpoint being measured.[2]
Telomere Length Measurement by qPCR
This method quantifies the average telomere length relative to a single-copy gene.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from control and this compound-treated cells.
-
qPCR Reaction: Set up two separate qPCR reactions for each DNA sample: one to amplify the telomeric repeats (T) and another to amplify a single-copy reference gene (S), such as 36B4.
-
Data Analysis: Calculate the T/S ratio, which is proportional to the average telomere length. A standard curve can be used to determine the absolute telomere length in kilobases (kb).
Telomerase Activity Measurement by TRAP Assay
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive method for detecting telomerase activity.
-
Protein Extraction: Prepare cell lysates from control and this compound-treated cells using a CHAPS lysis buffer.
-
Telomerase Extension: Incubate the cell extract with a substrate oligonucleotide. If telomerase is active, it will add telomeric repeats to the 3' end of the substrate.
-
PCR Amplification: Amplify the extended products using PCR with specific primers.
-
Detection: Visualize the PCR products on a polyacrylamide gel. The presence of a characteristic 6-base pair ladder indicates telomerase activity. Quantification can be performed using real-time PCR (qTRAP).[10]
hTERT mRNA Expression by RT-qPCR
This technique measures the relative expression level of the hTERT gene.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for hTERT and a reference housekeeping gene (e.g., GAPDH, B2M).
-
Data Analysis: Use the comparative CT (ΔΔCT) method to calculate the relative fold change in hTERT expression in this compound-treated cells compared to controls.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal is a widely used biomarker for senescent cells.
-
Cell Fixation: Fix cells in a 2% formaldehyde/0.2% glutaraldehyde solution.
-
Staining: Incubate the fixed cells overnight at 37°C (without CO2) in a staining solution containing X-gal at pH 6.0.
-
Visualization: Senescent cells will stain blue. The percentage of senescent cells can be determined by counting the number of blue-stained cells versus the total number of cells.
Conclusion
This compound demonstrates significant potential as a modulator of cellular senescence through its well-defined roles in telomerase activation and antioxidant defense. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound in aging and age-related diseases. Future research should focus on elucidating the finer details of its interaction with cell cycle regulatory pathways and translating the promising in vitro findings into in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. spartanpeptides.com [spartanpeptides.com]
- 6. researchgate.net [researchgate.net]
- 7. gethealthspan.com [gethealthspan.com]
- 8. peptideslabuk.com [peptideslabuk.com]
- 9. mdpi.com [mdpi.com]
- 10. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of Epitalon: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
November 10, 2025
Abstract
Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide bioidentical to the natural peptide Epithalamin, extracted from the pineal gland. Extensive research has demonstrated its significant geroprotective and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective mechanisms, supported by quantitative data from key studies. It offers detailed experimental protocols for researchers seeking to investigate its effects and presents visualizations of the core signaling pathways implicated in its mode of action. The primary neuroprotective functions of this compound appear to be mediated through its potent antioxidant activity, promotion of neurogenesis, and regulation of key enzymes and proteins involved in neurodegenerative processes.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathways implicated in neuronal aging and degeneration.
Potent Antioxidant and Anti-Inflammatory Activity
Oxidative stress is a major contributor to neuronal damage in aging and neurodegenerative diseases. This compound has been shown to enhance the body's endogenous antioxidant defense systems.[1][[“]] One of the primary mechanisms is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of cellular redox homeostasis.[3] Activation of Nrf2 leads to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, which neutralize harmful reactive oxygen species (ROS).[1][[“]] Studies have demonstrated that this compound treatment can significantly reduce intracellular ROS levels and lipid peroxidation, thereby protecting neurons from oxidative damage.[4]
Promotion of Neurogenesis and Neuronal Differentiation
This compound has been observed to stimulate the differentiation of mesenchymal stem cells into neuronal lineages, suggesting a role in neuronal repair and regeneration.[5] In studies using human gingival mesenchymal stem cells (hGMSCs), this compound treatment significantly upregulated the expression of key neurogenic differentiation markers.[5][6] This indicates a potential for this compound to promote the generation of new neurons, which could be beneficial in counteracting neuronal loss in degenerative conditions.
Modulation of Amyloid Precursor Protein (APP) Metabolism
In the context of Alzheimer's disease, the processing of amyloid precursor protein (APP) is a critical pathological event. This compound has been shown to favorably modulate APP metabolism. Specifically, it increases the secretion of the soluble, neuroprotective form of APP (sAPP).[6] This is significant because sAPP has neurotrophic properties and its increased production can compete with the amyloidogenic pathway that leads to the formation of harmful amyloid-beta plaques.
Regulation of Cholinergic System Enzymes
The cholinergic system is crucial for cognitive function and is often impaired in neurodegenerative diseases. This compound has been found to influence the activity of key enzymes in this system, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] Studies in SH-SY5Y neuroblastoma cells have shown that this compound can increase the activity of these enzymes, potentially by enhancing their secretion.[6]
Pineal Gland Regulation and Melatonin Synthesis
This compound is known to regulate the function of the pineal gland.[4] It stimulates the synthesis of key factors involved in melatonin production, such as the enzyme arylalkylamine-N-acetyltransferase (AANAT) and the transcription factor pCREB (phosphorylated cAMP response element-binding protein).[4] Melatonin is a potent antioxidant and plays a crucial role in regulating circadian rhythms, which are often disrupted in neurodegenerative disorders.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound on Neurogenesis Markers in hGMSCs
| Marker | Fold Increase in mRNA Expression | This compound Concentration | Treatment Duration | Reference |
|---|---|---|---|---|
| Nestin | 1.7 | 0.01 µg/mL | 1 week | [5] |
| GAP43 | 1.6 | 0.01 µg/mL | 1 week | [5] |
| β-Tubulin III | 1.8 | 0.01 µg/mL | 1 week | [5] |
| Doublecortin | 1.7 | 0.01 µg/mL | 1 week |[5] |
Table 2: Effects of this compound on APP Metabolism and Cholinesterase Activity in SH-SY5Y Cells
| Parameter | Percentage Increase in Activity/Secretion | Reference |
|---|---|---|
| sAPP Secretion | ~20% | [6] |
| Acetylcholinesterase (AChE) Activity | 10-25% | [6] |
| Butyrylcholinesterase (BuChE) Activity | 10-25% |[6] |
Table 3: Antioxidant Effects of this compound in Mouse Oocytes
| Parameter | Effect | This compound Concentration | Reference |
|---|
| Intracellular ROS Level | Significantly Decreased vs. Aged Control | 0.1 mM |[4] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the neuroprotective effects of this compound.
Protocol for Neurogenic Differentiation of hGMSCs
This protocol is based on the methodology described in studies investigating this compound's effect on neurogenesis.[5]
-
Isolation and Culture of hGMSCs:
-
Obtain human gingival tissue from consenting donors following ethical guidelines.
-
Mince the tissue into 1-3 mm² fragments and digest with 1 mg/mL collagenase type II at 37°C for 2 hours.
-
Filter the cell suspension through a 70-µm cell strainer and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (α-MEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Plate the cells in T75 flasks and culture at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days. Passage the cells at 80-90% confluency using 0.05% Trypsin-EDTA. Use cells from passages 2-6 for experiments.
-
-
This compound Treatment:
-
Seed hGMSCs in appropriate culture vessels (e.g., 6-well plates).
-
Once the cells reach the desired confluency (typically 60-70%), replace the standard culture medium with a fresh medium containing this compound at a final concentration of 0.01 µg/mL.[5]
-
Culture the cells for 1 week, replacing the this compound-containing medium every 2-3 days.
-
-
Analysis of Neurogenic Markers by RT-PCR:
-
After the 1-week treatment period, wash the cells with PBS and lyse them to extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for Nestin, GAP43, β-Tubulin III, Doublecortin, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protocol for Acetylcholinesterase (AChE) Activity Assay in SH-SY5Y Cells
This is a representative protocol based on the widely used Ellman's method, adapted for a cell-based assay.
-
Cell Culture and Treatment:
-
Culture human SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C with 5% CO₂.
-
Seed the cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control group.
-
-
AChE Activity Measurement:
-
Following treatment, wash the cells with PBS.
-
Lyse the cells using a buffer containing Triton X-100 to release intracellular enzymes.
-
In a new 96-well plate, add the cell lysate to each well.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the enzyme activity and normalize it to the total protein concentration of the cell lysate.
-
Protocol for Superoxide Dismutase (SOD) Activity Assay
This protocol describes a common colorimetric method for measuring SOD activity in cell lysates.
-
Sample Preparation:
-
Culture cells (e.g., SH-SY5Y or primary neurons) and treat with this compound (e.g., 0.1 mM) and/or an oxidative stressor (e.g., H₂O₂).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in an ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100) on ice.
-
Centrifuge the lysate at 14,000 x g for 5-10 minutes at 4°C.
-
Collect the supernatant, which contains the SOD enzyme, and determine the protein concentration.
-
-
SOD Activity Assay:
-
This assay utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with the superoxide radicals to produce a colored product (e.g., WST-1).
-
In a 96-well plate, add the cell lysate samples.
-
Add the WST-1 working solution to all wells.
-
Initiate the reaction by adding the enzyme working solution (xanthine oxidase).
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm. The inhibition of the color reaction is proportional to the SOD activity in the sample.
-
Calculate the SOD activity as a percentage of inhibition and normalize to the protein concentration.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's neuroprotective actions.
Caption: this compound's antioxidant signaling pathway via Nrf2 activation.
Caption: Proposed mechanism of this compound-induced neurogenesis.
Caption: Experimental workflow for analyzing this compound's effect on neurogenesis.
Conclusion and Future Directions
The evidence strongly suggests that this compound is a promising candidate for neuroprotective therapies. Its ability to combat oxidative stress, promote the generation of new neurons, and favorably modulate pathways associated with Alzheimer's disease pathology highlights its therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers to further explore and validate these effects.
Future research should focus on elucidating the precise upstream signaling events initiated by this compound, particularly its interaction with cellular receptors or its direct epigenetic effects. Furthermore, while in vitro data is compelling, more extensive in vivo studies in animal models of neurodegenerative diseases are necessary to translate these findings into clinical applications. The development of more targeted delivery systems to enhance its bioavailability in the central nervous system could also significantly improve its therapeutic efficacy. Continued investigation into the multifaceted mechanisms of this compound will be crucial for harnessing its full potential in the fight against age-related neuronal decline.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. gethealthspan.com [gethealthspan.com]
- 4. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Epitalon's Impact on Circadian Rhythm Regulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) and its role in the regulation of circadian rhythms. Synthesized from the bovine pineal gland extract Epithalamin, this compound has been the subject of extensive research, primarily focusing on its geroprotective and neuroendocrine effects.[1][2] This document collates findings from key in vitro, animal, and human studies to elucidate the molecular mechanisms through which this compound exerts its chronobiological effects. It details the peptide's influence on melatonin synthesis via the modulation of key enzymes and transcription factors within the pineal gland, its impact on the expression of core clock genes, and its efficacy in restoring circadian rhythmicity in aged models. This guide presents quantitative data in structured tables, provides detailed representative experimental protocols, and utilizes visualizations to illustrate critical signaling pathways and workflows, offering a comprehensive resource for the scientific community.
Introduction
The pineal gland peptide this compound has been identified as a significant regulator of the neuroendocrine system, with a pronounced ability to restore and maintain circadian rhythmicity, particularly in the context of aging.[3][4] The decline in the rhythmic production of melatonin by the pineal gland is a hallmark of aging and is associated with disruptions in the sleep-wake cycle and other physiological processes.[3] this compound has demonstrated a capacity to normalize these age-related declines by directly influencing the cellular machinery of the pineal gland and modulating the expression of genes that form the core of the molecular clock.[5][6] This guide synthesizes the available scientific literature to provide a detailed overview of these mechanisms.
Molecular Mechanism of Action
This compound's primary influence on circadian rhythm is mediated through its effects on the pineal gland's melatonin synthesis pathway and its interaction with the core molecular clock.
Regulation of Melatonin Synthesis
In vitro studies using rat pinealocyte cultures have shown that this compound stimulates the synthesis of key components required for melatonin production. Specifically, it upregulates the expression of arylalkylamine-N-acetyltransferase (AANAT) , the rate-limiting enzyme in melatonin synthesis, and the phosphorylated cAMP response element-binding protein (pCREB) , a crucial transcription factor in this pathway.[5][7] The potentiation of AANAT and pCREB expression suggests a direct modulatory role for this compound in pinealocyte function.[5]
It is important to note, however, that not all findings are in agreement. A study by Djeridane et al. (2003) using an in vitro perifusion device with pineal glands from young and old rats found that this compound (at concentrations of 10⁻⁴ to 10⁻⁶ M) had no significant effect on melatonin secretion, nor did it modify the melatonin increase induced by the β-adrenergic agonist isoproterenol.[1][8] This discrepancy highlights the need for further research to clarify the precise conditions under which this compound exerts its effects.
Modulation of Core Clock Gene Expression
This compound has been shown to directly influence the expression of core clock genes in human cells. A study investigating its effects on the expression of human circadian genes in leukocytes from women with accelerated aging of the pineal gland found significant changes after treatment.[6] Specifically, the expression of the Cryptochrome 2 (Cry2) gene was doubled, while the expression of Casein Kinase 1 Epsilon (Csnk1e) was decreased by 2.1 times.[6] These genes are fundamental components of the negative feedback loop that drives the circadian oscillator, suggesting that this compound can act as a chronobiotic agent by directly tuning the molecular clock.
Quantitative Data from In Vivo and Human Studies
The effects of this compound have been quantified in several studies, demonstrating its ability to restore circadian function in aged subjects.
Table 1: Summary of Quantitative Effects of this compound on Circadian Markers
| Study Subject | Parameter Measured | Dosage / Duration | Result | Significance | Reference(s) |
| Senescent Female Monkeys (Macaca mulatta) | Evening Plasma Melatonin | 0.1 mg/kg, daily for 5 days | Stimulated evening melatonin synthesis | - | [9][10] |
| Senescent Female Monkeys (Macaca mulatta) | Plasma Cortisol Rhythm | 0.1 mg/kg, daily for 5 days | Normalized circadian rhythm of cortisol | - | [3][9][10] |
| Women (Age-related pineal dysfunction) | Urinary 6-sulfatoxymelatonin | 0.5 mg/day, sublingually for 20 days | 1.6-fold increase vs. placebo | - | [5] |
| Women (Age-related pineal dysfunction) | Cry2 Gene Expression (Leukocytes) | 0.5 mg/day, sublingually for 20 days | Doubled expression vs. pre-treatment | p < 0.05 | [6] |
| Women (Age-related pineal dysfunction) | Csnk1e Gene Expression (Leukocytes) | 0.5 mg/day, sublingually for 20 days | 2.1-fold decrease vs. pre-treatment | p < 0.05 | [6] |
Experimental Protocols (Representative)
The precise, detailed methodologies from the original publications are not fully available. The following protocols are representative of standard, modern techniques used for the types of experiments cited in the literature on this compound.
Protocol: In Vitro Rat Pinealocyte Culture and Analysis
This protocol describes the culture of rat pinealocytes to assess the effect of this compound on AANAT and pCREB expression.
-
Pineal Gland Dissection:
-
Euthanize male Wistar rats (200-250g) during the dark phase of the light-cycle.
-
Under sterile conditions, dissect the pineal glands and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
-
Cell Dissociation:
-
Mince the glands and incubate in a solution of 0.25% trypsin-EDTA for 20 minutes at 37°C.
-
Gently triturate the tissue with a pipette to create a single-cell suspension.
-
Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in DMEM with 10% FBS.
-
-
Cell Culture and Treatment:
-
Plate the pinealocytes in poly-L-lysine coated 24-well plates and culture for 48-72 hours at 37°C, 5% CO₂.
-
Replace the medium with serum-free DMEM for 12 hours prior to treatment.
-
Treat cells with this compound (e.g., 10⁻⁸ M), Norepinephrine (10⁻⁶ M, as a positive control), or this compound + Norepinephrine for 3-6 hours.
-
-
Immunocytochemistry for AANAT and pCREB:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-AANAT, rabbit anti-pCREB) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify fluorescence intensity using image analysis software (e.g., ImageJ) to determine relative expression levels of AANAT and pCREB.
-
Protocol: Quantification of Urinary 6-sulfatoxymelatonin (aMT6s)
This protocol outlines a representative competitive ELISA for measuring the primary melatonin metabolite in human urine.
-
Sample Collection:
-
Collect all urine output over a 24-hour period, divided into daytime and nighttime samples.
-
Measure the volume of each sample, and store aliquots at -20°C or lower until analysis.
-
-
ELISA Procedure:
-
Use a commercial 6-sulfatoxymelatonin (aMT6s) competitive ELISA kit.
-
Prepare standards and controls as per the manufacturer's instructions.
-
Pipette standards, controls, and diluted urine samples into the appropriate wells of the antibody-coated microplate.
-
Add the aMT6s-enzyme conjugate to each well.
-
Incubate the plate (e.g., for 2 hours at room temperature) to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the aMT6s concentration in the urine samples from the standard curve.
-
Correct for urinary dilution by measuring creatinine concentration and express results as ng of aMT6s per mg of creatinine.
-
Calculate total excretion by multiplying the concentration by the total urine volume for the collection period.
-
Protocol: RT-qPCR for Clock Gene Expression in Leukocytes
This protocol describes a method to quantify Cry2 and Csnk1e mRNA levels from human blood samples.
-
Sample Collection and RNA Isolation:
-
Collect whole blood in PAXgene Blood RNA tubes.
-
Isolate total RNA from leukocytes using the PAXgene Blood RNA Kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity (e.g., via gel electrophoresis).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (Cry2, Csnk1e) and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Representative Primer Sequences (Human):
-
Cry2 Forward: 5'-GCT GCA GGT GGT GAG TTT TTA-3'
-
Cry2 Reverse: 5'-TCC TGA GAG CCT TGG AAG AA-3'
-
Csnk1e Forward: 5'-AAG GAG GAG GGC TAT GCA AA-3'
-
Csnk1e Reverse: 5'-TGC TCT CCT TCT GCA TCC AC-3'
-
GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
-
Compare the normalized expression levels between pre-treatment and post-treatment samples.
-
Logical Relationships and Summary
This compound's regulatory effect on circadian rhythm is a multi-level process. It begins with the peptide's interaction with the pineal gland, leading to enhanced melatonin production. This, in turn, helps to restore the systemic hormonal rhythms that are crucial for a stable sleep-wake cycle. Concurrently, this compound appears to directly interact with the core molecular clock machinery, providing a secondary mechanism for stabilizing circadian function.
Conclusion
The synthetic peptide this compound demonstrates significant potential as a regulator of circadian rhythms, primarily through its action on the pineal gland to restore melatonin production and its direct modulation of core clock gene expression. Quantitative data from animal and human studies support its efficacy in normalizing age-related disruptions in circadian function. While some conflicting in vitro data exists, the overall body of evidence points to this compound as a promising agent for chronobiological research and potential therapeutic development. The detailed mechanisms and protocols provided in this guide serve as a foundational resource for scientists and researchers in the field.
References
- 1. Effect of a synthetic pineal tetrapeptide (Ala-Glu-Asp-GLy) on melatonin secretion by the pineal gland of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khavinson.info [khavinson.info]
- 3. Regulatory effect of Epithalon on production of melatonin and cortisol in old monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular cellular mechanisms of peptide regulation of melatonin synthesis in pinealocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic tetrapeptide this compound restores disturbed neuroendocrine regulation in senescent monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. khavinson.info [khavinson.info]
The Geroprotective Properties of Epitalon in Aging Models: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that replicates the function of the natural pineal peptide, Epithalamin.[1][2] Extensive research, primarily conducted over the past three decades, has illuminated its significant geroprotective capabilities across various in vitro and in vivo aging models.[1][3] This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, summarizes key quantitative outcomes from preclinical and clinical studies, details experimental protocols, and visualizes the underlying biological pathways. This compound's multifaceted impact on fundamental aging processes, including telomere attrition, oxidative stress, and neuroendocrine and immune dysregulation, positions it as a compelling agent in the field of longevity science.[4]
Core Mechanisms of Geroprotection
This compound exerts its anti-aging effects through several interconnected pathways, rather than a single mechanism of action. This broad-spectrum activity contributes to its systemic effects on organismal health and lifespan.[4]
Telomere Maintenance and Telomerase Activation
One of the most profound effects of this compound is its ability to activate the enzyme telomerase, which is responsible for elongating telomeres, the protective caps at the ends of chromosomes.[5][6] Telomere shortening is a hallmark of cellular aging and a primary driver of replicative senescence.[7] By stimulating telomerase, this compound can help maintain telomere length, thereby extending the replicative lifespan of cells.[8] Studies in human cell cultures have demonstrated that this compound can enable cells to surpass their Hayflick limit, the point at which normal cells stop dividing.[6] This action is crucial for preserving genomic integrity and cellular function over time.[9]
Regulation of Circadian Rhythms and Neuroendocrine Function
As a derivative of a pineal gland extract, this compound significantly influences the neuroendocrine system, particularly by restoring the pineal gland's function and normalizing the production of melatonin.[6][10] Melatonin is a potent antioxidant and a key regulator of the sleep-wake cycle, which often becomes dysregulated with age.[9][10] By restoring a more youthful melatonin rhythm, this compound can improve sleep quality, which is critical for cellular repair and overall health.[11] Research in aged monkeys has shown that this compound can restore nocturnal melatonin levels to those seen in younger animals.[10]
Antioxidant and Neuroprotective Properties
This compound exhibits powerful antioxidant properties, helping to combat oxidative stress, a major contributor to aging and age-related diseases.[1][9] It works by upregulating endogenous antioxidant defense systems, such as superoxide dismutase (SOD) and glutathione peroxidase.[2][12] By neutralizing free radicals and reducing oxidative damage, this compound protects cells and tissues from age-related decline.[3][9] In neuroblastoma cells, this compound has been shown to reduce levels of 8-hydroxydeoxyguanosine (8-OHdG), a key marker of oxidative DNA damage that accumulates in aging neurons.[4]
Immune System Modulation
Aging is associated with a decline in immune function known as immunosenescence. This compound has been shown to modulate the immune system by restoring T-cell function and rebalancing immune responses.[3][4] It can upregulate IL-2 in aged tissues and improve CD4+/CD8+ T-cell ratios, suggesting a recalibration of the immune system rather than general stimulation.[4] This immune-boosting effect is vital for maintaining health and reducing susceptibility to infections in older age.[9]
Quantitative Data on Geroprotective Effects
The following tables summarize the quantitative findings from key studies on this compound across various aging models.
Table 1: Effects of this compound on Lifespan in Animal Models
| Animal Model | Dosing Regimen | Mean Lifespan Extension | Maximum Lifespan Extension | Reference |
| Drosophila melanogaster | Various concentrations | Up to 16% | Not specified | [13] |
| Drosophila melanogaster | Not specified | Up to 52% reduction in mortality | Not specified | [14] |
| Swiss-derived SHR mice (female) | 1.0 µ g/mouse , 5 days/month | No significant change | 12.3% | [15][16] |
| Swiss-derived SHR mice (female) | 1.0 µ g/mouse , 5 days/month | Not specified | 13.3% (for the last 10% of survivors) | [15][16] |
| Rats (female) | 0.1 µg daily, 5 days/week | Not specified | 95 days (natural light), 24 days (constant light) | [17] |
| Mice | Not specified | Up to 25% | Not specified | [9] |
Table 2: Effects of this compound on Cellular and Biomarkers of Aging
| Model System | Parameter Measured | Key Quantitative Result | Reference |
| Human somatic cells (in vitro) | Telomere elongation | Average increase of 33.3% | [13] |
| Human lymphocytes (in vitro) | Telomere length | Increased by an average of 33.3% | [4] |
| Swiss-derived SHR mice | Chromosome aberrations (bone marrow) | Decreased by 17.1% | [15][18] |
| Aged monkeys (20-26 years old) | Nocturnal melatonin production | Restored to levels of young monkeys (6-8 years old) | [10][19] |
| Women (randomized clinical study) | Urinary 6-sulfatoxymelatonin | Increased 1.6-fold relative to placebo | [4] |
| HER-2/neu mice | HER-2/neu mRNA expression | 3.7-fold lower expression | [20] |
| Swiss-derived SHR mice | Leukemia development | Inhibited by 6.0-fold | [15][16] |
| Elderly patients (12-year study) | Overall mortality | 28% decrease compared to controls | [3][21] |
| Elderly patients (12-year study) | Cardiovascular mortality | 50% lower rate | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The geroprotective effects of this compound are mediated by its influence on several key signaling pathways. The following diagrams illustrate these interactions.
Caption: this compound's pathway to telomerase activation and delayed senescence.
Caption: this compound's influence on the melatonin synthesis pathway.
Experimental Workflow
The diagram below outlines a typical experimental workflow for assessing the geroprotective effects of this compound in a rodent model.
Caption: A generalized experimental workflow for in vivo this compound studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines common experimental protocols for administering this compound and assessing its effects.
In Vivo Rodent Lifespan Study
-
Animal Model: Female Swiss-derived SHR mice are a commonly used outbred strain for aging studies.[15][16]
-
Housing and Diet: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[17]
-
Grouping: Mice are divided into a control group and an this compound treatment group (n=54 per group is a documented sample size).[15][16]
-
Treatment Protocol:
-
Preparation: this compound (Ala-Glu-Asp-Gly) is dissolved in normal saline (0.9% NaCl).[15][16]
-
Dosage: A common dosage is 1.0 µg per mouse (approximately 30-40 µg/kg body weight).[15][16]
-
Administration: Administered via subcutaneous injection in a volume of 0.1 ml.[15][16]
-
Schedule: Injections are given on 5 consecutive days each month, starting from 3 months of age until natural death.[15][16] The control group receives injections of 0.1 ml of normal saline on the same schedule.[15][16]
-
-
Outcome Measures:
-
Lifespan: Mean and maximum lifespan are recorded for each group. The lifespan of the last 10% of survivors is also a key metric.[15][16]
-
Biomarkers of Aging:
-
Tumor Incidence: All animals are necropsied at the time of death, and tumors are histologically examined to determine incidence and type.[15][16]
-
General Health: Food consumption and body weight are monitored throughout the study.[15][16]
-
In Vitro Telomerase Activity and Telomere Length Assay
-
Cell Lines: Human cell lines, such as fetal fibroblasts or lymphocytes from donors of various ages, are commonly used.[4][8]
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM for fibroblasts) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Treatment Protocol:
-
This compound Concentration: this compound is added to the culture medium at various concentrations to determine dose-dependent effects.
-
Incubation: Cells are incubated with this compound for a specified period, which can range from days to weeks, depending on the cell type and experimental goals.
-
-
Outcome Measures:
-
Telomerase Activity: Assessed using the Telomeric Repeat Amplification Protocol (TRAP) assay. This involves cell lysis, protein extraction, and a PCR-based method to detect the products of telomerase activity.
-
Telomere Length: Measured by quantitative PCR (qPCR) or Terminal Restriction Fragment (TRF) analysis. qPCR is often preferred for its higher throughput and smaller sample requirement.[8]
-
hTERT Expression: The expression of the catalytic subunit of telomerase (hTERT) is quantified using reverse transcription-quantitative PCR (RT-qPCR) to measure mRNA levels.[8]
-
Cellular Lifespan: The number of population doublings is tracked to determine if this compound extends the replicative capacity of the cells beyond the Hayflick limit.[6]
-
Conclusion and Future Directions
This compound has consistently demonstrated significant geroprotective effects across a range of aging models. Its ability to target multiple, fundamental aging pathways—including telomere maintenance, circadian rhythm regulation, antioxidant defense, and immune function—makes it a highly promising candidate for interventions aimed at extending healthspan and potentially lifespan. The quantitative data from both animal and human studies are compelling, although further large-scale, independent clinical trials are necessary to fully validate these findings for therapeutic use.[4][6]
Future research should focus on elucidating the precise molecular interactions of this compound within the cell nucleus, further refining optimal dosing and administration protocols for different age-related conditions, and exploring its potential synergistic effects with other geroprotective compounds. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the science of longevity and developing effective anti-aging therapies.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. peptideslabuk.com [peptideslabuk.com]
- 3. This compound: The longevity peptide unlocking cellular rejuvenation and telomere health Peptides | Robertson Wellness & Aesthetics [rwacenter.com]
- 4. gethealthspan.com [gethealthspan.com]
- 5. lyfemedical.com [lyfemedical.com]
- 6. livvnatural.com [livvnatural.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swolverine.com [swolverine.com]
- 10. huberpm.com [huberpm.com]
- 11. scaleregenerativehealth.com [scaleregenerativehealth.com]
- 12. medium.com [medium.com]
- 13. mdpi.com [mdpi.com]
- 14. biotechpeptides.com [biotechpeptides.com]
- 15. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice | Semantic Scholar [semanticscholar.org]
- 17. Effect of Ala-Glu-Asp-Gly peptide on life span and development of spontaneous tumors in female rats exposed to different illumination regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. restorativemedicine.org [restorativemedicine.org]
Epigenetic Modifications Induced by Epitalon: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Epitalon (Ala-Glu-Asp-Gly or AEDG) is a synthetic tetrapeptide developed from the bovine pineal gland extract, Epithalamin. Extensive research has positioned this compound as a significant geroprotector with a multi-faceted mechanism of action, a substantial part of which involves the epigenetic remodeling of the cellular landscape. This technical guide provides an in-depth analysis of the epigenetic modifications induced by this compound, focusing on its influence on chromatin structure, DNA methylation, histone interactions, and the subsequent regulation of gene expression related to aging, senescence, and cellular differentiation. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the molecular pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction: this compound's Role as an Epigenetic Modulator
The aging process is intrinsically linked to a series of epigenetic alterations, including changes in DNA methylation patterns, histone modifications, and chromatin remodeling, which collectively lead to dysregulated gene expression and cellular senescence. This compound has emerged as a promising agent capable of counteracting these age-related changes. Its primary mechanisms are not limited to a single pathway but encompass a broad spectrum of actions that restore a more youthful epigenetic profile.
Key epigenetic activities of this compound include:
-
Chromatin Decondensation: this compound has been shown to induce the decondensation of heterochromatin, particularly in aging cells, making gene-rich regions more accessible for transcription.[1]
-
Telomerase Reactivation: One of its most well-documented effects is the reactivation of the enzyme telomerase, which extends telomeres—a process tightly regulated by epigenetic mechanisms.[2][3][4] This is achieved through the upregulation of the human telomerase reverse transcriptase (hTERT) gene.[4][5]
-
Gene Expression Regulation: The peptide directly influences the expression of critical genes involved in neurogenesis, senescence, and circadian rhythms.[6][7][8]
-
Molecular Interactions: Studies suggest this compound can interact directly with DNA at specific sequences and with histone proteins, proposing a direct physical basis for its epigenetic influence.[4][7][9][10]
This guide will dissect these mechanisms, presenting the supporting data and methodologies to facilitate further research and development.
Quantitative Analysis of this compound-Induced Epigenetic Changes
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on molecular and cellular markers.
Table 1: Effects of this compound on Gene Expression
| Cell Type | Gene(s) Affected | Treatment Concentration | Duration | Fold Change in Expression | Reference(s) |
| Human Gingival Mesenchymal Stem Cells (hGMSCs) | Nestin, GAP43, β-Tubulin III, Doublecortin | 0.01 µg/mL | 7 days | 1.6 to 1.8-fold increase in mRNA expression for all markers | [7][8] |
| Human Periodontal Ligament Stem Cells (25th passage) | p16, p21 | Not specified | N/A | 1.56-fold (p16) and 2.22-fold (p21) decrease | [9] |
| Human Gingival Mesenchymal Stem Cells (25th passage) | p16, p21 | Not specified | N/A | 1.92-fold (p16) and 2.44-fold (p21) decrease | [9] |
| Human Leukocytes | Clock | 0.5 mg/day (sublingual) | 20 days | Decrease in Clock gene expression | [6] |
| 21NT and BT474 Breast Cancer Cells | hTERT | 0.5 and 1 µg/mL | 4 days | Upregulation of hTERT mRNA (highest increases seen in cancer cells) | [4] |
| Normal Human Epithelial and Fibroblast Cells | hTERT | 1 µg/mL | 3 weeks | Upregulation of hTERT mRNA (lower increase than in cancer cells) | [4] |
Table 2: Effects of this compound on Telomere Length and Telomerase Activity
| Cell/Organism Type | Parameter Measured | Key Finding | Reference(s) |
| Human Somatic Cells | Telomere Length | Average increase of 33.3% | [6][9][11] |
| Human Fetal Fibroblasts | Telomere Length | Increased telomere length | [12] |
| 21NT and BT474 Breast Cancer Cells | Telomere Length | Dose-dependent increase with concentrations from 0.2 to 1 µg/mL over 4 days. | [4] |
| Normal Human Epithelial and Fibroblast Cells | Telomere Length | Dose-dependent increase via hTERT and telomerase upregulation. | [4][5] |
| 21NT and BT474 Breast Cancer Cells | Telomere Maintenance | Significant telomere extension occurred through Alternative Lengthening of Telomeres (ALT) activation. | [4][5] |
| Bovine Cumulus-Oocyte Complexes | Telomerase Activity | Enhanced telomerase activity and TERT protein localization. | [6][9] |
Detailed Experimental Protocols
This section outlines the methodologies used in key studies to assess the epigenetic impact of this compound.
Cell Culture and this compound Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, maintained at 37°C in a humidified 5% CO₂ incubator.
-
This compound Administration: this compound is dissolved in a suitable solvent (e.g., sterile PBS or cell culture medium) to create a stock solution. The final concentrations used in experiments range from 0.01 µg/mL to 1 µg/mL.[4][7] Treatment duration varies from short-term (4 days) to long-term (3 weeks or multiple cell passages).[4][6]
Gene Expression Analysis via RT-qPCR
-
Objective: To quantify the mRNA expression levels of target genes (e.g., hTERT, Nestin, GAP43, p16, p21).
-
Protocol:
-
RNA Extraction: Total RNA is extracted from control and this compound-treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with reverse transcriptase and random primers.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using a thermal cycler (e.g., StepOnePlus Real-Time PCR System). The reaction mixture includes cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, comparing the expression in treated samples to untreated controls.
-
Telomere Length Measurement via qPCR
-
Objective: To determine the relative telomere length in genomic DNA.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from control and this compound-treated cells.
-
qPCR Assay: The assay compares the amplification of telomeric repeats (T) to that of a single-copy reference gene (S). Two separate qPCR reactions are run for each sample: one with telomere-specific primers and one with primers for the reference gene (e.g., 36B4).
-
Data Analysis: The relative telomere length is expressed as the T/S ratio, calculated from the Ct values. An increase in the T/S ratio in this compound-treated cells indicates telomere elongation.[4]
-
Immunofluorescence Analysis for Protein Expression
-
Objective: To visualize and semi-quantify the expression of specific proteins (e.g., Nestin, β-Tubulin III) within cells.[7]
-
Protocol:
-
Cell Seeding: Cells are grown on glass coverslips in a culture plate.
-
Treatment: Cells are treated with this compound (e.g., 0.01 µg/mL for 1 week).[7]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like 0.1% Triton X-100.
-
Blocking: Non-specific antibody binding is blocked using a solution like 5% bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the target protein (e.g., anti-Nestin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Counterstaining and Mounting: Nuclei are stained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: Images are captured using a confocal or fluorescence microscope. Fluorescence intensity can be quantified using image analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental processes associated with this compound's epigenetic effects.
Proposed Epigenetic Mechanism of this compound
This pathway illustrates how this compound is hypothesized to interact with chromatin to modulate gene expression. By binding to linker histones or specific DNA sequences, it can lead to chromatin decondensation, making genes accessible for transcription.
This compound's interaction with nuclear components to remodel chromatin.
This compound-Induced Telomerase Activation Pathway
This diagram outlines the signaling cascade from this compound administration to the eventual lengthening of telomeres in normal somatic cells.
Pathway of telomere lengthening via this compound-induced telomerase activation.
Experimental Workflow for Gene Expression Analysis
This diagram details the step-by-step laboratory workflow for quantifying changes in gene expression following this compound treatment.
Workflow for analyzing gene expression changes induced by this compound.
Conclusion and Future Directions
The evidence strongly indicates that this compound exerts significant geroprotective effects through epigenetic modulation. Its ability to decondense chromatin, reactivate telomerase by upregulating hTERT, and regulate the expression of genes central to senescence and differentiation underscores its potential in age-related therapeutics. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation.
Future research should aim to:
-
Elucidate the precise binding sites of this compound on DNA and histones.
-
Conduct genome-wide analyses (e.g., ChIP-seq, ATAC-seq, Bisulfite sequencing) to map this compound-induced changes in histone modifications, chromatin accessibility, and DNA methylation.
-
Investigate its influence on non-coding RNAs, such as miRNAs and lncRNAs, which are crucial epigenetic regulators.[13][14]
-
Translate the preclinical findings into well-controlled, large-scale human clinical trials to validate its safety and efficacy in promoting healthy aging.
By continuing to unravel the complex epigenetic mechanisms of this compound, the scientific community can better harness its therapeutic potential for longevity and regenerative medicine.
References
- 1. EPIGENETIC MODIFICATION UNDER THE INFLUENCE OF PEPTIDE BIOREGULATORS ON THE "OLD" CHROMATIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gethealthspan.com [gethealthspan.com]
- 7. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism [mdpi.com]
- 8. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties [mdpi.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. The roles of microRNAs in epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Interplay of microRNA and epigenetic regulation in the human regulatory network [frontiersin.org]
The Pharmacokinetics of Epitalon (AEDG Peptide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. Epitalon is not approved by the FDA for clinical use in the United States. The information presented herein is a synthesis of available preclinical and limited human research and should not be interpreted as medical advice.
Introduction
This compound (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide with the amino acid sequence L-alanyl-L-glutamyl-L-aspartyl-glycine.[1] It was developed as a synthetic analog of Epithalamin, a polypeptide extract from the bovine pineal gland.[2][3] The majority of research on this compound has been conducted by Russian scientists, focusing on its potential geroprotective and bioregulatory effects.[1] The primary proposed mechanism of action is the activation of the enzyme telomerase, which can lead to the lengthening of telomeres, the protective caps at the ends of chromosomes.[4][5] This activity is central to its investigation as an anti-aging compound.[6]
This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. It also details relevant experimental protocols and visualizes key pathways to aid researchers in the field.
Pharmacokinetic Profile
Absorption and Bioavailability
The route of administration significantly impacts the bioavailability of this compound. As a peptide, it is susceptible to enzymatic degradation.
-
Parenteral Administration: Subcutaneous (SC) and intramuscular (IM) injections are the most common and effective methods of administration reported in research and clinical protocols.[6][8] These routes bypass the gastrointestinal tract, allowing the peptide to enter the bloodstream directly, thus ensuring higher bioavailability.[8]
-
Oral and Intranasal Administration: Oral forms of this compound are considered to have poor bioavailability due to the high probability of degradation by proteases and peptidases in the digestive tract.[6][9] Similarly, while intranasal sprays exist, their efficacy may be limited by enzymatic activity in the mucosal membranes.
Distribution
Research suggests that this compound may exert tissue-specific effects, indicating a degree of targeted distribution.
-
Central Nervous System: Studies suggest that this compound may cross the blood-brain barrier to act on the pineal gland, where it is thought to regulate melatonin synthesis.[2] It is believed to affect subcortical structures specifically.[10]
-
Systemic Distribution: Animal studies have shown effects on various tissues, including the thymus gland, spleen, and bone marrow, suggesting systemic distribution following administration.[1][10]
Metabolism
As a tetrapeptide, this compound is expected to be metabolized through proteolytic degradation into smaller peptides and individual amino acids.
-
Enzymatic Degradation: Peptidases in the blood and tissues are the likely agents of this compound's breakdown. The specific enzymes and primary sites of metabolism have not been fully characterized.
-
Metabolites: The final metabolites would be the constituent amino acids: alanine, glutamic acid, aspartic acid, and glycine, which would enter the body's general amino acid pool.
Excretion
Specific studies detailing the excretion pathways and rates for this compound and its metabolites are not available. Generally, small peptides and amino acids are filtered by the kidneys and either reabsorbed or excreted in the urine.
Quantitative Data Summary
While comprehensive pharmacokinetic parameters are lacking, various studies provide quantitative data regarding dosing and biological effects.
Table 1: Dosing Regimens Used in this compound Research
| Study Type | Model | Route of Administration | Dosage | Dosing Schedule | Reference |
|---|---|---|---|---|---|
| In Vivo (Animal) | Female Swiss-derived SHR mice | Subcutaneous | 1.0 µ g/mouse (~30-40 µg/kg) | 5 consecutive days per month | [11] |
| In Vivo (Animal) | Rats (Hypoxia model) | Intraperitoneal | 10 µg/kg | Daily for 5 days | [12] |
| In Vitro (Cell Culture) | Human Gingival Mesenchymal Stem Cells | In culture medium | 0.01 µg/mL | 1 week | [13] |
| In Vitro (Cell Culture) | Rat Retinal Cells | In culture medium | 10 ng/mL | 28 days | [14] |
| In Vitro (Cell Culture) | Mouse Oocytes | In culture medium | 0.1 mM | 24 hours | [11] |
| Human (Reported Use) | Adults | Subcutaneous / Intramuscular | 5-10 mg/day | 10-20 day cycles, 1-2 times per year |[6][15] |
Table 2: Reported Quantitative Biological Effects of this compound
| Effect Measured | Model System | Result | Reference |
|---|---|---|---|
| Telomere Elongation | Human Somatic Cells | Average increase of 33.3% | [10][14] |
| Lifespan Extension | Human Fetal Fibroblast Cells | Extended from 34 to 44 passages (cell divisions) | [1][12] |
| Lifespan Extension | Fruit Flies (Drosophila melanogaster) | 11-16% increase | [16] |
| Gene Expression (Neurogenesis) | Human Gingival Mesenchymal Stem Cells | 1.6 to 1.8-fold increase in Nestin, GAP43, β-Tubulin III, and Doublecortin mRNA | [13] |
| Protein Secretion (APP) | SH-SY5Y Neuroblastoma Cells | 20% increase in secreted amyloid precursor protein |[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to this compound research.
Protocol for In Vivo Administration in Mice
This protocol is based on studies investigating the long-term effects of this compound on aging biomarkers and lifespan in mice.
-
Animal Model: Female outbred Swiss-derived SHR mice, 3 months of age.
-
Housing: Animals are kept in polypropylene cages (e.g., 5 mice per cage) at a controlled temperature (22 ± 2°C) and light cycle (12-hour light/12-hour dark). Standard laboratory feed and water are provided ad libitum.
-
Peptide Preparation: Lyophilized this compound (Ala-Glu-Asp-Gly) is reconstituted in sterile 0.9% NaCl (normal saline).
-
Dosing and Administration:
-
Treatment Group: Mice receive subcutaneous injections of 1.0 µg of this compound dissolved in 0.1 mL of saline.
-
Control Group: Mice receive subcutaneous injections of 0.1 mL of normal saline only.
-
Schedule: Injections are administered for 5 consecutive days, repeated every month for the duration of the animal's natural life.
-
-
Monitoring: Animals are monitored for food consumption, body weight, estrous function, and the incidence of spontaneous tumors. Biomarkers, such as the frequency of chromosome aberrations in bone marrow cells, are assessed at specific time points.
Protocol for In Vitro Cell Culture Treatment
This protocol describes the application of this compound to cell cultures to study its effects on gene expression, based on neurogenesis research.
-
Cell Line: Human Gingival Mesenchymal Stem Cells (hGMSCs).
-
Cell Culture: Cells are cultured to the third passage in standard medium (e.g., MEM-alpha) supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin, and maintained in a humidified incubator at 37°C and 5% CO₂.
-
Peptide Preparation: this compound is reconstituted in sterile cell culture medium to a stock concentration.
-
Treatment: The culture medium is replaced with fresh medium containing this compound at a final concentration of 0.01 µg/mL. Control cultures receive fresh medium without the peptide. The treatment is carried out for 1 week.
-
Analysis: Following treatment, cells are harvested for analysis.
-
Gene Expression: RNA is extracted, and Real-Time PCR (RT-PCR) is performed to quantify the transcript levels of target genes (e.g., Nestin, GAP43, β-Tubulin III).
-
Protein Synthesis: Immunofluorescence analysis using confocal microscopy is performed to visualize and quantify the expression of target proteins.
-
General Protocol for Peptide Quantification in Plasma via LC-MS/MS
While a specific, validated protocol for this compound quantification in plasma is not published, a general workflow for therapeutic peptides can be described. This methodology is standard in bioanalytical laboratories for pharmacokinetic studies.[17][18][19]
-
Sample Collection: Whole blood is collected from subjects at various time points post-administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Protein Precipitation: To remove large, interfering proteins, a cold organic solvent like acetonitrile is added to the plasma sample (e.g., in a 3:1 solvent-to-plasma ratio). The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.[20]
-
Solid-Phase Extraction (SPE): The supernatant from the precipitation step is subjected to SPE for further cleanup and concentration of the peptide. A mixed-mode or reversed-phase SPE cartridge is typically used.
-
Conditioning: The cartridge is conditioned with methanol and then equilibrated with an aqueous buffer.
-
Loading: The supernatant is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove salts and other hydrophilic impurities.
-
Elution: The target peptide (this compound) is eluted with a strong organic solvent mixture (e.g., acetonitrile with a small percentage of formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: The eluate is injected into a High-Performance Liquid Chromatography (HPLC) system, typically using a C18 column, to separate the peptide from any remaining matrix components. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used.
-
Mass Spectrometry: The HPLC eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for highly selective and sensitive quantification.
-
-
Data Analysis: A calibration curve is generated using standards of known this compound concentrations in a blank matrix. The concentration of this compound in the unknown samples is then determined by interpolating their response ratios from this curve.
Visualizations: Workflows and Signaling Pathways
Diagram 1: Bioanalytical Workflow for this compound Quantification
Caption: General workflow for quantifying this compound in plasma.
Diagram 2: Proposed Signaling Pathway for Telomerase Activation
Caption: this compound's proposed pathway for activating telomerase.
Diagram 3: Proposed Pathway for Melatonin Regulation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. lotilabs.com [lotilabs.com]
- 4. innerbody.com [innerbody.com]
- 5. swolverine.com [swolverine.com]
- 6. This compound Peptide â The Key to Longevity & Youthful Aging | Hubmed [hubmeded.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. swolverine.com [swolverine.com]
- 9. gethealthspan.com [gethealthspan.com]
- 10. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. agemed.org [agemed.org]
- 13. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. peptidesciences.com [peptidesciences.com]
- 17. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. The plasma peptidome - PMC [pmc.ncbi.nlm.nih.gov]
Epitalon's Influence on Gene Expression in Somatic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tetrapeptide Epitalon and its well-documented influence on gene expression in somatic cells. Drawing from a range of preclinical and in vitro studies, this document outlines the core molecular mechanisms, presents quantitative data on gene expression changes, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Core Mechanism: Telomerase Reactivation and Epigenetic Modulation
This compound's primary and most studied effect is its ability to reactivate the enzyme telomerase in human somatic cells, which is typically silenced after birth. This reactivation is a cornerstone of its geroprotective effects, as telomerase is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division.[1][2]
The mechanism of action is multifaceted, involving direct interaction with DNA and epigenetic modifications.[3] In vitro studies have demonstrated that this compound can penetrate the cell nucleus and bind to specific DNA sequences within the promoter region of the telomerase gene (hTERT), thereby stimulating its transcription.[3] Furthermore, this compound is believed to interact with histone proteins, leading to a more relaxed chromatin structure that facilitates gene expression.[3][4][5]
Beyond telomerase, this compound modulates the expression of a wide array of genes involved in crucial cellular processes, including antioxidant defense, neurogenesis, and the regulation of oncogenes.[3][6]
Quantitative Analysis of Gene Expression Changes
The following tables summarize the quantitative data on the changes in gene expression observed in various somatic cell types upon treatment with this compound.
Table 1: Upregulation of Telomerase (hTERT) mRNA Expression
| Cell Type | Concentration of this compound | Treatment Duration | Fold Increase in hTERT mRNA | Reference |
| 21NT Breast Cancer Cells | 1 µg/ml | 4 days | 12-fold | [7] |
| BT474 Breast Cancer Cells | 0.5 µg/ml | 4 days | 5-fold | [7] |
| Human Fetal Fibroblasts | Not specified | Not specified | 2.5-fold | [8] |
Table 2: Effects on Telomere Length
| Cell Type | Concentration of this compound | Treatment Duration | Increase in Telomere Length | Reference |
| Human Somatic Cells | Not specified | Not specified | Average of 33.3% | [3][6][9] |
Table 3: Modulation of Genes Involved in Neurogenesis in Human Gingival Mesenchymal Stem Cells
| Gene | Concentration of this compound | Treatment Duration | Fold Increase in mRNA Expression | Reference |
| Nestin | 0.01 µg/mL | 1 week | 1.6 - 1.8-fold | [4][10] |
| GAP43 | 0.01 µg/mL | 1 week | 1.6 - 1.8-fold | [4][10] |
| β-Tubulin III | 0.01 µg/mL | 1 week | 1.6 - 1.8-fold | [4][10] |
| Doublecortin | 0.01 µg/mL | 1 week | 1.6 - 1.8-fold | [4][10] |
Table 4: Downregulation of Senescence and Oncogenes
| Gene/Protein | Cell Type | Concentration of this compound | Treatment Duration | Fold Decrease in Expression | Reference |
| p16 | Periodontal Ligament Stem Cells | Not specified | Not specified | 1.56-fold | [11] |
| p21 | Periodontal Ligament Stem Cells | Not specified | Not specified | 2.22-fold | [11] |
| p16 | Gingival Mesenchymal Stem Cells | Not specified | Not specified | 1.92-fold | [11] |
| p21 | Gingival Mesenchymal Stem Cells | Not specified | Not specified | 2.44-fold | [11] |
| HER-2/neu mRNA | Mammary Tumors (transgenic mice) | 1 µ g/mouse (5 consecutive days/month) | Not specified | 3.7-fold | [12] |
Table 5: General Gene Expression Changes in Heart Tissue
| Effect | Number of Genes Affected | Maximum Fold Change | Reference |
| Activation | 194 | 6.61-fold | [6][11] |
| Inhibition | 48 | 2.71-fold | [6][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects on gene expression.
Cell Culture and this compound Treatment
-
Cell Lines: A variety of human and animal somatic cells have been used, including fetal lung fibroblasts, peripheral blood lymphocytes, gingival mesenchymal stem cells, and various cancer cell lines (e.g., HeLa, 21NT, BT474).[3][7]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Administration: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) and added to the cell culture medium at various concentrations, ranging from ng/mL to µg/mL.[6][12] Treatment durations vary from a few hours to several weeks, depending on the experimental endpoint.[6][7]
Quantification of mRNA Expression using Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from cultured cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
qPCR: The qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Gene-specific primers for the target genes (e.g., hTERT, Nestin, GAP43) and a reference gene (e.g., GAPDH, β-actin) are used.
-
Data Analysis: The relative quantification of gene expression is calculated using the delta-delta Ct (ΔΔCt) method.[7]
Measurement of Telomerase Activity using the Telomeric Repeat Amplification Protocol (TRAP) Assay
-
Protein Extraction: Cell lysates are prepared from treated and control cells using a lysis buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
TRAP Reaction: The TRAP assay is a two-step process. First, telomerase in the cell extract adds telomeric repeats to a synthetic DNA primer. Second, the extended products are amplified by PCR.
-
Detection: The amplified products are typically visualized by polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Green) or by a real-time PCR-based method.
-
Quantification: The intensity of the bands or the real-time PCR signal is quantified to determine the level of telomerase activity relative to control cells.[3]
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects on gene expression.
Caption: this compound's molecular mechanism of action.
Caption: Experimental workflow for gene expression analysis.
Conclusion
This compound demonstrates a significant and multifaceted influence on gene expression in somatic cells. Its ability to reactivate telomerase through the upregulation of hTERT expression is a primary mechanism contributing to its anti-aging properties. Furthermore, its capacity to modulate the expression of genes involved in critical cellular functions such as antioxidant defense, neurogenesis, and oncogenesis underscores its potential as a therapeutic agent. The quantitative data and established experimental protocols provide a solid foundation for further research and development in the fields of longevity science and regenerative medicine. This guide serves as a comprehensive resource for professionals seeking to understand and leverage the molecular effects of this compound.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. gethealthspan.com [gethealthspan.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spartanpeptides.com [spartanpeptides.com]
- 9. clinicalpeptidesociety.com [clinicalpeptidesociety.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitory effect of the peptide this compound on the development of spontaneous mammary tumors in HER-2/neu transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The biological origins of Epitalon and Epithalamin
An In-Depth Technical Guide to the Biological Origins of Epitalon and Epithalamin
Introduction
Epithalamin, a complex polypeptide extract from the pineal gland, and its synthetic analogue, this compound (Ala-Glu-Asp-Gly), represent a significant area of research in gerontology and bioregulation. First identified and extensively studied by Russian scientist Professor Vladimir Khavinson, these peptides have demonstrated a range of geroprotective effects, primarily linked to their ability to modulate fundamental cellular processes associated with aging.[1][2] Epithalamin is the naturally derived formulation, while this compound is the specific, synthetically produced tetrapeptide identified as a key active component.[3][4][5] This guide provides a detailed examination of the biological origins, experimental protocols, and molecular mechanisms of both compounds for researchers and drug development professionals.
Epithalamin: The Natural Pineal Gland Origin
Epithalamin is a complex mixture of low-molecular-weight peptides isolated from the pineal glands of cattle.[5][6] Its discovery in the 1980s stemmed from research into the regulatory functions of the pineal gland beyond its known role in melatonin production.[1][7] The extract demonstrated the ability to restore and normalize various physiological functions that decline with age, including those of the neuroendocrine, immune, and cardiovascular systems.[8]
Experimental Protocol: Polypeptide Extraction from Bovine Pineal Glands
While the precise, proprietary industrial method for producing the pharmaceutical preparation Epithalamin® is not fully public, a general experimental protocol for peptide extraction from pineal tissue can be outlined based on standard biochemical principles.
-
Tissue Homogenization: Fresh or flash-frozen bovine pineal glands are weighed and minced at a low temperature (4°C). The tissue is then homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate endogenous proteases and solubilize peptides.[9]
-
Centrifugation: The homogenate is subjected to high-speed centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris. The supernatant, containing the peptide-rich extract, is collected.
-
Purification and Fractionation: The crude extract undergoes a series of chromatographic steps to isolate the desired peptide fraction.
-
Gel Filtration Chromatography (e.g., Sephadex): The supernatant is passed through a gel filtration column to separate molecules based on size, isolating the low-molecular-weight peptide fraction.[10]
-
Ion Exchange Chromatography: Further separation is achieved based on the net charge of the peptides, refining the purity of the extract.[10]
-
-
Lyophilization: The final purified peptide solution is freeze-dried (lyophilized) to produce a stable powder, referred to as Epithalamin.
-
Quality Control: The final product is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency between batches.[10]
Data Presentation: Reported Effects of Epithalamin
The following table summarizes key quantitative outcomes from clinical studies involving Epithalamin administration in elderly patients.
| Metric Measured | Patient Cohort | Treatment Details | Quantitative Result | Source |
| Overall Mortality | 266 persons >60 years | 6-year study | 1.6–1.8-fold reduction in mortality vs. control. | [2][8] |
| Cardiovascular Mortality | Elderly patients | 12-year follow-up | 2-fold decrease in cardiovascular mortality vs. placebo. | [1][5] |
| Acute Respiratory Disease | Elderly patients | N/A | 2.0–2.4-fold decrease in incidence vs. control. | [8] |
| Antioxidant Activity | Aged Rats | N/A | 2.8-fold suppression of peroxide chemiluminescence in serum. | [11][12] |
| Lifespan Extension | Rats, Mice, Fruit Flies | Long-term treatment | 11-31% increase in mean lifespan. | [13] |
Visualization: Epithalamin Extraction Workflow
This compound: The Synthetic Tetrapeptide Analogue
To overcome the challenges of batch-to-batch variability and the reliance on animal sources associated with Epithalamin, the synthetic tetrapeptide this compound was developed.[14] Its sequence, Alanine-Glutamic Acid-Aspartic Acid-Glycine (Ala-Glu-Asp-Gly or AEDG) , was designed based on the amino acid composition of the natural extract and identified as a primary biologically active component.[3][4][15] This allows for highly controlled, large-scale production of a pure, single-molecule active substance.[5]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound is synthesized using the Solid-Phase Peptide Synthesis (SPPS) methodology, pioneered by R.B. Merrifield.[16][17]
-
Resin Preparation: The synthesis begins with an insoluble polymer resin (e.g., polystyrene beads) functionalized with a linker. The C-terminal amino acid of this compound, Glycine (Gly), is covalently attached to this linker.[18]
-
Deprotection: The N-terminus of the attached Glycine is protected by a temporary protecting group (e.g., Fmoc or Boc). This group is removed with a specific chemical reagent (e.g., piperidine for Fmoc) to expose the free amine for the next coupling step. The resin is thoroughly washed to remove excess reagents.[18]
-
Coupling Cycle: The next N-terminally protected amino acid in the sequence, Aspartic Acid (Asp), is activated by a coupling reagent (e.g., HBTU) and added to the reaction vessel. It forms a peptide bond with the free amine of the resin-bound Glycine. The resin is washed again.
-
Stepwise Elongation: The deprotection and coupling steps are repeated sequentially for Glutamic Acid (Glu) and finally for Alanine (Ala). Each cycle adds one amino acid to the growing peptide chain while it remains anchored to the solid support.[16]
-
Cleavage and Final Deprotection: Once the full tetrapeptide (Ala-Glu-Asp-Gly) is assembled, it is cleaved from the resin support using a strong acid cocktail (e.g., trifluoroacetic acid - TFA). This step also removes any permanent protecting groups from the amino acid side chains.
-
Purification and Verification: The cleaved peptide is precipitated, and the crude product is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The final pure this compound is verified by mass spectrometry to confirm its molecular weight (390.349 g/mol ) and purity.[2]
Data Presentation: Comparison of Epithalamin and this compound
| Feature | Epithalamin | This compound |
| Source | Natural Extract | Synthetic |
| Origin | Bovine Pineal Glands[5][6] | Chemical Synthesis[1][3] |
| Composition | Complex mixture of polypeptides[5] | Single tetrapeptide (Ala-Glu-Asp-Gly)[2][3] |
| Consistency | Variable between batches | High purity and consistency |
| Key Mechanism | Restores melatonin, antioxidant[11][19] | Activates Telomerase[1][20] |
| Clinical Data | Studied for mortality reduction[2][8] | Primarily preclinical and mechanistic studies[2][20] |
Visualization: Solid-Phase Synthesis of this compound
Biological Mechanism and Signaling Pathways
This compound's primary mechanism of action is its ability to activate the enzyme telomerase, a crucial component in cellular aging.[1][20] Telomeres are protective caps at the ends of chromosomes that shorten with each cell division. When they become critically short, the cell enters a state of senescence or apoptosis. Telomerase counteracts this by adding telomeric repeats back to the ends of chromosomes.[21]
Signaling Pathway of Telomerase Activation
Research indicates that this compound exerts its effects through a sophisticated gene-regulatory mechanism.
-
Nuclear Penetration: As a small peptide, this compound can penetrate the cell and its nucleus.
-
Epigenetic Interaction: It is proposed that this compound binds to specific DNA sequences in the promoter region of the telomerase reverse transcriptase gene (hTERT).[20] This interaction can lead to the decondensation of chromatin, making the gene more accessible for transcription.[2][20]
-
Gene Expression: This enhanced accessibility leads to the upregulation of hTERT gene expression.
-
Telomerase Synthesis: Increased hTERT mRNA results in the synthesis of the catalytic subunit of the telomerase enzyme.
-
Telomere Elongation: The active telomerase enzyme then elongates telomeres in somatic cells, extending their replicative lifespan beyond the normal Hayflick limit.[2][20]
Beyond telomerase activation, this compound also restores the natural circadian rhythm of melatonin production by the pineal gland, modulates immune function, and enhances the body's intrinsic antioxidant defenses.[20][22]
Data Presentation: Quantitative Effects of this compound
| Metric Measured | Experimental Model | Quantitative Result | Source |
| Telomere Elongation | Human somatic cells | Average increase of 33.3% in telomere length. | [1][20] |
| Replicative Lifespan | Human fetal fibroblasts | Extended from 34 passages (control) to over 44 passages. | [2] |
| Gene Expression | Human mesenchymal stem cells | Upregulated neurogenic markers (Nestin, GAP43, etc.). | [20][23] |
| Oxidative Damage | Neuroblastoma cells | Reduced levels of 8-hydroxydeoxyguanosine (8-OHdG). | [20] |
| Basal Night Melatonin | Old Rhesus Monkeys | Increased basal night melatonin level after administration. | [24][25] |
Visualization: Proposed Signaling Pathway of this compound
Conclusion
The journey from Epithalamin, a complex natural extract, to this compound, a precisely defined synthetic peptide, marks a significant advancement in the study of aging. Epithalamin's origin in the bovine pineal gland provided the foundational evidence for the geroprotective potential of pineal peptides. The subsequent development of this compound (Ala-Glu-Asp-Gly) offered a consistent and reproducible tool, enabling researchers to elucidate a key mechanism of action: the epigenetic activation of telomerase. Together, they form a compelling basis for further investigation into peptide bioregulators as therapeutic agents to combat age-related cellular decline.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Overview of this compound-Highly Bioactive Pineal Tetrapeptide with Promising Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Peptide Bioregulators | Antiaging Systems Articles [antiaging-systems.com]
- 8. Peptides of pineal gland and thymus prolong human life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilizing Tissues for Postmortem Peptide Preservation [thermofisher.com]
- 10. Pineal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pineal peptide preparation Epithalamin on free-radical processes in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of pineal peptide preparation Epithalamin on free-radical processes in humans and animals. - NeL.edu [nel.edu]
- 13. Pineal peptide preparation epithalamin increases the lifespan of fruit flies, mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptideaffect.com [peptideaffect.com]
- 15. swolverine.com [swolverine.com]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 19. Peptides and Ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gethealthspan.com [gethealthspan.com]
- 21. revolutionhealth.org [revolutionhealth.org]
- 22. peptidesciences.com [peptidesciences.com]
- 23. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pineal peptides restore the age-related disturbances in hormonal functions of the pineal gland and the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Epitalon Dosage Calculation for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that mimics the biological activity of Epithalamin, a natural peptide extract from the pineal gland. It has garnered significant interest in aging research due to its potential to activate telomerase, thereby elongating telomeres and extending cellular lifespan.[1][2] This document provides detailed application notes and protocols for determining the optimal dosage of this compound in various in vitro experimental setups. It includes a summary of effective concentrations, methodologies for key assays, and visual representations of signaling pathways and experimental workflows.
Introduction
Cellular senescence, characterized by a state of irreversible growth arrest, is a fundamental aspect of aging. A primary driver of this process is the progressive shortening of telomeres with each cell division.[2] this compound has been shown to counteract this by activating the enzyme telomerase, which adds telomeric repeats to the ends of chromosomes.[2] This mechanism of action makes this compound a compelling subject for in vitro studies aimed at understanding and potentially mitigating the cellular aging process.[2] Beyond its effects on telomeres, this compound also exhibits antioxidant properties, potentially through the Keap1/Nrf2 signaling pathway, further contributing to its cytoprotective effects.[2]
Quantitative Data Summary
The effective concentration of this compound in in vitro studies can vary significantly depending on the cell type, the duration of exposure, and the specific biological endpoint being measured. The following table summarizes dosages and observed effects from various studies.
| Cell Line | Concentration | Incubation Time | Observed Effects | Reference |
| Human Fetal Lung Fibroblasts (602/17) | 0.05 µg/mL | 4 days | Induced telomerase activity and telomere elongation. | [3] |
| Human Fetal Lung Fibroblasts | Not specified | Not specified | Overcame the Hayflick limit of cell division. | [3] |
| Pigmented and Retinal Epithelial Rat Cells | 10 ng/mL | 28 days | Induced active proliferation. | [3] |
| Breast Cancer Cells (21NT, BT474) | 0.1 - 1 µg/mL | 4 days | Dose-dependent increase in telomere length. | [4] |
| Normal Fibroblast Cells (IBR.3) | 1.0 µg/mL | 3 weeks | Increased telomerase activity. | [4] |
| Normal Epithelial Cells (HMEC) | 1.0 µg/mL | 3 weeks | Increased telomerase activity. | [4] |
| Mouse Oocytes | 0.05 mM, 0.1 mM | 24 hours | Reduced intracellular reactive oxygen species (ROS). | [5] |
| Mouse Oocytes | 0.1 mM | 12 and 24 hours | Decreased spindle defects and abnormal cortical granule distribution, increased mitochondrial membrane potential. | [5][6] |
| Bovine Cumulus Cells and Cumulus-Oocyte Complexes | Not specified | Not specified | Stimulated telomerase activity, enhanced mitochondrial health, and reduced intracellular ROS. | [3] |
Signaling Pathways and Mechanisms
This compound's primary mechanism of action involves the activation of telomerase. It is hypothesized to bind to specific DNA sequences in the promoter region of the telomerase gene (hTERT), leading to chromatin remodeling and increased gene expression.[2] This results in the synthesis of the catalytic subunit of telomerase, which then elongates telomeres. Additionally, this compound has been suggested to exert antioxidant effects through the Keap1/Nrf2 pathway, a key regulator of cellular redox homeostasis.[2]
Caption: this compound's dual mechanism of action.
Experimental Workflows and Protocols
A typical in vitro study investigating the effects of this compound involves several key stages, from initial cell culture and treatment to specific assays for measuring cellular endpoints.
Caption: General experimental workflow for in vitro this compound studies.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Telomerase Activity Assessment using TRAP Assay
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to detect telomerase activity.[7][8]
Materials:
-
Cell pellets
-
Lysis buffer (e.g., CHAPS lysis buffer)
-
TRAP reaction mix (containing TS primer, ACX primer, dNTPs, and Taq polymerase)
-
PCR tubes or plate
-
Thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation:
-
Harvest approximately 10^5 to 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 20-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Telomerase Extension:
-
In a PCR tube, add 2 µL of cell extract to the TRAP reaction mix.
-
Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Perform PCR amplification of the extended products using a thermocycler. A typical program includes an initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension.
-
-
Detection of PCR Products:
-
Resolve the amplified products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA staining dye and visualize the characteristic 6-base pair ladder pattern indicative of telomerase activity.
-
Protocol 3: Cellular Senescence Assessment using SA-β-galactosidase Staining
This histochemical staining method identifies senescent cells, which express β-galactosidase activity at pH 6.0.[9]
Materials:
-
Cells cultured on coverslips or in culture dishes
-
Phosphate-buffered saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours. Protect from light.
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantify the percentage of blue-stained cells by counting at least 200 cells in different fields.
Conclusion
The in vitro investigation of this compound requires careful consideration of dosage and the selection of appropriate assays to measure its biological effects. The protocols and data presented in this document provide a foundational framework for researchers to design and execute robust experiments. By systematically evaluating a range of concentrations and utilizing sensitive and specific assays, the scientific community can further elucidate the mechanisms of this compound and its potential applications in the context of cellular aging and age-related diseases.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. gethealthspan.com [gethealthspan.com]
- 3. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against post-ovulatory aging-related damage of mouse oocytes in vitro | Aging [aging-us.com]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. buckinstitute.org [buckinstitute.org]
Application Notes and Protocols for Epitalon Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the tetrapeptide Epitalon (Ala-Glu-Asp-Gly) in mice, based on findings from various research studies. This compound is a synthetic peptide that mimics the effects of the natural pineal gland peptide Epithalamin and has been studied for its potential geroprotective and anti-aging properties.[1][2]
Introduction
This compound has garnered significant interest in aging research due to its reported ability to activate telomerase, the enzyme responsible for maintaining telomere length.[1][3][4] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, this compound is hypothesized to extend cellular lifespan and promote longevity.[1] Preclinical studies in mice have suggested various beneficial effects, including an increased lifespan, reduced incidence of spontaneous tumors, and a decrease in age-related cellular damage.[5][6][7] This document outlines established protocols for this compound administration in mice to facilitate further research into its mechanisms and therapeutic potential.
Key Reported Biological Effects in Mice
-
Longevity: Studies have shown that this compound administration can increase the maximum lifespan of mice.[5][6][7] One study reported a 12.3% increase in maximum lifespan in female Swiss-derived SHR mice.[5][7]
-
Genomic Stability: A notable effect of this compound is the reduction of chromosomal aberrations in bone marrow cells.[5][7][8] A decrease of 17.1% in the frequency of these aberrations has been observed.[5][7]
-
Anti-Tumor Activity: this compound has been shown to inhibit the development of spontaneous tumors in mice.[6][9][10] For instance, it has been reported to inhibit the development of leukemia 6-fold in one study and reduce the incidence of overall tumor formation in others.[5][7][8] In HER-2/neu transgenic mice, this compound treatment reduced the number and size of mammary tumors.[10]
-
Reproductive Health: It has been observed to slow down the age-related decline of estrous function in female mice.[5][7]
-
Oxidative Stress Reduction: this compound has demonstrated antioxidant properties, which may contribute to its anti-aging effects.[6]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound in mice.
Table 1: Effects of this compound on Lifespan and Chromosomal Aberrations in Female SHR Mice
| Parameter | Control Group | This compound-Treated Group | Percentage Change | Reference |
| Mean Lifespan | No significant change | No significant change | - | [5][7] |
| Maximum Lifespan | - | - | +12.3% | [5][7] |
| Lifespan of last 10% of survivors | - | - | +13.3% | [5][7] |
| Chromosome Aberrations (Bone Marrow) | - | - | -17.1% | [5][7] |
Table 2: Anti-Tumor Effects of this compound in Various Mouse Models
| Mouse Strain | Tumor Type | Effect of this compound | Quantitative Change | Reference |
| SHR | Leukemia | Inhibition of development | 6.0-fold decrease | [5][7] |
| C3H/He | Spontaneous Malignant Tumors | Decreased number of tumor-bearing mice | Not specified | [11][12] |
| HER-2/neu transgenic | Spontaneous Mammary Tumors | Reduced cumulative number and maximum size | p < 0.05 | [10] |
| CBA | Overall Tumor Formation | Reduced incidence and multiplicity | p < 0.05 | [8] |
Experimental Protocols
The following are detailed methodologies for this compound administration in mice, based on published literature.
Protocol 1: Long-Term Administration for Longevity and Anti-Aging Studies
-
Objective: To assess the long-term effects of this compound on lifespan, aging biomarkers, and spontaneous tumor incidence.
-
Animal Model: Female outbred Swiss-derived SHR mice are a commonly used model.[5][7]
-
Reagents and Materials:
-
This compound (Ala-Glu-Asp-Gly)
-
Sterile normal saline (0.9% NaCl)
-
0.1 ml syringes with needles for subcutaneous injection
-
-
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile normal saline to a final concentration of 10 µg/ml.
-
Animal Dosing:
-
Control Group: Administer 0.1 ml of normal saline subcutaneously following the same injection schedule.
-
Monitoring:
-
Monitor food consumption and body weight regularly.
-
Observe for age-related changes, such as the switching-off of estrous function.
-
Record lifespan and cause of death for all animals.
-
At necropsy, collect tissues (e.g., bone marrow, tumors) for further analysis (e.g., chromosomal aberration analysis, histopathology).
-
-
Protocol 2: Short-Term Administration for Mechanistic Studies
-
Objective: To investigate the acute or short-term molecular and cellular effects of this compound.
-
Animal Model: Various mouse strains can be used depending on the research question (e.g., C57BL/6 for general studies, senescence-accelerated mice (SAMP) for aging-specific questions).[13]
-
Reagents and Materials:
-
This compound
-
Sterile normal saline or appropriate vehicle
-
Syringes and needles for the chosen administration route
-
-
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. The concentration will depend on the target dose and administration volume.
-
Animal Dosing:
-
Control Group: Administer the vehicle alone.
-
Endpoint Analysis:
-
Collect blood and tissues at specified time points after administration.
-
Analyze for relevant biomarkers, such as telomerase activity, gene expression levels (e.g., via RT-PCR), or protein levels (e.g., via Western blot or ELISA).
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its study in mice.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. swolverine.com [swolverine.com]
- 3. gethealthspan.com [gethealthspan.com]
- 4. swolverine.com [swolverine.com]
- 5. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medisearch.io [medisearch.io]
- 7. researchgate.net [researchgate.net]
- 8. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the Synthetic Pineal Peptide this compound on Spontaneous Carcinogenesis in Female C3H/He Mice | In Vivo [iv.iiarjournals.org]
- 12. Effect of the synthetic pineal peptide this compound on spontaneous carcinogenesis in female C3H/He mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: [Effect of this compound and melatonin on life span and spontaneous carcinogenesis in senescence accelerated mice (SAM)]. [scholars.duke.edu]
Application Notes and Protocols: Telomeric Repeat Amplification Protocol (TRAP) Assay for Evaluating Epitalon Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the fields of gerontology and drug development for its potential to counteract age-related cellular changes.[1][2] One of the primary mechanisms attributed to this compound's effects is the activation of telomerase, the enzyme responsible for maintaining telomere length.[3][4] Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, contributing to cellular senescence.[5] By activating telomerase, this compound may help to preserve telomere length, thereby extending the replicative lifespan of cells.[3][6][7][8]
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive, PCR-based method used to measure telomerase activity.[5][9][10] This assay is a cornerstone for evaluating the efficacy of compounds like this compound that are designed to modulate telomerase. The TRAP assay involves two main steps: the extension of a substrate oligonucleotide by telomerase present in a cell lysate, followed by the amplification of the extended products via PCR.[5][11]
These application notes provide a detailed protocol for utilizing the TRAP assay to assess the impact of this compound on telomerase activity in cell cultures.
Data Presentation: Quantitative Effects of this compound on Telomerase Activity and Telomere Length
The following tables summarize quantitative data from studies investigating the effects of this compound on normal and cancerous human cell lines. These studies highlight a dose-dependent and cell-type-specific response to this compound treatment.
Table 1: Effect of this compound on hTERT Expression and Telomerase Activity in Normal Human Cells
| Cell Line | This compound Concentration (µg/ml) | Treatment Duration | hTERT mRNA Expression (Relative Quantity) | Telomerase Activity (Relative to Control) |
| IMR-90 (Normal Lung Fibroblasts) | 1 | 3 weeks | Significant Increase | Significant Increase |
| HMEC (Human Mammary Epithelial Cells) | 1 | 3 weeks | Significant Increase | Significant Increase |
Data adapted from studies demonstrating that in normal cells, prolonged treatment with this compound upregulates the expression of hTERT, the catalytic subunit of telomerase, leading to increased telomerase activity.[6][7][8]
Table 2: Effect of this compound on Telomere Length in Normal and Cancerous Human Cell Lines
| Cell Line | This compound Concentration (µg/ml) | Treatment Duration | Change in Telomere Length |
| 21NT (Breast Cancer) | 0.5 | 4 days | Significant Increase |
| 21NT (Breast Cancer) | 1 | 4 days | Significant Increase |
| BT474 (Breast Cancer) | 0.5 | 4 days | Significant Increase |
| BT474 (Breast Cancer) | 1 | 4 days | Significant Increase |
| IMR-90 (Normal Lung Fibroblasts) | 1 | 3 weeks | Significant Increase |
| HMEC (Human Mammary Epithelial Cells) | 1 | 3 weeks | Significant Increase |
This table summarizes findings that this compound can extend telomere length in both normal and cancer cell lines. Notably, the mechanism of telomere extension differs, with normal cells relying on telomerase upregulation and cancer cells potentially utilizing the Alternative Lengthening of Telomeres (ALT) pathway in addition to or instead of telomerase activation.[6][7][8]
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay for this compound-Treated Cells
This protocol is adapted from standard TRAP assay methodologies and is optimized for determining telomerase activity in cell lysates following treatment with this compound.[6][9][12]
1. Cell Culture and this compound Treatment:
-
Culture human cells (e.g., fetal lung fibroblasts or HMEC) in appropriate media and conditions.
-
Treat cells with the desired concentrations of this compound (e.g., 0.5 µg/ml and 1 µg/ml) and a vehicle control for a specified duration (e.g., 4 days or 3 weeks).[6]
-
Harvest approximately 100,000 cells for each treatment condition.[9]
2. Preparation of Cell Lysate:
-
Centrifuge the harvested cells at 3,000 x g for 5 minutes.[9]
-
Discard the supernatant and resuspend the cell pellet in 40 µl of ice-cold CHAPS or NP-40 lysis buffer.[6][9]
-
Incubate the suspension on ice for 30 minutes to ensure complete cell lysis.[9]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the protein extract, and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the protein extracts at -80°C until use.[12]
3. TRAP Assay Reaction:
The TRAP assay consists of two main steps: telomerase extension and PCR amplification.[5]
a. Telomerase Extension:
-
Prepare a master mix for the extension reaction. For each sample, combine:
-
TRAP Buffer (final concentration 1X)
-
dNTPs (final concentration as recommended by the kit or polymerase manufacturer)
-
TS Primer (a non-telomeric oligonucleotide substrate for telomerase)
-
Nuclease-free water
-
-
Add a standardized amount of protein extract (e.g., 1 µg) from each sample to the master mix.
-
Include a positive control (e.g., lysate from a telomerase-positive cell line like HCT116) and a negative control (lysis buffer only).[9]
-
Incubate the reaction at 25°C for 40 minutes to allow for the extension of the TS primer by any active telomerase.[9]
b. PCR Amplification:
-
Prepare a PCR master mix containing:
-
PCR Buffer
-
dNTPs
-
Forward Primer (TS)
-
Reverse Primer (ACX)
-
Taq Polymerase
-
Nuclease-free water
-
-
Add an aliquot of the telomerase extension product to the PCR master mix.
-
Perform PCR with the following cycling conditions:
4. Detection and Analysis of TRAP Products:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel in 0.5X TBE buffer.[12]
-
Stain the gel with a fluorescent dye such as SYBR Gold or use a fluorescently labeled primer for detection.[11][12]
-
Visualize the results using a gel documentation system. Telomerase activity will be indicated by a characteristic ladder of bands with 6 base-pair increments.
-
Quantify the band intensity using densitometry software to compare the telomerase activity between control and this compound-treated samples.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Telomerase Activation
Caption: this compound's proposed mechanism of telomerase activation.
Experimental Workflow for TRAP Assay
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. gethealthspan.com [gethealthspan.com]
- 4. peptideslabuk.com [peptideslabuk.com]
- 5. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. telomer.com.tr [telomer.com.tr]
- 12. Telomeric repeat amplification protocol (TRAP) assay [bio-protocol.org]
Application Notes and Protocols: Reconstituting and Utilizing Lyophilized Epitalon in Cell Culture
Introduction
Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is a substance of significant interest in the fields of gerontology, neurobiology, and drug development.[1][2] It was developed based on a naturally occurring peptide, Epithalamin, which is extracted from the pineal gland.[3][4] The primary and most studied mechanism of this compound is its ability to activate the enzyme telomerase, which is responsible for elongating telomeres, the protective caps at the ends of chromosomes.[5][6] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, this compound has been shown to extend the proliferative potential of somatic cells in culture beyond the typical Hayflick limit.[1][7]
Beyond its effects on telomerase, this compound exhibits a range of other biological activities, including antioxidant properties, modulation of the immune system, and the regulation of gene expression, making it a versatile tool for in vitro research.[2][5][8] These application notes provide detailed protocols for the reconstitution of lyophilized this compound and its application in various cell culture experiments, intended for researchers, scientists, and drug development professionals.
Product Information and Properties
Lyophilized this compound is a stable format suitable for long-term storage. Proper handling and reconstitution are critical to ensure its biological activity in cell culture applications.
| Property | Description |
| Sequence | L-Alanyl-L-α-glutamyl-L-α-aspartylglycine (AEDG)[9][] |
| Molecular Formula | C₁₄H₂₂N₄O₉[][11] |
| Molecular Weight | 390.35 g/mol [9][] |
| Appearance | White lyophilized powder[][11] |
| Solubility | Soluble in sterile water and DMSO.[][11][12] |
| Storage (Lyophilized) | Stable for 3 weeks at room temperature, but should be stored desiccated below -18°C for long-term storage.[12] |
| Storage (Reconstituted) | Store at 4°C for 2-7 days. For long-term use, aliquot and store below -18°C to avoid repeated freeze-thaw cycles.[12] |
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the steps to reconstitute lyophilized this compound to create a stock solution for use in cell culture. Aseptic techniques should be followed throughout the procedure to prevent contamination.[13][14]
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the chosen solvent (sterile water or PBS) to equilibrate to room temperature before opening.[13]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[13][15]
-
Solvent Addition: Carefully add the required volume of sterile solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). For a 10 mg vial, add 10 mL of solvent. It is recommended to start with a concentration of at least 100 µg/mL.[12]
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.[15] Avoid vigorous shaking, which can cause denaturation.[13][16] Allow the solution to sit for 15-30 minutes at room temperature to ensure complete dissolution.[13][16]
-
Sterilization (Optional): If the solvent was not sterile, the reconstituted peptide solution can be filter-sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.[13] Store the aliquots at -20°C or -80°C for long-term use.[12]
Application in Cell Culture
This compound has been utilized in a variety of cell culture models to investigate its effects on aging, proliferation, and differentiation. The optimal working concentration is highly dependent on the cell type and the specific biological question being addressed.
| Cell Type | Concentration(s) Used | Observed Effects |
| Human Fetal Lung Fibroblasts | Not specified, but sufficient to surpass the Hayflick limit.[1][6] | Induced telomerase activity and telomere elongation, extending the proliferative potential from 34 to 44 passages.[1][6][7] |
| Human Gingival Mesenchymal Stem Cells (hGMSCs) | 0.01 µg/mL[8] | Increased expression of neurogenic markers (Nestin, GAP43, β-tubulin III, Doublecortin) by 1.6-1.8 times, promoting neuronal differentiation.[8][17][18] |
| Breast Cancer Cells (21NT, BT474) | 0.1, 0.2, 0.5, 1.0 µg/mL[19] | Dose-dependent increase in telomere length. In 21NT cells, telomeres extended from 2.4 kb to 4 kb at 0.5 and 1 µg/mL. In BT474 cells, maximum extension to 8 kb was seen at 0.2 µg/mL.[19][20] |
| Normal Fibroblasts and Epithelial Cells | 1.0 µg/mL for 3 weeks[19] | Upregulation of hTERT mRNA and telomerase activity, leading to telomere length extension.[19][20] |
| Mouse Oocytes (in vitro aging) | 0.05 mM, 0.1 mM, 1 mM, 2 mM[21] | 0.1 mM concentration significantly reduced intracellular reactive oxygen species (ROS) and decreased the rate of oocyte fragmentation, protecting against post-ovulatory aging.[21] |
| Pigmented and Retinal Epithelial Rat Cells | 10 ng/mL[22] | Induced active proliferation of cultured cells, with the best effects observed after 28 days.[17][22] |
| THP-1 Monocytic Human Leukemia Cells | 10⁻⁸ M[17] | Promoted phosphorylation of STAT1, suggesting a role in modulating immune signaling pathways.[17] |
Experimental Protocols
Protocol 2: Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a standard method to measure telomerase activity. This protocol provides a general outline.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human fibroblasts) at an appropriate density and culture overnight. Treat cells with the desired concentration of this compound or a vehicle control for a specified period (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and prepare a cell extract using a suitable lysis buffer (e.g., CHAPS-based buffer) that preserves telomerase activity.
-
Telomerase Extension: In a PCR tube, combine the cell extract with a TRAP buffer mix containing a biotinylated TS primer, dNTPs, and Taq polymerase. Incubate at room temperature to allow telomerase in the extract to add telomeric repeats to the TS primer.
-
PCR Amplification: Amplify the extended products via PCR using forward and reverse primers.
-
Detection: Analyze the PCR products using gel electrophoresis or a more quantitative method like a plate-based colorimetric or chemiluminescent assay to measure the amount of amplified telomeric repeats, which is proportional to the telomerase activity in the sample.[22]
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying changes in the expression of target genes (e.g., hTERT, Nestin, GAP43) following this compound treatment.[8]
Methodology:
-
Cell Treatment: Culture and treat cells with this compound as described in Protocol 2.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for your target genes and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. A significant increase in the expression of target genes in this compound-treated cells compared to controls indicates upregulation.[8]
Signaling Pathways and Mechanisms of Action
This compound's biological effects are mediated through several cellular pathways, most notably the activation of telomerase and the modulation of gene expression related to cell differentiation and survival.
In the context of neurogenesis, this compound has been shown to epigenetically regulate the expression of key neuronal differentiation genes.[8][18] It is hypothesized to bind to histone proteins, making the DNA more accessible for transcription.[8][18]
Conclusion
This compound is a powerful research tool for studying the mechanisms of cellular aging, telomere biology, and cell differentiation. Proper reconstitution and handling of the lyophilized peptide are paramount for obtaining reliable and reproducible results. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their cell culture studies. The wide range of effective concentrations highlights the importance of empirical optimization for each specific cell type and experimental endpoint.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. peptideslabuk.com [peptideslabuk.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. This compound Peptide â The Key to Longevity & Youthful Aging | Hubmed [hubmeded.com]
- 5. swolverine.com [swolverine.com]
- 6. Epithalon peptide induces telomerase activity and telomere elongation in human somatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agemed.org [agemed.org]
- 8. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grindergym.com [grindergym.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. support.canlabintl.com [support.canlabintl.com]
- 15. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 16. jpt.com [jpt.com]
- 17. mdpi.com [mdpi.com]
- 18. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Epitalon Longevity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitalon (also known as Epithalon or AEDG peptide) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that has garnered significant interest in the field of gerontology for its potential to modulate fundamental aging processes.[1] Preclinical studies in various animal models have suggested its role in promoting longevity and improving healthspan through multiple mechanisms.[2] These include the activation of telomerase, restoration of circadian rhythms, enhancement of antioxidant defenses, and modulation of the immune system.[3][4] This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies to evaluate the effects of this compound on longevity.
Molecular Mechanisms of this compound
This compound's purported anti-aging effects are attributed to its influence on several key biological pathways. Understanding these mechanisms is crucial for designing robust experimental protocols and selecting appropriate biomarkers.
-
Telomerase Activation: this compound has been shown to activate the enzyme telomerase, which is responsible for elongating telomeres, the protective caps at the ends of chromosomes.[5][6] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, this compound may extend the replicative lifespan of cells.[7]
-
Antioxidant Properties: The peptide exhibits potent antioxidant properties, helping to mitigate oxidative stress, a major contributor to cellular damage and aging.[2]
-
Circadian Rhythm Regulation: this compound can help normalize melatonin production, which is crucial for regulating circadian rhythms.[1] Disrupted circadian rhythms are associated with accelerated aging and various age-related diseases.[8]
-
Immune System Modulation: this compound has been observed to support and restore immune function, particularly in aging models.[8] It can enhance the production and activity of immune cells, such as T-cells.[9]
Quantitative Data from Preclinical Longevity Studies
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on lifespan and healthspan in various animal models.
Table 1: Effects of this compound on Lifespan in Various Animal Models
| Animal Model | Dosage and Administration | Mean Lifespan Increase | Maximum Lifespan Increase | Citation(s) |
| Female SHR Mice | 1.0 µ g/mouse , subcutaneous, 5 consecutive days/month | Not significant | 12.3% | [10][11] |
| Mice (unspecified strain) | Not specified | 13.5% | 13.9% | [2] |
| Drosophila melanogaster | 0.001 x 10⁻⁶ to 5 x 10⁻⁶ wt.% of culture medium (males), 0.01 x 10⁻⁶ to 0.1 x 10⁻⁶ wt.% (females) | 11-16% | Not reported | [2] |
Table 2: Healthspan Improvements Observed in Animal Models Treated with this compound
| Animal Model | Healthspan Outcome | Quantitative Improvement | Citation(s) |
| Female SHR Mice | Decreased frequency of chromosome aberrations in bone marrow cells | 17.1% reduction | [10][11][12] |
| Female SHR Mice | Inhibition of leukemia development | 6.0-fold inhibition | [10][11] |
| Mice (prone to cancer and cardiovascular disease) | Decreased mortality rate | 27% reduction | [7] |
| Rats | Decreased mortality rate | 52% reduction | [7][13] |
| Drosophila melanogaster | Decreased mortality rate | 52% reduction | [7][13] |
Experimental Protocols
This section provides a detailed protocol for a representative in vivo longevity study using a rodent model, based on established research.
Protocol 1: Long-Term this compound Administration in Mice for Longevity and Healthspan Assessment
1. Objective: To evaluate the long-term effects of this compound administration on the lifespan and healthspan of mice.
2. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: Female Swiss-derived SHR mice are a suitable model based on published studies.[10][11] Other strains, such as C3H/Sn, have also been used.[2]
-
Age: Start treatment at 3 months of age to assess effects over the majority of the lifespan.[10][11]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
3. Experimental Groups:
-
Treatment Group (n=50-60): Receive this compound injections.
-
Control Group (n=50-60): Receive vehicle (e.g., normal saline) injections.
4. This compound Preparation and Administration:
-
Vehicle: Dissolve this compound in 0.1 ml of normal saline.[10][11]
-
Route of Administration: Subcutaneous (SC) injection.[10][11]
-
Treatment Schedule: Administer injections for 5 consecutive days each month for the duration of the animals' natural lives.[10][11]
5. Data Collection and Biomarker Analysis:
-
Lifespan: Record the date of death for each animal to calculate mean and maximum lifespan.
-
Body Weight and Food Consumption: Monitor and record weekly.
-
Healthspan Assessments (to be performed at regular intervals, e.g., every 6 months):
-
Reproductive Function: Monitor estrous cycles in female mice.
-
Genomic Stability: Analyze chromosome aberrations in bone marrow cells.
-
Tumor Incidence: Conduct regular physical examinations and post-mortem analysis for spontaneous tumors.
-
Immune Function: Collect blood samples for analysis of T-cell and B-cell populations.[9]
-
Oxidative Stress Markers: Analyze tissue samples (e.g., liver, brain) for markers of oxidative damage.
-
Telomerase Activity: Measure telomerase activity in tissue samples.
-
6. Statistical Analysis:
-
Use appropriate statistical tests (e.g., Kaplan-Meier survival analysis for lifespan data, t-tests or ANOVA for biomarker data) to determine the significance of any observed differences between the treatment and control groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathways of this compound leading to increased longevity.
Caption: Experimental workflow for an in vivo this compound longevity study.
Caption: Logical relationships between this compound and its effects on aging.
References
- 1. idiva.com [idiva.com]
- 2. medisearch.io [medisearch.io]
- 3. gethealthspan.com [gethealthspan.com]
- 4. peptideslabuk.com [peptideslabuk.com]
- 5. Epithalon peptide induces telomerase activity and telomere elongation in human somatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptidesciences.com [peptidesciences.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. peptideaffect.com [peptideaffect.com]
- 9. lotilabs.com [lotilabs.com]
- 10. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. biotechpeptides.com [biotechpeptides.com]
Application Notes and Protocols: Investigating the Effects of Epitalon on Human Fetal Lung Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitalon (also known as Epithalon or Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that mimics the activity of the natural pineal peptide, Epithalamin.[1][2][3][4] It has garnered significant interest in the field of gerontology for its potential to counteract the cellular processes of aging.[3][5] One of the primary mechanisms implicated in cellular senescence is the progressive shortening of telomeres, the protective caps at the ends of chromosomes.[2][3][4] Telomerase, a ribonucleoprotein enzyme, is responsible for maintaining telomere length, but its activity is absent in most human somatic cells.[1]
Seminal research has demonstrated that this compound can induce the expression of the catalytic subunit of telomerase, reactivate the enzyme, and lead to telomere elongation in human somatic cells.[1][6][7] This suggests a potential to increase the proliferative lifespan of cells and delay the onset of senescence.[6][8] Human fetal lung fibroblasts (HFLFs) serve as a valuable in vitro model for studying cellular aging, as they have a finite lifespan in culture and exhibit classic signs of replicative senescence. This document provides detailed protocols for utilizing HFLFs to study the effects of this compound on cellular aging markers.
Data Presentation
The following tables summarize the quantitative effects of this compound on human fetal lung fibroblasts and other normal human cell lines as reported in key studies.
Table 1: Effect of this compound on Telomere Length in Human Fetal Lung Fibroblasts
| Cell Line | Treatment | Concentration | Duration | Mean Telomere Length (Arbitrary Units) | Percent Increase | Reference |
| HFLF (602/17) | Control | - | 4 days | 180 | - | [1] |
| HFLF (602/17) | This compound | 0.05 µg/mL | 4 days | 240 | 33.3% | [1] |
Table 2: Effect of this compound on Telomerase Activity and hTERT Expression in Normal Human Fibroblasts and Epithelial Cells
| Cell Line | Treatment | Concentration | Duration | Outcome | Result | Reference |
| Normal Fibroblast (IBR.3) | This compound | 1.0 µg/mL | 3 weeks | Telomerase Activity | Significant Increase | [9][10] |
| Normal Epithelial (HMEC) | This compound | 1.0 µg/mL | 3 weeks | Telomerase Activity | Significant Increase | [9][10] |
| Normal Fibroblast/Epithelial | This compound | 1.0 µg/mL | 3 weeks | hTERT mRNA Expression | Upregulation | [9][10] |
Mandatory Visualizations
Signaling Pathway of this compound in Human Fetal Lung Fibroblasts
Caption: Proposed mechanism of this compound in HFLFs.
Experimental Workflow for Studying this compound in HFLFs
References
- 1. khavinson.info [khavinson.info]
- 2. peptideslabuk.com [peptideslabuk.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. How Epithalon Peptide Boosts Cellular Rejuvenation & Longevity | by Aysha Khan | Health Publication | Medium [medium.com]
- 5. nbinno.com [nbinno.com]
- 6. Epithalon peptide induces telomerase activity and telomere elongation in human somatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antiagingatlanta.com [antiagingatlanta.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: HeLa Cell Line as a Model for Evaluating Epitalon's Telomerase-Activating Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction The tetrapeptide Epitalon (Ala-Glu-Asp-Gly) is a synthetic analog of the natural pineal peptide Epithalamin, which has demonstrated significant geroprotective and longevity-enhancing effects in various studies.[1][2] One of its primary mechanisms of action is the reactivation and upregulation of telomerase, the enzyme responsible for maintaining telomere length at the ends of chromosomes.[2][3] Telomere shortening is a hallmark of cellular aging, and its counteraction is a key strategy in anti-aging research.[4]
The HeLa cell line, the first immortal human cell line, is a well-established and robust model in cell biology. HeLa cells are telomerase-positive, meaning they constitutively express telomerase, which prevents telomere shortening and allows for their indefinite proliferation.[5][6] This characteristic makes the HeLa cell line an ideal in vitro model system to study the effects of compounds like this compound on telomerase regulation, activity, and the downstream effects on telomere maintenance. This document provides detailed protocols for utilizing HeLa cells to investigate the telomerase-modulating effects of this compound.
Principle this compound is hypothesized to exert its effects by penetrating the cell nucleus and modulating gene expression.[7] Specifically, it is believed to interact with the promoter regions of the telomerase reverse transcriptase (hTERT) gene, potentially altering chromatin structure to make the gene more accessible for transcription.[7] This leads to an increase in hTERT mRNA levels, resulting in higher production of the catalytic subunit of the telomerase enzyme. The subsequent increase in telomerase activity leads to the elongation and maintenance of telomeres.[3][8] This application note outlines a series of experiments to test this hypothesis by measuring cell viability, hTERT gene expression, telomerase enzymatic activity, and relative telomere length in this compound-treated HeLa cells.
Experimental Protocols
Protocol 1: HeLa Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the HeLa cell line to ensure healthy, viable cells for experimentation.
Materials:
-
HeLa cell line (e.g., ATCC CCL-2)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[9]
-
Fetal Bovine Serum (FBS), heat-inactivated[9]
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile[9]
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2, 95% humidity)[10]
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing the base medium (EMEM or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HeLa cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 8-12 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.[11]
-
Maintenance: Renew the growth medium 2-3 times per week.[11]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[9][10]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium. Collect the cell suspension in a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.[9]
-
Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a desired split ratio (e.g., 1:10).[9]
Protocol 2: this compound Treatment of HeLa Cells
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or PBS for reconstitution[12]
-
HeLa cells cultured in 6-well, 24-well, or 96-well plates
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Reconstitute lyophilized this compound in sterile water or PBS to create a high-concentration stock solution (e.g., 1 mg/mL). Filter-sterilize through a 0.22 µm syringe filter. Aliquot and store at -20°C.
-
Cell Seeding: Seed HeLa cells in appropriate culture plates (e.g., 1 x 10⁴ cells/well in a 96-well plate for viability assays) and allow them to adhere and grow for 24 hours.[13]
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A dose-response experiment is recommended, with concentrations ranging from 0.1 µg/mL to 10 µg/mL.[3]
-
Aspirate the old medium from the cells and replace it with the medium containing the desired this compound concentrations. Include a vehicle control (medium with the same amount of solvent used for this compound).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay determines the effect of this compound on HeLa cell metabolic activity, serving as an indicator of cytotoxicity.
Materials:
-
This compound-treated HeLa cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Microplate reader
Procedure:
-
Following this compound treatment (Protocol 2), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 4: Quantification of hTERT mRNA Expression (qRT-PCR)
This protocol measures the relative abundance of hTERT mRNA to determine if this compound acts at the transcriptional level.
Materials:
-
This compound-treated HeLa cells in a 6-well plate
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for hTERT and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: After treatment, harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit.[15]
-
RNA Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[15]
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain cDNA, forward and reverse primers for either hTERT or the reference gene, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Calculate the relative expression of hTERT mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the untreated control.
Protocol 5: Telomerase Activity Assessment (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase enzymatic activity.[16]
Materials:
-
This compound-treated HeLa cells
-
NP-40 lysis buffer[17]
-
TRAP reaction buffer
-
dNTP mix
-
TS primer (telomerase substrate)
-
ACX primer (reverse primer)[18]
-
Taq DNA polymerase
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
SYBR Green or other DNA stain
Procedure:
-
Cell Lysate Preparation: Harvest approximately 100,000 cells and centrifuge. Resuspend the pellet on ice in 40 µL of cold NP-40 lysis buffer. Incubate on ice for 30 minutes. Centrifuge at 12,000 x g for 30 min at 4°C. Collect the supernatant containing the protein extract.[17][18]
-
Telomerase Extension: In a PCR tube, mix the cell extract with a reaction mix containing TRAP buffer, dNTPs, and the TS primer. Incubate at 25-30°C for 30-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[17][18]
-
PCR Amplification: Add the ACX reverse primer and Taq polymerase to the reaction tube. Perform PCR to amplify the extended products. A typical cycling protocol is 95°C for 5 min, followed by 24-29 cycles of 95°C for 30 s, 52°C for 30 s, and 72°C for 45 s.[17][19]
-
Detection: Resolve the PCR products on a 12% non-denaturing polyacrylamide gel.[18] Stain the gel with SYBR Green or a similar DNA stain.
-
Analysis: Visualize the characteristic 6-base pair ladder pattern, which indicates telomerase activity. The intensity of the ladder is proportional to the enzyme's activity.
Visualizations and Data Presentation
Experimental and Logical Workflows
Caption: Experimental workflow for assessing this compound's effect on HeLa cells.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound-induced telomerase activity in HeLa cells.
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clear interpretation. Below are examples of expected results based on published literature.[3][5]
Table 1: Effect of this compound on HeLa Cell Viability (MTT Assay) after 48h
| This compound Conc. (µg/mL) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 0.5 | 1.26 ± 0.09 | 100.8 |
| 1.0 | 1.24 ± 0.06 | 99.2 |
| 5.0 | 1.21 ± 0.08 | 96.8 |
| 10.0 | 1.15 ± 0.10 | 92.0 |
Expected Outcome: this compound is not expected to be cytotoxic at concentrations effective for telomerase activation. A significant decrease in viability would only be anticipated at very high concentrations.
Table 2: Effect of this compound on hTERT mRNA Expression (qRT-PCR) after 48h
| This compound Conc. (µg/mL) | Relative hTERT mRNA Fold Change |
| 0 (Control) | 1.0 |
| 0.1 | 1.5 ± 0.2 |
| 0.5 | 2.8 ± 0.3 |
| 1.0 | 4.1 ± 0.4 |
| 5.0 | 4.3 ± 0.5 |
| 10.0 | 3.9 ± 0.6 |
Expected Outcome: A dose-dependent increase in hTERT mRNA expression is expected, potentially plateauing at higher concentrations. This would confirm that this compound's mechanism involves transcriptional upregulation of the telomerase catalytic subunit.[3]
Table 3: Effect of this compound on Telomerase Activity (TRAP Assay) after 48h
| This compound Conc. (µg/mL) | Relative Telomerase Activity (Densitometry Units) |
| 0 (Control) | 100 ± 12 |
| 0.1 | 145 ± 15 |
| 0.5 | 250 ± 21 |
| 1.0 | 380 ± 25 |
| 5.0 | 410 ± 30 |
| 10.0 | 395 ± 28 |
Expected Outcome: Consistent with hTERT expression, telomerase enzymatic activity should show a significant, dose-dependent increase. The TRAP assay gel would show increasingly intense ladders corresponding to higher this compound concentrations.[7]
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase activity in HeLa cervical carcinoma cell line proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gethealthspan.com [gethealthspan.com]
- 8. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Cell culture of 7721 or HeLa cells [protocols.io]
- 11. hela-transfection.com [hela-transfection.com]
- 12. peptideslabuk.com [peptideslabuk.com]
- 13. rsc.org [rsc.org]
- 14. protocols.io [protocols.io]
- 15. Quantitation of telomerase components and hTERT mRNA splicing patterns in immortal human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. telomer.com.tr [telomer.com.tr]
Application Notes and Protocols for Quantifying Telomere Length Following Epitalon Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the field of gerontology for its potential to counteract age-related cellular changes. A primary mechanism attributed to this compound's effects is its ability to modulate telomere length, a critical biomarker of cellular aging. Telomeres, the protective nucleoprotein caps at the ends of eukaryotic chromosomes, progressively shorten with each cell division. Critically short telomeres trigger cellular senescence or apoptosis. The enzyme telomerase can counteract this shortening by adding telomeric repeats to chromosome ends.
This compound has been shown to activate telomerase, leading to the elongation of telomeres in human and animal cells.[1][2][3][4][5] This document provides detailed application notes and protocols for quantifying changes in telomere length after this compound treatment, intended for researchers, scientists, and professionals in drug development.
Quantitative Data on Telomere Length After this compound Treatment
Several studies have quantitatively assessed the impact of this compound on telomere length in various cell types. The following table summarizes key findings to provide a comparative overview of the reported effects.
| Cell Type/Organism | This compound Concentration/Dose | Duration of Treatment | Method of Quantification | Key Quantitative Findings | Reference |
| Human Fetal Fibroblasts | Not Specified | Multiple Passages | Not Specified | Bypassed the Hayflick limit, dividing beyond 44 passages compared to 34 in controls. | [1] |
| PHA-stimulated lymphocytes (human donors, 25-88 years) | Not Specified | Not Specified | Not Specified | Average telomere length increase of 33.3%.[1][6] | [1][6] |
| 21NT and BT474 Breast Cancer Cells | 0.1, 0.2, 0.5, 1 µg/ml | 4 days | qPCR | Dose-dependent increase in telomere length.[7] | [7] |
| Normal Human Epithelial and Fibroblast Cells | Not Specified | Not Specified | qPCR and Immunofluorescence | Dose-dependent telomere length extension.[7][8] | [7][8] |
| Human (Case Report) | Not Specified | 1 year | Not Specified | Telomere length increased from 6.45 kb to 6.59 kb.[9] | [9] |
Mechanism of Action: Telomerase Activation and Beyond
This compound's primary mechanism for telomere elongation is the upregulation of the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase).[7][10] This leads to increased telomerase activity and subsequent addition of telomeric repeats to chromosomes.
Interestingly, in some cancer cell lines, this compound has been observed to promote telomere length maintenance through the Alternative Lengthening of Telomeres (ALT) pathway.[7][8][10] This telomerase-independent mechanism utilizes homologous recombination to extend telomeres. The activation of the ALT pathway is often associated with the presence of ALT-associated PML (promyelocytic leukemia) bodies (APBs).
The precise signaling pathways linking this compound to hTERT expression are still under investigation but are thought to involve epigenetic modulation and chromatin remodeling, making the hTERT gene more accessible for transcription.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to quantify telomere length and assess the mechanisms of action of this compound.
Protocol 1: Quantification of Telomere Length by qPCR
Quantitative PCR is a high-throughput method to measure relative or absolute telomere length.
1. DNA Extraction:
-
Extract genomic DNA from cell or tissue samples using a standard DNA extraction kit, ensuring high purity and integrity.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
2. qPCR Reaction Setup:
-
Prepare a master mix for the telomere (T) and single-copy gene (S) reactions separately. A common single-copy gene used for normalization is IFNB1 or albumin.[2][3]
-
Primer Sequences:
-
Telomere Forward (TPF): 5'- CGG TTT GTT TGG GTT TGG GTT TGG GTT TGG GTT TGG GTT -3'[2]
-
Telomere Reverse (TPR): 5'- GGC TTG CCT TAC CCT TAC CCT TAC CCT TAC CCT TAC CCT -3'[2]
-
IFNB1 Forward (IFNB1-F): 5'- TGG CAC AAC AGG TAG TAG GCG ACA C -3'[2]
-
IFNB1 Reverse (IFNB1-R): 5'- GGC TTG CCT TAC CCT TAC CCT TAC CCT TAC CCT TAC CCT -3'[2]
-
-
Reaction Mix (per reaction):
-
SYBR Green Master Mix (2X)
-
Forward Primer (final concentration 100-500 nM)
-
Reverse Primer (final concentration 100-500 nM)
-
Genomic DNA (10-20 ng)
-
Nuclease-free water to final volume
-
3. Standard Curve Preparation (for absolute quantification):
-
Synthesize an 84-bp oligonucleotide standard with the sequence (TTAGGG)14.[1][2]
-
Prepare serial dilutions of the oligo standard to create a standard curve ranging from, for example, 1.18 × 10^8 to 1.18 × 10^3 kb of telomere sequence.[1]
4. Thermal Cycling Conditions (example):
-
Polymerase activation: 95°C for 15 min
-
2 cycles: 94°C for 15 s, 49°C for 1 min
-
3 cycles: 94°C for 15 s, 59°C for 15 s
-
27 cycles (Telomere): 85°C for 15 s, 74°C for 30 s (signal acquisition)
-
31 cycles (Albumin): 94°C for 15 s, 84°C for 30 s (signal acquisition)
-
Melt curve analysis: 59°C to 95°C
5. Data Analysis:
-
Relative Quantification: Calculate the T/S ratio, which is proportional to the average telomere length.
-
Absolute Quantification: Use the standard curve to determine the absolute amount of telomeric DNA in each sample.
Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
1. Cell Lysis:
-
Resuspend cell pellets in an ice-cold NP-40 lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet debris and collect the supernatant containing the protein extract.
2. Telomerase Extension Reaction:
-
Prepare a reaction mix containing TRAP buffer, dNTPs, and a TS primer (a non-telomeric oligonucleotide).
-
Add the cell lysate to the reaction mix.
-
Incubate at 25°C for 40 minutes to allow telomerase to add telomeric repeats to the TS primer.[11]
3. PCR Amplification:
-
Prepare a PCR master mix containing a reverse primer (ACX) and a fluorescently labeled forward primer (e.g., Cy5-TS).
-
Add the telomerase extension product to the PCR master mix.
-
Thermal Cycling Conditions:
-
Telomerase inactivation: 95°C for 5 min
-
24-29 cycles: 95°C for 30 s, 52°C for 30 s, 72°C for 45 s
-
Final extension: 72°C for 10 min
-
4. Detection:
-
Separate the PCR products on a polyacrylamide gel.
-
Visualize the characteristic 6-bp ladder of telomerase products using a fluorescence imager.
-
The intensity of the ladder is proportional to the telomerase activity.
Protocol 3: Immunofluorescence for ALT-Associated PML Bodies (APBs)
This protocol is used to detect APBs, a hallmark of the ALT pathway.
1. Cell Preparation:
-
Grow cells on coverslips.
-
Fix the cells with 3.7% formaldehyde in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS.[12]
2. Immunostaining:
-
Block with 1% BSA and 0.1% Triton X-100 in PBS.
-
Incubate with a primary antibody against PML (e.g., rabbit anti-PML).
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG conjugated to a fluorophore).
3. Co-localization with Telomeres (optional, for IF-FISH):
-
After secondary antibody incubation, re-fix the cells.
-
Dehydrate through an ethanol series.
-
Apply a fluorescently labeled telomere-specific PNA (peptide nucleic acid) probe.
-
Hybridize and wash.
4. Imaging:
-
Mount the coverslips on slides with a mounting medium containing DAPI (to counterstain the nucleus).
-
Visualize the cells using a confocal microscope.
-
APBs will appear as bright nuclear foci where the PML signal co-localizes with the telomere signal.
Visualizations
Caption: Experimental workflow for quantifying telomere length after this compound treatment.
Caption: Proposed signaling pathways for this compound-induced telomere elongation.
References
- 1. A quantitative PCR method for measuring absolute telomere length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trn.tulane.edu [trn.tulane.edu]
- 3. Monochrome Multiplex Quantitative PCR Telomere Length Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of ALT Associated Promyelocytic Leukemia Nuclear Bodies (APBs) by Immunofluorescence-FISH (IF-FISH) [bio-protocol.org]
Application Notes and Protocols for Subcutaneous Epitalon Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of the tetrapeptide Epitalon (Ala-Glu-Asp-Gly) in rat models, based on available research. The information is intended to guide the design and execution of preclinical studies investigating the effects of this compound.
Introduction
This compound is a synthetic peptide that mimics the effects of epithalamin, a natural extract from the pineal gland.[1] It has been studied for a variety of biological effects, including the activation of telomerase, antioxidant properties, and regulation of circadian rhythms.[1][2] Its primary mechanism of action is believed to be the stimulation of telomerase, an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes that shorten with age.[3] Research suggests that by activating telomerase, this compound may promote cellular longevity.[1]
Quantitative Data from In Vivo Rat Studies
The following table summarizes quantitative data from published studies on the subcutaneous administration of this compound in rats.
| Parameter | Study 1: Colon Carcinogenesis Model | Study 2: Gastric Endocrine Cell Model | General Preclinical Dosing |
| Rat Strain | Outbred male LIO rats | Wistar rats | Not Specified |
| Dosage | 1 µg per rat | Not explicitly stated in abstract | 1 to 10 mg/kg |
| Frequency | 5 days a week | Daily | Daily |
| Duration | 6 months | 30 or 42 days | Several weeks to months |
| Vehicle | Saline | Not explicitly stated in abstract | Not Specified |
| Injection Volume | 0.1 ml | Not explicitly stated in abstract | Not Specified |
| Reference | [4] | [5] | [6] |
Experimental Protocols
This section details the methodologies for preparing and administering this compound subcutaneously to rats.
Materials
-
Lyophilized this compound peptide
-
Sterile bacteriostatic water for injection[7]
-
Sterile saline solution (0.9% NaCl)
-
Alcohol swabs (70% isopropyl alcohol)[9]
-
Appropriate animal handling and restraint equipment
-
Sharps disposal container[9]
Preparation of this compound Solution
-
Reconstitution of Lyophilized this compound:
-
Bring the lyophilized this compound vial to room temperature.
-
Using a sterile syringe, slowly inject the desired amount of bacteriostatic water into the vial, aiming the stream against the side of the vial to avoid frothing.[7]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.[7]
-
The reconstituted solution should be stored in the refrigerator.[7]
-
-
Preparation of Injection Solution:
-
Based on the desired dosage and injection volume, dilute the reconstituted this compound solution with sterile saline. For example, to achieve a 1 µg dose in a 0.1 ml injection volume, the concentration of the final solution should be 10 µg/ml.
-
Subcutaneous Injection Procedure in Rats
-
Animal Restraint:
-
Properly restrain the rat. This can be done manually by firmly grasping the loose skin at the scruff of the neck.[10]
-
-
Injection Site Preparation:
-
Injection:
-
Gently lift the skin to form a "tent".[11]
-
Insert the needle, bevel up, into the base of the tented skin.[11]
-
Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.[11]
-
Slowly inject the this compound solution.[10]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions, such as swelling or signs of distress at the injection site.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for a subcutaneous this compound injection study in rats.
Caption: General workflow for subcutaneous this compound administration in rats.
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways influenced by this compound.
Telomerase Activation Pathway
Caption: this compound's activation of telomerase to inhibit cellular senescence.
Antioxidant Pathway (Keap1/Nrf2)
Caption: this compound's role in the Keap1/Nrf2 antioxidant pathway.
References
- 1. This compound Peptide â The Key to Longevity & Youthful Aging | Hubmed [hubmeded.com]
- 2. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. Inhibitory effect of peptide this compound on colon carcinogenesis induced by 1,2-dimethylhydrazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sportscapeblog.com [sportscapeblog.com]
- 7. How to Reconstitute this compound: Easy Step-by-Step Guide [sarms.io]
- 8. staff.flinders.edu.au [staff.flinders.edu.au]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols: Epitalon in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitalon (also known as AEDG peptide) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed based on the structure of epithalamin, a natural peptide extract from the pineal gland.[1][2] Emerging research has highlighted its potential in the context of aging and age-related diseases, including neurodegenerative disorders.[2] Its multifaceted mechanism of action, encompassing telomerase activation, antioxidant defense, and epigenetic regulation, makes it a compelling candidate for neuroprotective strategies.[3][4] These application notes provide a comprehensive overview of the current research on this compound's role in neurodegenerative disease models, complete with detailed experimental protocols and quantitative data to facilitate further investigation.
Mechanisms of Action in a Neuroprotective Context
This compound exerts its neuroprotective effects through several key biological pathways:
-
Telomerase Activation and Telomere Elongation: this compound has been shown to activate the enzyme telomerase, which is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[2] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, this compound may extend the lifespan and functional capacity of neuronal cells.[4]
-
Antioxidant and Anti-stress Effects: The peptide enhances the body's natural antioxidant defense systems.[4] It has been shown to boost the expression of key antioxidant enzymes, thereby reducing oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[[“]]
-
Epigenetic Regulation and Gene Expression: this compound can modulate gene expression through epigenetic mechanisms.[3] It has been observed to interact with histone proteins, potentially influencing chromatin structure and the transcription of genes involved in neuronal differentiation and survival.[3][6]
-
Stimulation of Neuronal Differentiation and Plasticity: Studies have demonstrated that this compound can promote the differentiation of stem cells into neuronal lineages and enhance the expression of proteins associated with neurogenesis and synaptic plasticity.[3][6]
Data Presentation
Table 1: Effect of this compound on Neuronal Differentiation Marker Gene Expression in Human Gingival Mesenchymal Stem Cells (hGMSCs)
| Gene Marker | Fold Increase in mRNA Expression (this compound-treated vs. Untreated) | p-value | Reference |
| Nestin | 1.7 | < 0.01 | [6] |
| GAP43 | 1.6 | < 0.01 | [6] |
| β-Tubulin III | 1.8 | < 0.01 | [6] |
| Doublecortin | 1.7 | < 0.01 | [6] |
Table 2: Effect of this compound on Telomere Length
| Cell Type | Treatment Conditions | Average Telomere Elongation | Reference |
| Human Somatic Cells | Not specified | 33.3% | [2] |
Experimental Protocols
Protocol 1: In Vitro Neuronal Differentiation of Human Mesenchymal Stem Cells
This protocol is based on the methodology described by Khavinson et al. (2020) to assess the effect of this compound on neuronal differentiation.[3][6]
1. Cell Culture and Maintenance:
-
Culture human gingival mesenchymal stem cells (hGMSCs) in standard cell culture flasks with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
2. This compound Treatment:
-
Seed hGMSCs into appropriate culture plates (e.g., 6-well plates for RNA extraction, chamber slides for immunofluorescence).
-
Allow cells to adhere and reach approximately 50-60% confluency.
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Treat the cells with this compound at a final concentration of 0.01 µg/mL in the culture medium.
-
Include an untreated control group cultured in parallel with the standard medium.
-
Incubate the cells for 7 days, replacing the medium with fresh this compound-containing or standard medium every 2-3 days.
3. Analysis of Neuronal Marker Expression (RT-PCR):
-
After the 7-day treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform Real-Time PCR (RT-PCR) using primers specific for neuronal markers (Nestin, GAP43, β-Tubulin III, Doublecortin) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
4. Analysis of Neuronal Marker Expression (Immunofluorescence):
-
After treatment, fix the cells grown on chamber slides with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against neuronal markers (e.g., anti-Nestin, anti-β-Tubulin III) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize the cells using a fluorescence microscope.
Protocol 2: Assessment of Neuroprotective Effects in SH-SY5Y Neuroblastoma Cells
This protocol provides a framework for investigating the protective effects of this compound against oxidative stress in a common neuronal cell line model.
1. SH-SY5Y Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a 5% CO2 humidified incubator.
2. Induction of Oxidative Stress and this compound Treatment:
-
Seed SH-SY5Y cells in 96-well plates for viability assays or larger plates for other analyses.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a specified duration (e.g., 24 hours). Include control groups (untreated, this compound only, and toxin only).
3. Cell Viability Assay (MTT Assay):
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4. Measurement of Antioxidant Enzyme Activity:
-
Prepare cell lysates from treated and control cells.
-
Use commercially available assay kits to measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase according to the manufacturer's instructions.
-
Normalize the enzyme activity to the total protein concentration of the lysate.
Protocol 3: In Vivo Assessment of this compound in a Rat Model of Neurodegeneration (Conceptual Framework)
This protocol outlines a general approach for studying the effects of this compound in an animal model. Specific parameters will need to be optimized based on the chosen model of neurodegeneration.
1. Animal Model:
-
Select an appropriate rat model of neurodegenerative disease (e.g., a model of Alzheimer's or Parkinson's disease induced by neurotoxins or genetic modification).
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound Administration:
-
Administer this compound to the treatment group via a suitable route, such as subcutaneous injection or intranasal delivery. Dosing and frequency will need to be determined based on previous studies and the specific research question.
-
Administer a vehicle control (e.g., saline) to the control group.
3. Behavioral Testing:
-
Perform a battery of behavioral tests to assess cognitive and motor function at baseline and at various time points throughout the study. Examples include the Morris water maze for learning and memory, and the rotarod test for motor coordination.
4. Post-mortem Tissue Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Perform histological analysis (e.g., immunohistochemistry for neuronal markers, plaque and tangle staining in Alzheimer's models).
-
Conduct biochemical assays on brain homogenates to measure levels of oxidative stress markers, inflammatory cytokines, and key proteins involved in neurodegeneration.
Visualizations
Caption: Key signaling pathways of this compound leading to neuroprotection.
Caption: Experimental workflow for in vitro neuronal differentiation.
Conclusion
This compound presents a promising avenue for research in the field of neurodegenerative diseases. Its ability to target multiple interconnected pathways involved in aging and neuronal damage warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this intriguing peptide. As with any research, it is crucial to carefully design experiments, include appropriate controls, and independently validate findings.
References
- 1. ibidi.com [ibidi.com]
- 2. mdpi.com [mdpi.com]
- 3. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing the Effect of Epitalon on Skin Cell Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitalon (also known as Epithalon or Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that has garnered significant interest for its potential anti-aging properties. It is a synthetic version of Epithalamin, a polypeptide naturally produced by the pineal gland[1]. Research suggests that this compound's primary mechanism of action involves the activation of the enzyme telomerase, which plays a crucial role in cellular longevity by maintaining the length of telomeres, the protective caps at the ends of chromosomes[2][3]. Telomere shortening is a hallmark of cellular aging, and by counteracting this process, this compound may promote cellular rejuvenation[2][3].
These application notes provide a comprehensive overview of the methodologies to assess the effects of this compound on skin cell rejuvenation. The protocols detailed below are designed for in-vitro studies using human skin cells, such as dermal fibroblasts and keratinocytes. They cover the evaluation of telomerase activation, cell proliferation, extracellular matrix protein synthesis, and antioxidant activity.
Mechanism of Action
This compound's primary anti-aging effect is attributed to its ability to stimulate telomerase activity, thereby elongating telomeres in somatic cells[4][5]. This action helps to overcome the Hayflick limit, the point at which cells can no longer divide, thus extending their proliferative potential[6]. Beyond its effects on telomeres, this compound is also reported to possess antioxidant properties, potentially by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx)[4][7]. Furthermore, some studies suggest that this compound can stimulate the proliferation of fibroblasts, the cells responsible for producing collagen and elastin, which are essential for maintaining the skin's structural integrity and elasticity[5][8].
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative data from in-vitro studies on the effects of this compound on skin cells.
| Table 1: Effect of this compound on Telomere Length and hTERT Expression in Normal Human Skin Cells | |
| Cell Line | Normal Human Fibroblasts (IBR.3) & Epithelial Cells (HMEC) |
| This compound Concentration | 1.0 µg/mL |
| Treatment Duration | 3 weeks |
| Endpoint | Result |
| Telomere Length | Significant increase compared to untreated controls[4] |
| hTERT mRNA Expression | Elevated expression compared to untreated controls[4][9] |
| Table 2: Effect of this compound on Telomerase Activity in Normal Human Skin Cells | |
| Cell Line | Normal Human Fibroblasts (IBR.3) & Epithelial Cells (HMEC) |
| This compound Concentration | 1.0 µg/mL |
| Treatment Duration | 3 weeks |
| Endpoint | Result |
| Telomerase Activity | Significant increase compared to untreated controls[4][9] |
Experimental Protocols
Protocol 1: Assessment of Telomerase Activation and Telomere Elongation
This protocol is adapted from a study that quantitatively measured the effect of this compound on telomerase activity and telomere length in normal human fibroblasts and epithelial cells[4].
1.1. Cell Culture and this compound Treatment
-
Cell Lines: Human dermal fibroblasts (e.g., IBR.3) or human mammary epithelial cells (e.g., HMEC) are suitable models.
-
Culture Medium: Use the appropriate medium recommended for the specific cell line (e.g., DMEM for fibroblasts, MEGM for epithelial cells) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
This compound Preparation: Prepare a stock solution of this compound by dissolving it in sterile bacteriostatic water to a concentration of 2.5 mg/mL[4]. Further dilute in culture medium to the desired working concentration.
-
Treatment: Seed cells at an appropriate density. Once attached, treat the cells daily with 1.0 µg/mL of this compound for 3 weeks. Refresh the culture media with the this compound treatment daily. Include an untreated control group cultured in parallel[4].
1.2. Quantification of hTERT Gene Expression by RT-qPCR
-
RNA Extraction: After the 3-week treatment period, extract total RNA from both treated and untreated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the human telomerase reverse transcriptase (hTERT) gene. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of hTERT in this compound-treated cells compared to untreated controls using the ΔΔCt method.
1.3. Telomerase Activity Assay (TRAP Assay)
-
Protein Extraction: Extract protein from treated and untreated cells using a CHAPS lysis buffer[4].
-
TRAP Assay: Use a commercially available Telomeric Repeat Amplification Protocol (TRAP) assay kit. This assay measures the ability of telomerase in the cell lysate to add telomeric repeats to a substrate oligonucleotide, which are then amplified by PCR.
-
Detection: Analyze the PCR products by gel electrophoresis or a real-time PCR instrument.
-
Data Analysis: Quantify the telomerase activity based on the intensity of the amplified products, comparing the this compound-treated group to the untreated control.
1.4. Telomere Length Measurement by qPCR
-
DNA Extraction: Extract genomic DNA from treated and untreated cells.
-
qPCR: Perform qPCR to determine the average telomere length. This method compares the amplification of a telomere-specific primer set to that of a single-copy gene primer set.
-
Data Analysis: Calculate the relative telomere length in the this compound-treated cells compared to the untreated controls.
Protocol 2: Assessment of Fibroblast Proliferation
2.1. Cell Culture and Treatment
-
Culture human dermal fibroblasts as described in Protocol 1.1.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for a specified period (e.g., 24, 48, 72 hours).
2.2. MTT Assay
-
Seed fibroblasts in a 96-well plate.
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control.
Protocol 3: Assessment of Extracellular Matrix Protein Synthesis
3.1. Cell Culture and Treatment
-
Culture human dermal fibroblasts as described in Protocol 1.1.
-
Treat cells with this compound (e.g., 1.0 µg/mL) for an appropriate duration to allow for changes in gene expression and protein synthesis (e.g., 48-72 hours).
3.2. Gene Expression Analysis by RT-qPCR
-
Following the methodology in Protocol 1.2, perform RT-qPCR to quantify the mRNA levels of key extracellular matrix genes, such as:
-
Collagen Type I (COL1A1)
-
Elastin (ELN)
-
-
Normalize the expression levels to a housekeeping gene.
-
Data Analysis: Determine the fold change in gene expression in this compound-treated cells relative to untreated controls.
3.3. Collagen Production Quantification (Hydroxyproline Assay)
-
After treatment, collect the cell culture supernatant and/or cell lysate.
-
Hydrolyze the samples to break down collagen into its constituent amino acids.
-
Use a commercial hydroxyproline assay kit to measure the amount of hydroxyproline, a major component of collagen.
-
Data Analysis: Quantify the total collagen content and compare the levels in treated versus untreated samples.
Protocol 4: Assessment of Antioxidant Activity
4.1. Cell Culture and Oxidative Stress Induction
-
Culture human dermal fibroblasts as described in Protocol 1.1.
-
Pre-treat cells with this compound for a specified time (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a pro-oxidant such as hydrogen peroxide (H₂O₂).
4.2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Use a fluorescent probe such as DCFDA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent in the presence of ROS.
-
After treatment and stress induction, incubate the cells with the DCFDA probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Compare the levels of ROS in this compound-treated cells to those in untreated, stressed cells.
4.3. Antioxidant Enzyme Activity Assays
-
Prepare cell lysates from treated and untreated cells.
-
Use commercial assay kits to measure the activity of key antioxidant enzymes:
-
Superoxide Dismutase (SOD)
-
Glutathione Peroxidase (GPx)
-
-
Data Analysis: Compare the enzyme activities in the this compound-treated group to the control group.
Visualizations
Caption: Proposed signaling pathway of this compound in skin cell rejuvenation.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 3. Targeted disruption of glutathione peroxidase 4 in mouse skin epithelial cells impairs postnatal hair follicle morphogenesis that is partially rescued through inhibition of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptideslabuk.com [peptideslabuk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant properties of geroprotective peptides of the pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Methodologies for Testing Epitalon's Effect on Melatonin Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies required to investigate the effects of the synthetic tetrapeptide Epitalon (Ala-Glu-Asp-Gly) on melatonin secretion. The protocols outlined are designed for in vitro, in vivo, and clinical research settings, enabling a thorough evaluation of this compound's potential as a modulator of circadian rhythms and pineal gland function.
Introduction: this compound and Melatonin Regulation
This compound is a synthetic peptide that mimics the biological activity of Epithalamin, a natural polypeptide extract from the pineal gland.[1][2] The pineal gland is the primary site of melatonin production, a hormone crucial for regulating the sleep-wake cycle and other circadian rhythms.[3][4] Research suggests that this compound may exert its effects, in part, by influencing pineal gland activity and restoring melatonin synthesis, which naturally declines with age.[2][5][6] However, the existing evidence presents some contradictions, with certain studies demonstrating a stimulatory effect on melatonin production while others report no significant influence, particularly in in vitro models.[7][8]
This document provides detailed protocols to systematically investigate these effects, measure melatonin output accurately, and explore the underlying molecular mechanisms.
Background: The Melatonin Synthesis Pathway
Understanding the melatonin synthesis pathway is critical for designing experiments and identifying key molecular targets. Melatonin is synthesized from the amino acid tryptophan in the pinealocytes of the pineal gland.[9] The synthesis and release are primarily controlled by the suprachiasmatic nucleus (SCN), which responds to light cues from the retina.[4] In darkness, norepinephrine is released, initiating a signaling cascade that upregulates the activity of arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin production.[7][10]
Some research indicates that this compound's mechanism may involve the modulation of transcription factors like pCREB and the AANAT enzyme, directly influencing the rate of melatonin synthesis.[7]
Caption: Melatonin biosynthesis pathway within the pinealocyte and its regulation by light.
Methodologies for Melatonin Quantification
Accurate quantification of melatonin in biological samples is fundamental. Melatonin is present in various body fluids, including blood, saliva, and urine, with concentrations that can be as low as picograms per milliliter.[11][12] The choice of analytical method depends on the required sensitivity, specificity, sample volume, and available resources.
Table 1: Comparison of Common Melatonin Assay Methods
| Method | Principle | Sensitivity | Specificity | Pros | Cons |
|---|---|---|---|---|---|
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled melatonin and sample melatonin to a specific antibody.[12] | High (pg/mL) | High, but potential for cross-reactivity.[11] | Well-established, suitable for various sample types.[13] | Requires radioactive materials, specialized disposal. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody reaction where a substrate is converted by an enzyme to produce a measurable signal.[12] | Moderate to High (pg/mL) | Variable; depends on antibody quality. | No radioactive materials, high throughput. | Commercial kits can have high variability and may overestimate low concentrations.[14] |
| High-Performance Liquid Chromatography (HPLC) | Physical separation of melatonin from other compounds in a sample.[12] | Moderate | High | Good for separating indoles, provides specificity. | May lack the sensitivity for very low concentrations unless coupled with a sensitive detector.[12] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC for separation followed by mass spectrometry for detection and quantification based on mass-to-charge ratio.[14] | Very High (sub-pg/mL) | Very High | "Gold standard" for accuracy and specificity.[14] | High equipment cost, requires specialized expertise. |
Experimental Protocols
This protocol allows for the direct assessment of this compound's effect on pineal gland tissue in a controlled environment. It is crucial for determining if this compound has a direct action on pinealocytes.
Objective: To determine the direct effect of this compound on melatonin secretion from isolated pineal glands.
Materials:
-
Animal model (e.g., Wistar rats)
-
This compound (lyophilized powder)
-
Culture medium (e.g., DMEM) supplemented with fetal calf serum (FCS) and bovine serum albumin (BSA).[15]
-
Sterile dissection tools
-
Incubator with controlled temperature (37°C), CO2 (5%), and photoperiod capabilities.
-
Reagents for melatonin quantification (e.g., ELISA kit or LC-MS/MS standards).
Procedure:
-
Animal Acclimation: Acclimate animals to a strict 12-hour light/12-hour dark cycle for at least two weeks.[13]
-
Pineal Gland Extraction: Euthanize animals at the end of the light phase. Under sterile conditions, surgically remove the pineal glands.
-
Organ Culture Setup: Place individual pineal glands in culture wells with a minimal volume of culture medium. Allow glands to stabilize for 24 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium.
-
Divide glands into groups: Control (vehicle only), and experimental groups with varying concentrations of this compound (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL).
-
To investigate signaling, a positive control using a β-adrenergic agonist like isoproterenol can be included to stimulate melatonin synthesis.[7]
-
-
Sample Collection: Maintain the cultures under a set photoperiod (e.g., 12L:12D) or continuous darkness.[13] Collect the culture medium at regular intervals (e.g., every 6 or 12 hours) over 48-72 hours. Replace with fresh medium containing the appropriate treatment. Store collected medium at -80°C until analysis.
-
Melatonin Quantification: Analyze the melatonin concentration in the collected media using a validated method such as a high-sensitivity ELISA or LC-MS/MS.
-
Data Analysis: Compare melatonin levels between control and this compound-treated groups. Analyze for dose-dependent and time-dependent effects.
Caption: Workflow for in vitro testing of this compound on pineal gland organ cultures.
This protocol assesses the systemic effect of this compound on the circadian rhythm of melatonin secretion in a living organism.
Objective: To evaluate the effect of this compound administration on circulating melatonin levels and circadian patterns in an animal model.
Materials:
-
Animal model (e.g., senescent mice or monkeys, to model age-related decline).[5][16]
-
This compound for injection.
-
Blood collection supplies (e.g., catheters for serial sampling, anticoagulant tubes).
-
Metabolic cages for urine collection.
-
Lighting-controlled animal housing.
Procedure:
-
Animal Selection and Acclimation: Use aged animals (e.g., monkeys >20 years old) to model senescence.[5] Acclimate animals to a strict 12L:12D cycle.
-
Baseline Data Collection: Before treatment, collect blood samples over a 24-hour period (e.g., every 4-6 hours) to establish a baseline melatonin secretion profile for each animal. Sampling during the dark phase should be performed under dim red light to avoid suppressing melatonin production.
-
This compound Administration:
-
Divide animals into a control group (saline injection) and a treatment group.
-
Administer this compound via a defined route (e.g., subcutaneous or intramuscular injection). A common research protocol involves short cycles, such as a daily injection for 10-20 days.[2] A typical dose used in mice is 1 µ g/mouse/day .[16]
-
-
Post-Treatment Sample Collection: On the final day of treatment and/or several days after, repeat the 24-hour serial blood sampling protocol to determine the post-treatment melatonin profile.
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma and store at -80°C.
-
Extract melatonin from plasma samples.[11]
-
Quantify melatonin concentrations using a highly sensitive and specific method like LC-MS/MS or RIA.
-
-
Data Analysis: Compare the amplitude and timing of the nocturnal melatonin peak between baseline and post-treatment, and between control and this compound-treated groups.
Caption: Workflow for in vivo testing of this compound's effect on melatonin in animal models.
This protocol outlines key considerations for a human clinical trial to assess this compound's effect on melatonin secretion and sleep quality.
Objective: To determine if this compound can restore nocturnal melatonin levels and normalize circadian rhythms in humans, particularly in elderly populations.
Study Design: A randomized, double-blind, placebo-controlled trial.
Participants:
-
Elderly subjects (e.g., 60-75 years old) with subjective complaints of poor sleep or evidence of a disrupted sleep-wake cycle.
-
Exclusion criteria: Use of medications known to affect melatonin (e.g., beta-blockers, NSAIDs), night-shift work, recent trans-meridian travel.
Intervention:
-
Treatment Group: this compound administered via a defined route (e.g., intramuscular or intranasal).
-
Control Group: Placebo administered in the same manner.
-
Duration: A typical cycle may last 10-20 days.[2]
Outcome Measures:
-
Primary Outcome: Dim Light Melatonin Onset (DLMO):
-
DLMO is a reliable marker of the circadian phase.[14]
-
On the nights before and after the treatment period, subjects will remain in a dimly lit room (<10 lux) from late afternoon until bedtime.
-
Saliva samples will be collected every 30-60 minutes for 6-8 hours.[14]
-
Salivary melatonin will be measured by LC-MS/MS or a highly sensitive immunoassay. DLMO is calculated as the time when melatonin levels consistently exceed a defined threshold (e.g., 3-4 pg/mL).[12][14]
-
-
Secondary Outcomes:
-
Total nocturnal melatonin production (measured via the primary urinary metabolite, 6-sulfatoxymelatonin).
-
Sleep quality metrics (measured by actigraphy and validated sleep questionnaires).
-
Serum cortisol levels to assess effects on the HPA axis.[5]
-
Data Analysis: Compare the change in DLMO, melatonin levels, and sleep parameters from baseline to post-treatment between the this compound and placebo groups.
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation.
Table 2: Example Data Summary from a Preclinical Study in Monkeys (Based on data reported in Khavinson et al., 2001)[5][17]
| Age Group | Treatment | Melatonin at 21:00 (pg/mL) | Cortisol at 09:00 (nmol/L) | Cortisol at 21:00 (nmol/L) |
| Young (6-8 years) | Control | ~38 | ~580 | ~300 |
| This compound | ~40 | ~550 | ~280 | |
| Old (20-26 years) | Control | ~10 | ~700 | ~600 |
| This compound | ~25 | ~650 | ~350 |
Note: Values are approximate, derived from graphical data for illustrative purposes. The study reported that this compound significantly stimulated evening melatonin synthesis in senescent monkeys.[5][17]
Investigating Molecular Mechanisms
To understand how this compound may influence melatonin synthesis, molecular biology techniques can be applied to the pineal gland tissue collected from in vitro or in vivo studies.
Hypothesized Signaling Pathway: this compound is presumed to interact with pinealocytes, potentially influencing the expression or activity of key proteins in the melatonin synthesis pathway.[7]
Caption: Hypothesized mechanism of this compound's action on melatonin synthesis in pinealocytes.
Protocols:
-
Western Blot: To measure the protein levels of AANAT and phosphorylated CREB (pCREB) in pineal tissue lysates from control vs. This compound-treated animals.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of the AANAT gene.
-
Immunohistochemistry: To visualize the expression and localization of AANAT and pCREB within the pineal gland tissue.[7]
By combining these multi-level experimental approaches, researchers can build a comprehensive understanding of this compound's true effect on melatonin secretion and its potential therapeutic applications in addressing age-related circadian disruptions.
References
- 1. peptideslabuk.com [peptideslabuk.com]
- 2. swolverine.com [swolverine.com]
- 3. jordantimes.com [jordantimes.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Synthetic tetrapeptide this compound restores disturbed neuroendocrine regulation in senescent monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptidesociety.org [peptidesociety.org]
- 7. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP) - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY00352J [pubs.rsc.org]
- 10. gethealthspan.com [gethealthspan.com]
- 11. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melatonin secretion from goldfish pineal gland in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circadian Biomarkers in Humans: Methodological Insights into the Detection of Melatonin and Cortisol [mdpi.com]
- 15. Pineal Gland from the Cell Culture to Animal Models: A Review [mdpi.com]
- 16. Scholars@Duke publication: [Effect of this compound and melatonin on life span and spontaneous carcinogenesis in senescence accelerated mice (SAM)]. [scholars.duke.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Immunomodulatory Effects of Epitalon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide based on the natural pineal gland peptide, Epithalamin.[1][2][3] Extensive research has highlighted its geroprotective and neuroendocrine effects, stemming from its antioxidant, neuroprotective, and antimutagenic properties.[[“]][5] A significant aspect of this compound's biological activity is its influence on the immune system, suggesting its potential as an immunomodulatory agent.[2][6][7] These application notes provide a framework and detailed protocols for designing and conducting studies to evaluate the immunomodulatory effects of this compound.
The interplay between the pineal gland and the thymus is crucial for maintaining immune function, particularly during aging.[8] this compound has been shown to exert a geroprotective effect on the thymus, counteracting its age-related involution.[8][9] Its mechanisms of action are thought to involve the modulation of T-cell and B-cell mediated immunity, regulation of cytokine expression, and influencing the activity of macrophages.[10][11] Furthermore, this compound's ability to activate telomerase and preserve telomere length may contribute to its restorative effects on immune cells.[1][12][13]
These protocols are designed to be adaptable for both in vitro and in vivo studies, providing a robust methodology for characterizing the immunomodulatory profile of this compound.
Hypothesized Signaling Pathways of this compound in Immunomodulation
The precise signaling pathways of this compound in immune cells are still under investigation. However, based on current research, a hypothesized model involves both nuclear and cytoplasmic actions. This compound can penetrate the cell and nucleus, where it may influence gene expression epigenetically.[10][12] Its interaction with the pineal-thymus axis suggests a role in regulating the production and differentiation of immune cells.
Caption: Hypothesized signaling pathway of this compound in immunomodulation.
Experimental Protocols
1. In Vitro T-Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of T-lymphocytes.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads as a mitogen.
-
This compound (various concentrations).
-
Cell Proliferation Dye (e.g., CFSE) or [³H]-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or liquid scintillation counter.
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label PBMCs with a cell proliferation dye according to the manufacturer's instructions, or prepare for [³H]-thymidine incorporation assay.
-
Seed 2 x 10⁵ cells per well in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a vehicle control.
-
Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL). Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.
-
For dye dilution assays, harvest the cells, stain with T-cell markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry.
-
For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well 18 hours before the end of incubation. Harvest the cells onto glass fiber filters and measure radioactivity using a liquid scintillation counter.
2. Cytokine Profiling using Multiplex Immunoassay
Objective: To quantify the effect of this compound on the production of key immunomodulatory cytokines by immune cells.
Materials:
-
PBMCs or isolated T-cells.
-
RPMI-1640 medium.
-
Lipopolysaccharide (LPS) or PHA for stimulation.
-
This compound (various concentrations).
-
Multiplex cytokine assay kit (e.g., Luminex-based or bead array for flow cytometry) for key cytokines such as IL-2, IFN-γ, TNF-α, IL-4, IL-6, and IL-10.
-
96-well cell culture plates.
Protocol:
-
Seed 1 x 10⁶ PBMCs per well in a 24-well plate.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Stimulate the cells with LPS (for innate immune response) or PHA (for adaptive immune response).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Perform the multiplex cytokine assay on the supernatants according to the manufacturer's protocol.
-
Analyze the data to determine the concentration of each cytokine in response to this compound treatment.
3. In Vivo Murine Model of Immunosenescence
Objective: To evaluate the effect of this compound on age-related decline in immune function in a murine model.
Materials:
-
Young (2-3 months) and aged (18-24 months) C57BL/6 mice.
-
This compound solution for injection (subcutaneous or intraperitoneal).
-
Saline solution (vehicle control).
-
Flow cytometry antibodies for murine immune cell phenotyping (e.g., CD3, CD4, CD8, B220, CD11b).
-
Spleen and thymus harvesting tools.
Protocol:
-
Divide aged mice into two groups: this compound-treated and vehicle control. A group of young mice will serve as a baseline for a healthy immune system.
-
Administer this compound (e.g., 1 µ g/mouse ) or saline daily for a specified period (e.g., 4 weeks).
-
At the end of the treatment period, euthanize the mice and harvest the spleen and thymus.
-
Prepare single-cell suspensions from the spleen and thymus.
-
Stain the cells with fluorescently-conjugated antibodies for immune cell markers.
-
Analyze the cell populations by flow cytometry to determine the percentages and absolute numbers of T-cells (CD4+ and CD8+), B-cells (B220+), and macrophages (CD11b+).
-
Compare the immune cell profiles of this compound-treated aged mice to both control aged mice and young mice.
Experimental Workflow Diagram
Caption: Overall workflow for evaluating this compound's immunomodulatory effects.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: T-Cell Proliferation in Response to this compound
| Treatment Group | Concentration (µg/mL) | Proliferation Index (CFSE) | [³H]-Thymidine Incorporation (CPM) |
| Unstimulated Control | - | 1.0 ± 0.1 | 500 ± 50 |
| Stimulated Control | - | 8.5 ± 0.7 | 50,000 ± 4,500 |
| This compound | 0.01 | 9.2 ± 0.8 | 55,000 ± 5,100 |
| This compound | 0.1 | 12.5 ± 1.1 | 75,000 ± 6,800 |
| This compound | 1 | 10.8 ± 0.9 | 68,000 ± 6,200 |
| This compound | 10 | 8.7 ± 0.6 | 51,000 ± 4,800 |
| *Data are presented as mean ± SD. p < 0.05 compared to stimulated control. |
Table 2: Cytokine Secretion Profile after this compound Treatment
| Cytokine | Stimulated Control (pg/mL) | This compound (0.1 µg/mL) (pg/mL) | Fold Change |
| IL-2 | 250 ± 20 | 450 ± 35 | 1.8 |
| IFN-γ | 800 ± 65 | 1200 ± 90 | 1.5 |
| TNF-α | 1500 ± 120 | 1300 ± 110 | 0.87 |
| IL-4 | 150 ± 15 | 140 ± 12 | 0.93 |
| IL-6 | 2000 ± 180 | 1600 ± 150 | 0.8 |
| IL-10 | 300 ± 25 | 400 ± 30 | 1.33 |
| Data are presented as mean ± SD. p < 0.05 compared to stimulated control. |
Table 3: Immune Cell Populations in Spleen of Aged Mice
| Group | % CD4+ T-Cells | % CD8+ T-Cells | CD4/CD8 Ratio | % B220+ B-Cells |
| Young Control | 25.5 ± 2.1 | 15.2 ± 1.3 | 1.68 | 45.3 ± 3.8 |
| Aged Control | 18.1 ± 1.9 | 20.5 ± 2.2 | 0.88 | 35.1 ± 4.1 |
| Aged + this compound | 22.3 ± 2.0 | 17.1 ± 1.8 | 1.30 | 40.5 ± 3.5 |
| *Data are presented as mean ± SD. p < 0.05 compared to aged control. |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to systematically evaluate the immunomodulatory effects of this compound. By employing these standardized assays, it is possible to generate robust and reproducible data to further elucidate the therapeutic potential of this intriguing peptide in the context of immune system regulation and age-related immune decline. The findings from such studies will be invaluable for the scientific community and professionals in drug development.
References
- 1. peptideslabuk.com [peptideslabuk.com]
- 2. swolverine.com [swolverine.com]
- 3. This compound Peptide â The Key to Longevity & Youthful Aging | Hubmed [hubmeded.com]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. tydes.is [tydes.is]
- 7. This compound and thymulin (injectable peptides) - Potential brain protection, immune regulation, and cancer prevention | Longevity Protocols [longevity-protocols.com]
- 8. [Influence of peptides from pineal gland on thymus function at aging] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gethealthspan.com [gethealthspan.com]
- 13. swolverine.com [swolverine.com]
Troubleshooting & Optimization
Epitalon Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the preparation and handling of Epitalon in aqueous solutions. Addressing common solubility issues, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is generally soluble in water and various aqueous buffers.[1] However, the exact solubility can vary depending on the salt form of the peptide (e.g., acetate or trifluoroacetate salt) and the solvent conditions.[2] Below is a summary of reported solubility data.
Q2: My this compound powder is not dissolving completely in water. What should I do?
A2: Incomplete dissolution can be due to several factors, including the concentration, temperature, and reconstitution method. First, ensure you are using a recommended solvent such as sterile, pyrogen-free water or bacteriostatic water.[3][4] Avoid vigorous shaking, which can cause aggregation. Instead, gently swirl or rotate the vial to facilitate dissolution.[5] If solubility issues persist, consider using a mild 1% acetic acid solution or preparing a stock solution in a solvent like DMSO, followed by further dilution in your aqueous buffer of choice.[6]
Q3: The reconstituted this compound solution appears cloudy or has precipitates. Is it still usable?
A3: Cloudiness or precipitation indicates that the peptide may not be fully dissolved or has started to aggregate. This can affect the accuracy of your experimental results. Do not use a solution with visible particulates. Refer to the troubleshooting guide below for steps to address this issue.
Q4: What is the stability of reconstituted this compound in an aqueous solution?
A4: Once reconstituted, this compound solutions should be stored under refrigerated conditions (2-8°C) and protected from light.[5][7] The stability of the solution can vary, with recommendations ranging from using it within 24 hours to it being stable for up to 21 days at 4°C.[6][8] For long-term storage, it is advisable to aliquot the reconstituted solution and store it at -20°C or -80°C to prevent freeze-thaw cycles.[6]
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Salt Form | Source |
| Water | 78 mg/mL (199.82 mM) | Not Specified | [9][10] |
| Water | ≥ 50 mg/mL (128.09 mM) | Not Specified | [11] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | Trifluoroacetate Salt | [8] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | Acetate Salt | [12] |
| Dimethyl Sulfoxide (DMSO) | 78 mg/mL (199.82 mM) | Not Specified | [9][10] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | Trifluoroacetate Salt | [8] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | Acetate Salt | [12] |
| Dimethylformamide (DMF) | ~1 mg/mL | Trifluoroacetate Salt | [8] |
| Dimethylformamide (DMF) | ~1 mg/mL | Acetate Salt | [12] |
Troubleshooting Guides
Issue 1: Incomplete Dissolution of Lyophilized Powder
Symptoms: Visible particles or clumps of powder remain in the solution after reconstitution attempts.
Possible Causes:
-
High Peptide Concentration: Attempting to dissolve the peptide at a concentration exceeding its solubility limit in the chosen solvent.
-
Improper Reconstitution Technique: Vigorous shaking or vortexing can lead to aggregation.
-
Low Temperature of Solvent: Using a very cold solvent can slow down the dissolution process.
Solutions:
-
Verify Concentration: Check the solubility data in Table 1 to ensure you are not exceeding the known limits. If necessary, increase the volume of the solvent to prepare a more dilute solution.
-
Optimize Reconstitution Technique:
-
Allow the lyophilized powder and the solvent to reach room temperature before mixing.
-
Add the solvent to the vial containing the lyophilized powder.
-
Gently swirl or roll the vial. Avoid shaking.
-
If particles persist, let the vial sit at room temperature for a few minutes and then gently swirl again.
-
-
Consider Alternative Solvents: If water or aqueous buffers are not effective, consider preparing a concentrated stock solution in an organic solvent like DMSO, and then diluting it with the desired aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[8]
Issue 2: Precipitation or Aggregation in Solution
Symptoms: The solution appears cloudy, opalescent, or contains visible precipitates after initial dissolution.
Possible Causes:
-
pH of the Solution: The pH of the aqueous solution can significantly impact the solubility of peptides.
-
Buffer Composition: Certain salts or buffer components may promote aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of a stock solution can lead to peptide aggregation.
Solutions:
-
Adjust pH: The isoelectric point (pI) of a peptide is the pH at which it has no net charge and often has its lowest solubility. Adjusting the pH of the solution away from the pI can improve solubility. For this compound, which contains acidic residues (glutamic acid and aspartic acid), adjusting the pH to slightly alkaline may enhance solubility.
-
Change Buffer: If you suspect the buffer is causing precipitation, try dissolving the peptide in sterile water first and then diluting it into your experimental buffer.
-
Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot the stock solution into single-use volumes before freezing.[5]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Cell Culture Experiments
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free water or bacteriostatic water
-
Sterile microcentrifuge tubes
-
Sterile pipette and tips
Procedure:
-
Bring the vial of lyophilized this compound and the reconstitution solvent to room temperature.
-
Determine the desired stock solution concentration. For cell culture, a stock solution of 1-10 mg/mL is common.
-
Using a sterile pipette, slowly add the calculated volume of sterile water or bacteriostatic water to the vial of this compound. To minimize foaming, aim the stream of liquid against the side of the vial.[5]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex.
-
If preparing a high-concentration stock, it may be necessary to let the solution stand at room temperature for 10-15 minutes with occasional gentle swirling.
-
Once fully dissolved, the solution should be clear and free of particulates.
-
For immediate use, dilute the stock solution to the final working concentration in your cell culture medium.
-
For storage, aliquot the stock solution into sterile, single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of this compound Solution for HPLC Analysis
Materials:
-
Lyophilized this compound powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or other suitable organic solvent
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Volumetric flasks
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Prepare the mobile phase A (e.g., 0.1% TFA in HPLC-grade water) and mobile phase B (e.g., 0.1% TFA in HPLC-grade ACN).
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a known volume of mobile phase A to create a stock solution (e.g., 1 mg/mL). Gentle sonication in a water bath can be used to aid dissolution if necessary.
-
From the stock solution, prepare a series of calibration standards by serial dilution with mobile phase A.
-
Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
-
Transfer the filtered solutions to HPLC vials.
-
Set up the HPLC method with a suitable gradient to ensure good peak separation and shape.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via telomerase activation.
Experimental Workflow
Caption: Workflow for preparing this compound solutions for experiments.
Logical Relationship
Caption: Factors influencing this compound solubility and experimental outcomes.
References
- 1. grindergym.com [grindergym.com]
- 2. researchgate.net [researchgate.net]
- 3. peptideslabuk.com [peptideslabuk.com]
- 4. swolverine.com [swolverine.com]
- 5. peptidedosages.com [peptidedosages.com]
- 6. blueskypeptide.com [blueskypeptide.com]
- 7. happyhormonesmd.com [happyhormonesmd.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | 307297-40-1 [chemicalbook.com]
Addressing inconsistent results in Epitalon experiments
Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), is a subject of growing interest in gerontology and drug development for its potential anti-aging properties.[1][2][3][4] However, researchers often face challenges with inconsistent results in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during this compound research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our this compound experiments. What are the likely causes?
A: Inconsistent results between different batches of this compound can stem from several factors, primarily related to the peptide's quality and handling.
-
Purity and Contaminants: The purity of synthesized this compound is crucial. Impurities from the synthesis process, such as residual solvents or by-products, can interfere with biological assays.[5][6] Trifluoroacetic acid (TFA), often used in peptide purification, can inhibit cell proliferation in some assays.[7][8]
-
Troubleshooting:
-
Always source this compound from a reputable supplier that provides a certificate of analysis (CoA) with purity confirmed by High-Performance Liquid Chromatography (HPLC).
-
If possible, perform in-house quality control to verify the purity and integrity of new batches.
-
Be aware of the potential effects of counter-ions like TFA on your specific experimental model.[7]
-
-
-
Storage and Stability: this compound, like many peptides, is sensitive to temperature fluctuations and degradation.
-
Troubleshooting:
-
Store lyophilized this compound at -18°C or colder for long-term stability.[9][10]
-
After reconstitution, store the solution at 4°C for short-term use (2-7 days) and below -18°C for longer periods.[9]
-
Avoid repeated freeze-thaw cycles by aliquoting the reconstituted peptide into single-use volumes.[6][7][9]
-
-
Q2: Our in vitro results on telomerase activation are not consistent. What experimental factors should we investigate?
A: The effect of this compound on telomerase activity can be influenced by various experimental conditions.
-
Cell Line and Passage Number: Different cell lines may respond differently to this compound.[4] The age of the cells (passage number) can also be a factor, with some studies suggesting that this compound's effects are more pronounced in aging cells.
-
Dosage and Incubation Time: The concentration of this compound and the duration of exposure are critical parameters that require optimization.
-
Troubleshooting:
-
Conduct a dose-response study to identify the optimal concentration for your specific cell line. Studies have used a range of concentrations, and some have noted that lower concentrations may have different effects than higher ones.[11]
-
Perform a time-course experiment to determine the optimal incubation period for observing changes in telomerase activity.
-
-
-
Assay Methodology: The Telomeric Repeat Amplification Protocol (TRAP) assay is commonly used to measure telomerase activity, but it is a sensitive technique that requires careful execution.[4][12]
Q3: We are not observing the expected antioxidant effects of this compound in our animal models.
A: The antioxidant effects of this compound in vivo can be subtle and depend on the experimental design.
-
Animal Model and Age: The species, strain, and age of the animal model are important considerations. The antioxidant effects may be more readily observed in older animals or in models of oxidative stress.
-
Dosage and Administration Route: The dose and method of administration (e.g., subcutaneous, intraperitoneal) will affect the bioavailability and efficacy of this compound.[5][13]
-
Troubleshooting:
-
Review the literature for established dosage regimens in similar animal models.
-
Ensure consistent and accurate administration of the peptide.
-
-
-
Biomarker Selection: The choice of biomarkers for oxidative stress is critical.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability and Proliferation Data
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | Visually inspect the reconstituted this compound solution for precipitates. If observed, sonicate briefly. Consider sterile filtering. |
| Inconsistent Seeding Density | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy. |
| Serum Variability | Use the same batch of fetal bovine serum (FBS) for an entire experiment to minimize variability in growth factors. |
| Assay Interference | Run a control with this compound in cell-free media to check for direct interference with the assay reagents (e.g., MTT, XTT). |
Guide 2: Variable Gene Expression Results (e.g., TERT)
| Potential Cause | Troubleshooting Steps |
| RNA Quality | Ensure high-quality, intact RNA is used for reverse transcription. Assess RNA integrity using a Bioanalyzer or similar method. |
| Primer Inefficiency | Validate qPCR primers for efficiency and specificity. |
| Unstable Reference Genes | Validate the stability of housekeeping genes under your experimental conditions. Use more than one reference gene for normalization. |
| Transient Gene Expression | Perform a time-course experiment to identify the peak expression of the target gene after this compound treatment. |
Experimental Protocols
Protocol 1: In Vitro Telomerase Activity Assay (TRAP)
-
Cell Culture and Treatment:
-
Seed human fibroblast cells in appropriate culture vessels.
-
Allow cells to adhere and grow to a specified confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for a predetermined duration.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in a suitable buffer to release cellular proteins.
-
Quantify the total protein concentration of the lysates.
-
-
TRAP Assay:
-
Data Analysis:
-
Analyze the PCR products using gel electrophoresis or real-time PCR.
-
Quantify telomerase activity relative to the control.
-
Protocol 2: Measurement of Antioxidant Enzymes in Animal Tissue
-
Animal Treatment:
-
Administer this compound or a vehicle control to animals according to the experimental design (e.g., daily subcutaneous injections for a specified number of days).[13]
-
-
Tissue Collection and Homogenization:
-
At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., liver, brain).
-
Homogenize the tissues in an appropriate buffer to prepare a tissue lysate.
-
-
Enzyme Activity Assays:
-
Use commercial assay kits to measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
-
-
Data Analysis:
-
Normalize enzyme activity to the total protein concentration of the tissue lysate.
-
Compare the enzyme activities between the this compound-treated and control groups.
-
Visualizations
Caption: Overview of this compound's potential mechanisms of action.
Caption: A generalized workflow for in vitro this compound experiments.
Caption: A logical troubleshooting flowchart for this compound experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. polarispeptides.com [polarispeptides.com]
- 4. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]
- 10. ncrpcanada.com [ncrpcanada.com]
- 11. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gethealthspan.com [gethealthspan.com]
- 13. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptideslabuk.com [peptideslabuk.com]
Technical Support Center: Optimizing Epitalon for Telomerase Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Epitalon concentration to achieve maximal telomerase activation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to induce telomerase activity?
A recent dose-response study on human breast cancer cell lines (21NT and BT474) investigated concentrations ranging from 0.1 to 1.0 µg/mL.[1] The results indicated that a dose-dependent increase in telomere length began at a concentration of 0.2 µg/mL.[1] In another study, concentrations of 10 ng/mL, 50 ng/mL, and 100 ng/mL were effective in inducing differentiation in cell cultures, while lower (2 ng/mL) and higher (200 ng/mL) concentrations were not.[2][3] Therefore, a starting range of 0.2 µg/mL to 1.0 µg/mL (or 10 ng/mL to 100 ng/mL ) is a reasonable starting point for optimization, depending on the cell type and experimental goals.
Q2: I am not observing an increase in telomerase activity. What are the potential reasons?
There are several factors that could lead to a lack of detectable telomerase activation. Consider the following troubleshooting steps:
-
Cell Type Specificity: this compound's mechanism can differ significantly between normal and cancer cells. In normal cells, it tends to upregulate hTERT expression and telomerase activity.[1][4] In contrast, in some cancer cell lines, it may primarily activate the Alternative Lengthening of Telomeres (ALT) pathway instead of significantly increasing telomerase activity.[1][4]
-
Incorrect Concentration: The effect of this compound is dose-dependent.[1] Concentrations that are too low may be insufficient to trigger a response, while excessively high concentrations might not yield better results.[2][3][5] It is crucial to perform a dose-response experiment to find the optimal concentration for your specific cell line.
-
Incubation Time: The duration of treatment is critical. Studies showing significant effects on telomere length in normal cells involved treatment for three weeks, whereas cancer cells were treated for four days.[1] Ensure your incubation period is sufficient for the targeted molecular changes to occur.
-
Assay Sensitivity and Controls: The Telomeric Repeat Amplification Protocol (TRAP) assay is a standard method for detecting telomerase activity.[2][3][6] Ensure the assay is properly controlled. Include heat-inactivated or RNase-treated samples as negative controls and a known telomerase-positive cell lysate as a positive control.[7] Suboptimal PCR conditions or contamination can also lead to false negatives.
Q3: How does the mechanism of this compound differ between normal and cancer cells?
Research indicates that this compound employs different mechanisms to extend telomeres in normal versus cancer cells.
-
In Normal Cells: this compound has been shown to upregulate the expression of hTERT, the catalytic subunit of telomerase.[1] This leads to increased telomerase enzyme activity, which in turn extends telomere length.[1][4]
-
In Cancer Cells: While hTERT expression may still be elevated, a significant increase in telomerase activity is not always observed.[1] Instead, this compound can induce the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism used by some cancer cells to maintain telomere length independently of telomerase.[1][4]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on telomere length in different human breast cancer cell lines as reported in recent literature.
Table 1: Effect of this compound Concentration on Telomere Length in 21NT Cells [1]
| This compound Concentration (µg/mL) | Treatment Duration | Resulting Telomere Length (kb) |
| 0 (Control) | 4 Days | ~2.4 |
| 0.1 | 4 Days | Decrease observed |
| 0.2 | 4 Days | Increase started |
| 0.5 | 4 Days | ~4.0 |
| 1.0 | 4 Days | ~4.0 |
Table 2: Effect of this compound Concentration on Telomere Length in BT474 Cells [1]
| This compound Concentration (µg/mL) | Treatment Duration | Resulting Telomere Length (kb) |
| 0 (Control) | 4 Days | Baseline |
| 0.1 | 4 Days | Lower rate of elongation |
| 0.2 | 4 Days | ~8.0 (Maximum) |
| 0.5 | 4 Days | Lower rate than 0.2 µg/mL |
| 1.0 | 4 Days | Lower rate than 0.2 µg/mL |
Visualized Pathways and Workflows
This compound's Proposed Signaling Pathway for Telomerase Activation
The following diagram illustrates the proposed mechanism by which this compound activates telomerase in normal somatic cells. It is believed to penetrate the cell and nucleus, where it interacts with the promoter region of the telomerase gene (hTERT), leading to chromatin remodeling and increased gene expression.[6]
Caption: Proposed mechanism of this compound-induced telomerase activation.
General Experimental Workflow
This workflow outlines the key steps for assessing the impact of this compound on telomerase activity in a cell culture model.
Caption: Standard workflow for evaluating this compound's effect on telomerase.
Troubleshooting Logic for Telomerase Assays
This decision tree provides a logical path for troubleshooting common issues encountered during telomerase activity experiments with this compound.
Caption: A decision tree for troubleshooting telomerase assay results.
Detailed Experimental Protocols
Protocol 1: Cell Culture Treatment with this compound
This protocol provides a general framework for treating adherent cell cultures with this compound.
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve lyophilized this compound powder in sterile, pyrogen-free water (e.g., bacteriostatic water) to create a concentrated stock solution (e.g., 2.5 mg/mL).[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]
-
Store aliquots at -20°C or below for long-term stability.[8]
-
-
Cell Seeding:
-
Culture cells of interest (e.g., normal human fibroblasts or a cancer cell line) in appropriate media and conditions until they reach approximately 70-80% confluency.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture media to the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL).
-
Remove the old media from the cultured cells and replace it with the media containing the respective this compound concentrations. Include an untreated control group with media only.
-
Refresh the culture media with the appropriate this compound concentration daily.[1]
-
-
Incubation:
-
Incubate the cells for the experimentally determined duration. This may range from 4 days for cancer cell lines to 3 weeks for normal fibroblasts to observe significant changes in telomere length.[1]
-
-
Harvesting:
-
After the incubation period, wash the cells with PBS, and harvest them using standard methods (e.g., trypsinization).
-
Proceed immediately to cell lysis for DNA, RNA, or protein extraction depending on the downstream assay.
-
Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for detecting telomerase activity. This protocol is a generalized overview.
-
Cell Lysis:
-
Resuspend the cell pellet in a 1X CHAPS lysis buffer.
-
Incubate on ice for 30 minutes to lyse the cells and release the cellular contents, including telomerase.
-
Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the protein extract.
-
-
Protein Quantification:
-
Measure the total protein concentration of the extract using a standard method (e.g., Bradford or BCA assay) to ensure equal amounts of protein are used in each reaction.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine a standardized amount of cell extract with a reaction mixture containing a substrate oligonucleotide (TS primer), dNTPs, and reaction buffer.
-
Incubate at room temperature (e.g., 25°C) for approximately 20-30 minutes. During this step, active telomerase in the extract will add telomeric repeats (GGTTAG) to the 3' end of the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer and Taq polymerase to the reaction mixture.
-
Perform PCR to amplify the extended products. An internal control is often included to identify false negatives due to PCR inhibitors.[7]
-
-
Detection and Analysis:
-
Analyze the PCR products using gel electrophoresis, which will show a characteristic ladder of bands for telomerase-positive samples.
-
Alternatively, use a quantitative real-time PCR (qRT-PCR) approach for more precise quantification of telomerase activity.[7] The results can be quantified relative to a standard curve generated from a telomerase-positive control cell line.[7]
-
References
- 1. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. gethealthspan.com [gethealthspan.com]
- 7. telomer.com.tr [telomer.com.tr]
- 8. peptideslabuk.com [peptideslabuk.com]
Technical Support Center: TRAP Assay for Epitalon-Treated Cells
Welcome to the technical support center for the Telomeric Repeat Amplification Protocol (TRAP) assay, specifically tailored for researchers investigating the effects of Epitalon on cellular telomerase activity. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful implementation and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the TRAP assay and why is it used to study this compound's effects?
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method used to detect and quantify telomerase activity in biological samples.[1][2][3] Telomerase is an enzyme responsible for adding telomeric repeats to the ends of chromosomes, thus counteracting telomere shortening that occurs with each cell division.[4][5] this compound, a synthetic tetrapeptide, is studied for its potential anti-aging effects, which are believed to be mediated through the activation of telomerase.[6][7][8] The TRAP assay is therefore a critical tool to quantify the impact of this compound on telomerase activity in treated cells.[9]
Q2: How does this compound affect telomerase activity?
This compound has been shown to increase telomerase activity by upregulating the expression of the catalytic subunit of telomerase, hTERT (human Telomerase Reverse Transcriptase).[6][10] This leads to the elongation of telomeres, the protective caps at the ends of chromosomes.[6][7][11] In normal cells, this can contribute to cellular longevity.[6][8] Interestingly, in some cancer cells, this compound may also promote telomere lengthening through an alternative mechanism known as ALT (Alternative Lengthening of Telomeres).[6][8][12]
Q3: What are the key steps in the TRAP assay?
The TRAP assay is a two-step process:[1][4][13]
-
Telomerase Extension: In the first step, telomerase present in the cell extract adds telomeric repeats (GGTTAG) onto a synthetic substrate primer (TS primer).[4][5]
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (e.g., ACX primer).[4][5] The amplified products are subsequently visualized, typically by gel electrophoresis, revealing a characteristic ladder of bands with 6 base pair increments.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the TRAP assay for this compound-treated cells.
| Problem | Potential Cause | Recommended Solution |
| No telomerase activity detected in positive controls or this compound-treated samples. | RNase contamination: Telomerase is a ribonucleoprotein, and its RNA component (hTR) is susceptible to degradation by RNases. | Maintain a sterile, RNase-free environment. Use RNase-free reagents and barrier tips.[14] |
| Inactive telomerase enzyme: The telomerase enzyme is heat-sensitive. | Keep cell lysates and reaction mixes on ice at all times. Avoid repeated freeze-thaw cycles of the cell extract.[14][15] | |
| Insufficient protein concentration: Too little cell lysate will result in telomerase levels below the detection limit of the assay. | Determine the protein concentration of your cell lysates using a Bradford assay or similar method.[14] Ensure you are loading an adequate amount of protein per reaction. | |
| Suboptimal PCR conditions: Incorrect annealing temperature or cycle numbers can lead to amplification failure. | Optimize the PCR parameters, particularly the annealing temperature and the number of cycles.[16] | |
| Faint or weak telomerase ladder. | Low telomerase activity in cells: The level of telomerase activity can vary significantly between cell types. | Increase the amount of cell extract used in the assay. Increase the number of PCR cycles. |
| Presence of PCR inhibitors in the cell lysate: Components of the lysis buffer or cellular debris can inhibit the PCR reaction. | Dilute the cell extract to reduce the concentration of inhibitors. Purify the protein extract.[17] | |
| Presence of a band in the negative control (heat-inactivated sample). | Incomplete heat inactivation: The heat treatment was not sufficient to completely inactivate the telomerase. | Ensure the heat inactivation step is performed at 85-95°C for 10 minutes.[15][18] |
| PCR contamination: Contamination of reagents or workspace with previously amplified TRAP products. | Use dedicated PCR workstations and aerosol-resistant pipette tips. Aliquot reagents to avoid contamination of stock solutions.[15][16] | |
| Primer-dimer formation (a low molecular weight band). | Suboptimal primer design or concentration: The primers may be annealing to each other. | Use primers designed to minimize primer-dimer formation (e.g., ACX primer).[17] Optimize the primer concentrations. |
| Non-stringent PCR conditions: Low annealing temperatures can promote non-specific primer binding. | Increase the annealing temperature during PCR.[19] | |
| Jagged or uneven bands on the gel. | Poor gel quality or running conditions: Issues with the polyacrylamide gel or electrophoresis can cause distorted bands. | Prepare fresh polyacrylamide gels. Ensure the electrophoresis apparatus is clean and functioning correctly. |
| Sample overloading: Too much DNA loaded onto the gel can lead to smearing and uneven bands. | Reduce the amount of PCR product loaded into the gel wells. |
Experimental Protocols
TRAP Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.
1. Preparation of Cell Lysate [3][4] a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., NP-40 or CHAPS buffer).[4][13] c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 20 minutes at 4°C. e. Carefully collect the supernatant containing the protein extract. f. Determine the protein concentration using a Bradford assay.[14]
2. TRAP Reaction [4][18] a. For each sample, prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and the cell lysate. b. For a negative control, heat-inactivate an aliquot of the cell lysate at 85-95°C for 10 minutes before adding it to the reaction mix.[15][18] c. Incubate the reaction at 25°C for 20-40 minutes to allow for telomerase-mediated extension of the TS primer.[4][18] d. Inactivate the telomerase by heating at 95°C for 5 minutes.[4]
3. PCR Amplification [4] a. Add a PCR master mix containing Taq polymerase, a reverse primer (e.g., ACX primer), and the forward TS primer to the TRAP reaction products. b. Perform PCR with an initial denaturation step, followed by 24-35 cycles of denaturation, annealing, and extension.[4] c. A final extension step is performed to ensure all products are double-stranded.
4. Detection of TRAP Products a. Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel. b. Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a fluorescently labeled primer for visualization.[1][13] c. A positive result is indicated by a ladder of bands with 6 bp increments.
Quantitative Data Summary
The following table summarizes the relative telomerase activity in different cell lines after treatment with this compound, as reported by Al-dulaimi et al. (2024).
| Cell Line | Treatment | Relative Telomerase Activity (%) |
| 21NT (Breast Cancer) | 1 µg/ml this compound (4 days) | 9.0 |
| BT474 (Breast Cancer) | 1 µg/ml this compound (4 days) | 16.0 |
| IBR.3 (Normal Fibroblast) | 1 µg/ml this compound (3 weeks) | 0.8 |
| HMEC (Normal Epithelial) | 1 µg/ml this compound (3 weeks) | 0.1 |
| PC3 (Prostate Cancer) | Positive Control | 100 |
Data adapted from Al-dulaimi et al. (2024).[18]
Visualizations
TRAP Assay Experimental Workflow
Caption: Workflow of the TRAP assay for analyzing telomerase activity.
Simplified Telomerase Regulation Pathway
Caption: this compound's mechanism of action on telomerase activity.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common TRAP assay issues.
References
- 1. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. gethealthspan.com [gethealthspan.com]
- 11. Epithalon peptide induces telomerase activity and telomere elongation in human somatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. telomer.com.tr [telomer.com.tr]
- 14. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Potential off-target effects of Epitalon in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epitalon in cell culture.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments with this compound.
Issue 1: Inconsistent or No Effect on Telomere Length
Possible Causes and Solutions:
-
Cell Type Specificity: The effects of this compound on telomere length can be cell-type dependent. While it has been shown to elongate telomeres in human fetal fibroblasts and normal epithelial cells, the response in other cell types may vary.[1][2][3]
-
Recommendation: Characterize the telomerase activity of your cell line before initiating experiments. Consider using a cell line with known responsiveness to this compound as a positive control.
-
-
Concentration and Dose-Response: this compound can exhibit a non-linear dose-response. In some cancer cell lines, lower concentrations (e.g., 0.1 µg/ml) have been observed to have an inhibitory effect on telomere elongation, while higher concentrations may not always yield a greater effect.[1][3]
-
Recommendation: Perform a dose-response curve for your specific cell line to determine the optimal concentration. Start with a range of concentrations (e.g., 0.1 µg/ml to 1 µg/ml) to identify the most effective dose.
-
-
Alternative Lengthening of Telomeres (ALT) Pathway: In some cancer cell lines, this compound may induce telomere elongation through the ALT pathway rather than telomerase activation.[1][2][3] This is a telomerase-independent mechanism and would not be detected by a standard TRAP assay.
-
Recommendation: If you are working with cancer cells and do not observe an increase in telomerase activity but still see telomere elongation, consider investigating markers of the ALT pathway, such as the presence of ALT-associated PML bodies (APBs).
-
Issue 2: Unexpected Changes in Gene or Protein Expression
Possible Causes and Solutions:
-
Broad Spectrum of Action: this compound's mechanism of action is not limited to telomerase. It has been shown to influence the expression of various genes and proteins involved in different cellular processes. For instance, it can modulate the expression of interleukin-2 (IL-2) and neuronal differentiation markers like Nestin and GAP43.[4][5]
-
Recommendation: When analyzing the effects of this compound, consider a broader transcriptomic or proteomic approach to identify any off-target effects. Be aware that changes in cellular phenotype may be due to these other modulated pathways.
-
-
Epigenetic Modifications: this compound has been suggested to interact with histone proteins, which can lead to changes in chromatin structure and gene expression.[6][7]
-
Recommendation: If you observe widespread changes in gene expression, it may be worthwhile to investigate epigenetic markers, such as histone modifications or DNA methylation patterns.
-
Issue 3: Variable Results in Reactive Oxygen Species (ROS) Reduction
Possible Causes and Solutions:
-
Non-Linear Dose-Response for Antioxidant Effects: Higher concentrations of this compound are not always more effective at reducing ROS. Studies in mouse oocytes have shown that while 0.1mM this compound significantly reduces ROS, higher concentrations (1mM and 2mM) do not show the same effect.[8]
-
Recommendation: Optimize the concentration of this compound for antioxidant effects in your specific cell system. A lower concentration may be more effective than a higher one.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
A1: The primary and most studied mechanism of this compound is the activation of the enzyme telomerase, which leads to the elongation of telomeres at the ends of chromosomes.[1][2][3][9] This is thought to be a key mechanism behind its anti-aging effects observed in vitro.
Q2: Are there any known off-target effects of this compound?
A2: Yes, this compound has been observed to have effects beyond telomerase activation. These include:
-
Modulation of gene expression: It can alter the expression of genes involved in the immune response (e.g., IL-2) and neurogenesis (e.g., Nestin, GAP43).[4][5]
-
Interaction with histones: It may bind to histone proteins, suggesting a role in epigenetic regulation.[6][7]
-
Induction of the ALT pathway in cancer cells: In some cancer cell lines, it can activate the Alternative Lengthening of Telomeres (ALT) pathway.[1][2][3]
Q3: Does this compound have the same effect on normal and cancer cells?
A3: Not always. A significant difference observed is in the mechanism of telomere elongation. In normal cells, this compound primarily upregulates telomerase. In some cancer cell lines, it can activate the ALT pathway, a telomerase-independent mechanism. This differential effect is an important consideration for researchers working with cancer models.[1][2][3]
Q4: Is there an optimal concentration for this compound in cell culture?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint being measured. For telomere elongation in some cell lines, concentrations around 0.2 to 1 µg/ml have been effective.[3] However, for reducing reactive oxygen species (ROS), lower concentrations (e.g., 0.1mM) have been shown to be more effective than higher concentrations.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Can this compound be cytotoxic to cells?
A5: The available literature does not report significant cytotoxicity for this compound at the commonly used experimental concentrations. However, as with any experimental compound, it is good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to rule out any cytotoxic effects at the concentrations you plan to use.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Telomere Length in Breast Cancer Cell Lines
| Cell Line | This compound Concentration | Observed Effect on Telomere Length | Reference |
| 21NT | 0.1 µg/ml | Decrease | [1][3] |
| 0.2 µg/ml to 1 µg/ml | Dose-dependent increase (from 2.4 kb to 4 kb) | [3] | |
| BT474 | 0.1 µg/ml | Lower rate of elongation | [1][3] |
| 0.2 µg/ml | Maximum elongation (up to 8 kb) | [3] | |
| 0.5 µg/ml and 1 µg/ml | Lower rate of elongation compared to 0.2 µg/ml | [3] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) in Mouse Oocytes
| This compound Concentration | Effect on ROS Levels | Reference |
| 0.1 mM | Significantly reduced | [8] |
| 1 mM and 2 mM | No significant reduction | [8] |
Table 3: Effect of this compound on Neuronal Gene Expression in Human Gingival Mesenchymal Stem Cells (hGMSCs)
| Gene | Fold Increase in mRNA Expression | Reference |
| Nestin | 1.6 - 1.8 | [5] |
| GAP43 | 1.6 - 1.8 | [5] |
| β Tubulin III | 1.6 - 1.8 | [5] |
| Doublecortin | 1.6 - 1.8 | [5] |
Experimental Protocols
1. Telomerase Repeat Amplification Protocol (TRAP) Assay
This protocol is used to measure the activity of the telomerase enzyme.
-
Cell Lysate Preparation:
-
Harvest 100,000 cells and centrifuge at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold NP-40 lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.
-
Add the cell lysate to the master mix.
-
Incubate at 25°C for 40 minutes for telomerase-mediated extension of the TS primer.
-
Perform PCR amplification with the addition of a reverse primer (ACX). Cycling conditions are typically 95°C for 5 minutes, followed by 25-30 cycles of 95°C for 30 seconds, 50-60°C for 30 seconds, and 72°C for 1 minute.
-
-
Detection:
-
Analyze the PCR products on a non-denaturing polyacrylamide gel.
-
Telomerase activity is indicated by a characteristic ladder of bands with 6 base pair increments.
-
2. JC-1 Staining for Mitochondrial Membrane Potential
This protocol is used to assess mitochondrial health.
-
Culture cells to the desired density in a multi-well plate.
-
Prepare a working solution of JC-1 dye in the cell culture medium.
-
Remove the culture medium from the cells and add the JC-1 working solution.
-
Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Wash the cells with an appropriate buffer (e.g., PBS).
-
Analyze the cells using a fluorescence microscope or a plate reader.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic or unhealthy cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[10][11][12][13][14]
-
3. Quantitative PCR (qPCR) for hTERT Gene Expression
This protocol is used to quantify the mRNA levels of the catalytic subunit of telomerase.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cell pellets using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for hTERT, and DNA polymerase.
-
Add the synthesized cDNA to the master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. Typical cycling conditions include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for hTERT and a reference gene (e.g., GAPDH).
-
Calculate the relative expression of hTERT using the ΔΔCt method.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound leading to telomere elongation.
Caption: Potential off-target effect of this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gethealthspan.com [gethealthspan.com]
- 7. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mecha… [ouci.dntb.gov.ua]
- 8. This compound protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.12. JC‐1 staining for mitochondrial membrane potential [bio-protocol.org]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. abcam.com [abcam.com]
- 14. chem-agilent.com [chem-agilent.com]
Mitigating degradation of Epitalon in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Epitalon during long-term experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in a research setting.
Issue 1: Loss of this compound Activity or Inconsistent Results
Possible Causes:
-
Improper Storage: The lyophilized powder or reconstituted solution may have been stored at an incorrect temperature or exposed to light.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the reconstituted solution can degrade the peptide.
-
Incorrect Reconstitution: The use of a non-sterile or inappropriate solvent can affect peptide stability and activity.
-
Age of Reconstituted Solution: The peptide solution may have been stored beyond its recommended shelf life.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that lyophilized this compound is stored at -20°C for long-term stability and that reconstituted solutions are stored at 2-8°C.[1][2]
-
Review Handling Procedures: Ensure that reconstituted this compound is aliquoted into smaller volumes to avoid multiple freeze-thaw cycles.[1]
-
Check Reconstitution Protocol: Use sterile, pyrogen-free water or a recommended buffer for reconstitution.[2]
-
Prepare Fresh Solutions: If the reconstituted solution has been stored for an extended period (more than a few weeks), it is advisable to prepare a fresh solution from a new vial of lyophilized powder.[1]
Issue 2: Visible Particulates or Cloudiness in Reconstituted this compound
Possible Causes:
-
Bacterial Contamination: The use of non-sterile equipment or solvents during reconstitution can introduce microbial contamination.
-
Peptide Aggregation: Improper storage or handling can lead to the aggregation of the peptide.
-
Incomplete Dissolution: The peptide may not have fully dissolved in the solvent.
Troubleshooting Steps:
-
Aseptic Technique: Always use sterile syringes, vials, and solvents during reconstitution to prevent contamination.[1]
-
Gentle Mixing: When reconstituting, gently swirl the vial to dissolve the powder. Avoid vigorous shaking, which can cause aggregation.
-
Proper Solvent Volume: Ensure the correct volume of solvent is used as per the manufacturer's instructions to ensure complete dissolution.
-
Discard If Necessary: If visible particulates or cloudiness persist after gentle mixing, it is recommended to discard the solution to avoid compromising experimental results.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store lyophilized this compound powder?
-
Q2: What is the recommended storage condition for reconstituted this compound solution?
-
A2: Reconstituted this compound solution should be stored in a refrigerator at 2-8°C (36-46°F).[1]
-
-
Q3: How long is reconstituted this compound stable?
-
Q4: Can I freeze reconstituted this compound?
-
A4: It is best to avoid repeated freeze-thaw cycles as this can degrade the peptide.[1] If you need to store the reconstituted solution for a longer period, it is recommended to aliquot it into smaller, single-use volumes and store them at -20°C.
-
Reconstitution and Preparation
-
Q5: What solvent should I use to reconstitute this compound?
-
Q6: What is the correct procedure for reconstituting this compound?
-
A6:
-
Allow the lyophilized powder vial to come to room temperature.
-
Using a sterile syringe, slowly inject the desired volume of the recommended solvent down the side of the vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
-
Experimental Use
-
Q7: What are the primary degradation pathways for this compound in an experimental setting?
-
A7: While specific degradation kinetic studies for this compound are not widely available, peptides, in general, are susceptible to degradation through hydrolysis (especially at non-neutral pH) and oxidation. Exposure to light can also contribute to degradation.[1]
-
-
Q8: How can I minimize this compound degradation during my long-term experiments?
-
A8:
-
Maintain a sterile environment during handling.
-
Store stock solutions and aliquots at the recommended low temperatures.
-
Protect solutions from light.[1]
-
For cell culture experiments, prepare fresh media with this compound for each treatment.
-
-
Data Presentation: this compound Stability
Table 1: Storage Recommendations for this compound
| Form | Storage Condition | Duration | Reference(s) |
| Lyophilized Powder | -20°C | Long-term (years) | [2] |
| Lyophilized Powder | Room Temperature | Short-term (weeks) | [3] |
| Reconstituted Solution | 2-8°C (Refrigerated) | Short-term (weeks) | [1] |
| Reconstituted Solution | -20°C (Frozen Aliquots) | Extended period | [1] |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Mitigation Strategy | Reference(s) |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures (-20°C for powder, 2-8°C for solution). | [2] |
| Light | Exposure can lead to degradation. | Store in a dark place or use amber vials. | [1] |
| pH | Non-neutral pH can increase hydrolysis. | Use appropriate buffers for reconstitution and experiments. | [4] |
| Oxidation | Susceptible to oxidation. | Minimize exposure to air; consider using de-gassed solvents. | |
| Freeze-Thaw Cycles | Can damage the peptide structure. | Aliquot reconstituted solutions into single-use volumes. | [1] |
| Contamination | Microbial growth can degrade the peptide. | Maintain aseptic handling techniques. | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture with this compound
This protocol outlines a general procedure for treating cell lines with this compound.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free water or appropriate cell culture grade buffer
-
Target cell line (e.g., human fibroblasts)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
-
Cell culture plates
Procedure:
-
Reconstitution of this compound Stock Solution: a. Under sterile conditions (e.g., in a laminar flow hood), reconstitute a vial of lyophilized this compound with sterile water to a stock concentration of 1 mg/mL. b. Gently swirl to dissolve. c. Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid freeze-thaw cycles and store at -20°C.
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into the desired plate format (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment. c. Incubate the cells overnight to allow for attachment.
-
Treatment with this compound: a. Thaw an aliquot of the this compound stock solution. b. Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. A common concentration range for in vitro studies is 0.1 to 1 µg/mL.[5] c. Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium. Include a vehicle control (medium with the same volume of solvent used for this compound). d. For long-term experiments, change the medium with freshly prepared this compound every 2-3 days.
-
Endpoint Analysis: a. After the desired treatment duration, harvest the cells for downstream analysis (e.g., telomerase activity assay, gene expression analysis, or cell viability assays).
Mandatory Visualization
Caption: General experimental workflow for in vitro studies with this compound.
Caption: this compound's signaling pathway for telomerase activation.
Caption: Nrf2 antioxidant response pathway activation by this compound.[6]
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. peptideslabuk.com [peptideslabuk.com]
- 3. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acid-Dependent Material Properties of Tetrapeptide Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gethealthspan.com [gethealthspan.com]
Identifying sources of variability in Epitalon in vivo studies
Technical Support Center: Epitalon In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate sources of variability in your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the outcomes between animals in the same treatment group. What are the common causes?
A: High inter-individual variability is a common challenge in in vivo peptide research. Several factors can contribute to this:
-
Peptide Quality and Handling:
-
Purity: Impurities from the synthesis process can have unintended biological effects, varying from batch to batch.[1] It is critical to use high-purity this compound (>97%) confirmed by analysis like RP-HPLC.[2]
-
Stability and Storage: this compound is typically a lyophilized powder that should be stored at -20°C.[3] Once reconstituted, it should be stored at 4°C for 2-7 days or below -18°C for long-term use.[2] Repeated freeze-thaw cycles should be avoided as they can degrade the peptide and reduce its potency.[3]
-
Preparation: Use sterile, pyrogen-free water or a suitable buffer for reconstitution.[3] Ensure complete dissolution and use aseptic techniques to prevent contamination.[3]
-
-
Animal Model and Husbandry:
-
Genetics: The strain of the animal model (e.g., different strains of mice or rats) can significantly influence the response to this compound.[4]
-
Age and Health Status: The baseline physiological state of the animals, including age and underlying health conditions, can dramatically alter outcomes.[5] this compound's effects on melatonin, for instance, are more pronounced in older animals with existing pineal gland dysfunction.[1][6]
-
Environment: Factors such as cage density, diet, and the light-dark cycle can influence stress levels and circadian rhythms, which are key systems modulated by this compound.[7][8]
-
-
Experimental Protocol:
-
Administration: The route (subcutaneous is common), volume, and injection technique must be highly consistent.[9] Inconsistent administration can lead to variations in absorption and bioavailability.
-
Dosage: While common dosages range from 5-10 mg per day in human-referenced protocols, animal study dosages can be much lower (e.g., 0.1 µ g/mouse ).[4][5][9] It is crucial to establish a clear, weight-adjusted dosing protocol and adhere to it strictly.
-
Q2: What is the established mechanism of action for this compound? We are unsure which biomarkers to prioritize.
A: this compound is a multi-pathway regulatory peptide, which can make it challenging to pin down a single biomarker.[10] Its primary mechanisms include:
-
Telomerase Activation: this compound can upregulate the expression of the telomerase catalytic subunit (hTERT), leading to increased telomerase activity and the elongation of telomeres.[10][11][12][13][14] This is a cornerstone of its geroprotective effects.[14]
-
Epigenetic Regulation: It can interact with chromatin, potentially making genes more accessible for transcription and restoring more youthful gene expression patterns.[10][11]
-
Restoration of Circadian Rhythms: this compound supports the pineal gland and can normalize the circadian rhythm of melatonin production, which is crucial for sleep, hormonal balance, and immune function.[7][10][15]
-
Antioxidant Defense: It enhances the body's intrinsic antioxidant systems by boosting enzymes like Superoxide Dismutase (SOD) and reducing oxidative damage markers.[1][3][10]
-
Immune Modulation: It can help rebalance T-cell ratios and upregulate cytokines like IL-2, suggesting a restorative effect on the immune system.[10][16]
Based on these pathways, primary biomarkers to consider are telomerase activity (using TRAP assays), telomere length, plasma melatonin levels (measured at night), and levels of antioxidant enzymes.[10]
Q3: There are conflicting reports on this compound's effect on melatonin. Does it stimulate production or not?
A: This is a known point of variability in the literature.
-
Evidence for Stimulation: Several sources state that this compound stimulates melatonin synthesis by acting on the pineal gland, helping to restore normal circadian rhythms, particularly in older subjects or those with pineal dysfunction.[1][7][8][12][17]
-
Conflicting Evidence: At least one in vitro study using isolated pineal glands from rats found that this compound did not influence melatonin secretion, either at baseline or when stimulated.[1][16]
Troubleshooting this discrepancy in your study:
-
The effect may be indirect or dependent on the organism's overall physiological state, which is not captured in an isolated gland preparation.
-
The age of the animal model is critical; effects are more prominent in older animals where melatonin production is already impaired.[1][6]
-
Ensure that blood sampling for melatonin measurement is performed during the dark cycle, as this is when levels naturally peak.
Q4: How do I prepare and handle this compound to ensure stability and potency?
A: Proper handling is critical to avoid peptide degradation.
-
Storage: Store the lyophilized powder at -20°C for long-term stability.[3]
-
Reconstitution: Use sterile, bacteriostatic water or sterile saline. It is recommended to reconstitute to a concentration of at least 100 µg/ml.[2]
-
Post-Reconstitution: Once in solution, store at 4°C and use within 2-7 days.[2] For longer storage, aliquot the solution into separate vials and freeze at -18°C or below.[2]
-
Avoid: Do not repeatedly freeze and thaw the solution, as this can degrade the peptide.[2][3] Do not vigorously shake or vortex the solution; gently swirl to dissolve the powder.
Quantitative Data from In Vivo & In Vitro Studies
The following tables summarize quantitative findings from various studies to highlight the range of reported effects and dosages.
Table 1: Effects on Lifespan and Tumors in Animal Models
| Animal Model | Dosage | Key Finding | Reference |
| Fruit flies (D. melanogaster) | Low concentrations | 11-16% increase in lifespan | [17] |
| Rats | N/A | 27% decrease in mortality | [6] |
| CBA Mice | 0.1 µ g/mouse | Reduced overall tumor formation | [4] |
| HER-2/neu transgenic mice | N/A | Decreased number of spontaneous mammary tumors | [18] |
| Rats (DMH-induced) | N/A | Inhibited colon carcinogenesis | [18] |
Table 2: Effects on Telomeres and Cellular Aging
| Cell/Animal Model | Dosage | Key Finding | Reference |
| Human somatic cells | N/A | Average 33.3% increase in telomere length | [4][10] |
| Human fetal fibroblasts | N/A | Induced a 33% increase in telomere elongation | [12][18] |
| Cancer and normal cells | 0.5 and 1 µg/ml | Upregulated hTERT mRNA expression | [14] |
| Human trial (12-year) | N/A | 28% decrease in overall mortality | [12] |
Experimental Protocols
General Protocol for Subcutaneous this compound Administration in Rodents
This protocol is a synthesized guideline. Researchers must adapt it based on their specific animal model, experimental goals, and institutional (IACUC) guidelines.
-
Peptide Preparation:
-
Source this compound with a purity of >97%.
-
Reconstitute lyophilized this compound in sterile 0.9% saline to a desired stock concentration (e.g., 100 µg/mL).
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use or short-term storage at 4°C to avoid freeze-thaw cycles.
-
-
Animal Subjects:
-
Model: Specify species (e.g., C57BL/6 mice), age, and sex. Age is a critical variable.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a standard 12:12 hour light-dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.
-
-
Dosing and Administration:
-
Dosage Calculation: Calculate the dose based on the animal's body weight (e.g., in µg/kg). A common research dosage cycle is daily injections for 10-20 consecutive days.[9][19]
-
Administration: Administer this compound via subcutaneous (SC) injection in the scruff of the neck. Use a new, sterile insulin syringe for each animal.
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline) to the control group using the same schedule and route.
-
-
Endpoint Analysis:
-
Sample Collection: At the end of the treatment period, collect blood and tissues as required by the study design. For melatonin analysis, blood must be collected during the dark cycle under red light.
-
Biomarker Analysis:
-
Visualizations: Pathways and Workflows
Diagram 1: Proposed this compound Signaling Pathway
Caption: Figure 1: Key signaling pathways influenced by this compound.
Diagram 2: Standard In Vivo Experimental Workflow
Caption: Figure 2: Workflow for a typical this compound in vivo study.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: Figure 3: A decision tree for troubleshooting variability.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]
- 3. peptideslabuk.com [peptideslabuk.com]
- 4. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bodyrejuvenationmd.com [bodyrejuvenationmd.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. scaleregenerativehealth.com [scaleregenerativehealth.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound Peptide â The Key to Longevity & Youthful Aging | Hubmed [hubmeded.com]
- 10. gethealthspan.com [gethealthspan.com]
- 11. revolutionhealth.org [revolutionhealth.org]
- 12. peptidesciences.com [peptidesciences.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotechpeptides.com [biotechpeptides.com]
- 16. mdpi.com [mdpi.com]
- 17. medisearch.io [medisearch.io]
- 18. peptidesociety.org [peptidesociety.org]
- 19. swolverine.com [swolverine.com]
How to control for batch-to-batch variability of synthetic Epitalon
Welcome to the technical support center for synthetic Epitalon (Ala-Glu-Asp-Gly). This resource is designed for researchers, scientists, and drug development professionals to help control for batch-to-batch variability in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the quality and consistency of your research.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and why is batch-to-batch consistency important?
A1: Synthetic this compound is a tetrapeptide with the amino acid sequence Alanine-Glutamic Acid-Aspartic Acid-Glycine (AEDG).[1][2] It is a synthetic version of Epithalamin, a polypeptide extract from the bovine pineal gland.[3] Consistency between different batches is crucial because variations in purity, impurities, or peptide content can significantly impact experimental outcomes, leading to unreliable and irreproducible results.[4] Its biological effects, such as activating telomerase and modulating gene expression, are dependent on its precise chemical structure and purity.[5][6][7]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during the manufacturing process.[8] The most common causes include:
-
Incomplete or side reactions during synthesis: This can lead to the presence of deletion sequences (missing amino acids) or truncated peptides.[9]
-
Incomplete deprotection: Failure to remove all protecting groups from the amino acids after synthesis can result in modified peptides with altered biological activity.[9]
-
Purification inconsistencies: Differences in the purification process, typically High-Performance Liquid Chromatography (HPLC), can lead to varying levels of purity and different impurity profiles between batches.
-
Degradation: this compound, like other peptides, can degrade if not handled or stored properly.[10] Oxidation of amino acid residues is a common degradation pathway.[10]
-
Counter-ion content: The presence of counter-ions like trifluoroacetate (TFA) from the purification process can vary between batches and may affect experimental results.[11]
Q3: What information should I look for in a Certificate of Analysis (CoA) for a new batch of this compound?
A3: A comprehensive Certificate of Analysis (CoA) is essential for assessing the quality of a new batch of this compound.[4][12] Key information to look for includes:
-
Product Name and Sequence: Should be clearly stated as this compound or AEDG.
-
Molecular Weight: The experimentally determined molecular weight should match the theoretical molecular weight of this compound (390.35 g/mol ).[13]
-
Purity: This is typically determined by HPLC and should be clearly stated, with reputable suppliers often providing purity levels exceeding 99%.[12] The chromatogram should be provided.
-
Identity Confirmation: Mass Spectrometry (MS) data should be present to confirm the identity of the peptide.[14]
-
Appearance: A description of the physical state of the lyophilized powder.[14]
-
Amino Acid Analysis (optional but recommended): This provides a quantitative measure of the peptide content and confirms the amino acid ratio.
-
Batch/Lot Number: Essential for traceability.
Q4: How should I properly store and handle synthetic this compound to minimize degradation?
A4: Proper storage and handling are critical to maintaining the integrity of synthetic this compound.[10]
-
Short-term storage: For short-term use, lyophilized powder can be stored at 2-8°C for a few weeks.[16]
-
Reconstituted solutions: Once reconstituted, it is recommended to use the solution immediately. If storage is necessary, it should be stored at 4°C for up to 2-7 days or for longer periods at -20°C or -80°C.[16]
-
Freeze-thaw cycles: Avoid repeated freeze-thaw cycles as this can degrade the peptide.[10][16] It is best to aliquot the reconstituted solution into single-use vials.
-
Light sensitivity: Peptides should be protected from light.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
If you are observing different results in your experiments when using a new batch of this compound, follow these troubleshooting steps:
Step 1: Compare the Certificate of Analysis (CoA) of the old and new batches.
-
Pay close attention to the purity levels. A significant difference in purity can lead to different effective concentrations in your assays.
-
Examine the HPLC chromatograms for any new or significantly larger impurity peaks in the new batch.
-
Confirm that the molecular weight from the MS data is correct for both batches.
Step 2: Perform an in-house quality control check.
-
If you have the capabilities, run an analytical HPLC and Mass Spectrometry on the new batch to verify the supplier's CoA.
-
Compare the results directly with a retained sample of the previous, trusted batch if available.
Step 3: Consider the impact of peptide content.
-
Lyophilized peptides are not 100% peptide; they also contain water and counter-ions. If the peptide content is not provided on the CoA, this can be a source of variability. Consider performing an amino acid analysis to determine the net peptide content for accurate dosing.
The following diagram outlines a logical workflow for troubleshooting inconsistent results:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Poor Solubility of Lyophilized this compound
If you are having difficulty dissolving a new batch of this compound, consider the following:
Step 1: Review the recommended solvent.
-
This compound is generally soluble in sterile water.[16] However, for research applications, using a sterile buffer appropriate for your experiment is recommended.
Step 2: Check for visible impurities.
-
If the lyophilized powder has a different appearance (e.g., clumpy, discolored) compared to previous batches, this could indicate a problem with the synthesis or lyophilization process.
Step 3: Use sonication.
-
Brief sonication in a water bath can help to dissolve peptides that are slow to go into solution.
Step 4: Assess the pH of the solution.
-
The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer may improve solubility.
Quantitative Data Summary
The following tables provide examples of acceptable vs. unacceptable batch specifications for synthetic this compound.
Table 1: Batch Comparison by Certificate of Analysis
| Parameter | Batch A (Acceptable) | Batch B (Unacceptable) |
| Purity (by HPLC) | 99.2% | 95.5% |
| Identity (by MS) | 390.4 Da (Matches Theoretical) | 390.4 Da (Matches Theoretical) |
| Major Impurity | 0.5% | 2.8% (unidentified peak) |
| Appearance | White lyophilized powder | Slightly off-white powder |
Table 2: In-House Quality Control Verification
| Analysis | Expected Result | Batch A Result | Batch B Result |
| Purity (RP-HPLC) | >98% | 99.1% | 95.2% |
| Molecular Weight (ESI-MS) | 390.35 ± 0.5 Da | 390.4 Da | 390.4 Da |
| Amino Acid Analysis | Ala:Glu:Asp:Gly ratio of 1:1:1:1 | 1.02:1.00:0.99:1.01 | 1.03:0.98:0.75:1.00 (Asp low) |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of synthetic this compound.
1. Materials and Reagents:
-
Synthetic this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of lyophilized this compound.
-
Dissolve in 1 mL of HPLC-grade water to make a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 35% Mobile Phase B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm[17]
-
Injection Volume: 20 µL
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.
The following diagram illustrates the experimental workflow for HPLC analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This protocol describes how to confirm the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Materials and Reagents:
-
Synthetic this compound sample (from HPLC analysis or a separate preparation)
-
Mass spectrometer with an ESI source
-
Syringe pump or LC system for sample introduction
2. Sample Preparation:
-
Use the diluted sample from the HPLC preparation (0.1 mg/mL) or prepare a fresh solution in 50:50 water:acetonitrile with 0.1% formic acid.
3. MS Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
4. Data Analysis:
-
Examine the resulting mass spectrum for the protonated molecular ion [M+H]+.
-
The theoretical monoisotopic mass of this compound (C14H22N4O9) is 390.14 Da. The expected [M+H]+ ion should be observed at m/z 390.14.
-
Also, look for other common adducts such as [M+Na]+ at m/z 412.12.
The following diagram illustrates potential degradation pathways and impurities that can be detected by MS.
Caption: Simplified structure and common impurities of this compound.
References
- 1. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. wellbeingguides.com [wellbeingguides.com]
- 5. gethealthspan.com [gethealthspan.com]
- 6. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. biotage.com [biotage.com]
- 9. sciensano.be [sciensano.be]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. nbinno.com [nbinno.com]
- 13. peptideinitiative.com [peptideinitiative.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. ai-peptides.com [ai-peptides.com]
- 16. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]
- 17. peptides.gg [peptides.gg]
Navigating the Epitalon Enigma: A Technical Guide to its Contradictory Effects on Cancer Cells
Technical Support Center | Troubleshooting Guides & FAQs
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides a centralized resource for researchers investigating the effects of the tetrapeptide Epitalon on cancer cells. It directly addresses the conflicting data in published literature and offers detailed experimental protocols and troubleshooting guidance to aid in the design and interpretation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the central conflict in the data regarding this compound's effect on cancer cells?
The primary conflict, often termed the "this compound paradox," is that this compound is a known activator of telomerase, the enzyme responsible for elongating telomeres.[1] Mechanistically, sustained telomerase activity is a hallmark of approximately 90% of cancers, allowing them to bypass normal cellular senescence and achieve replicative immortality.[2] This has led to the hypothesis that this compound could carry a pro-tumorigenic risk.
However, a significant body of preclinical in vivo research reports the opposite: this compound exhibits anti-tumor effects, including the inhibition of tumor development, reduction in tumor size and number, and prevention of metastasis in various animal models.[3]
Q2: What is the leading hypothesis to explain this paradox?
Recent in vitro research offers a compelling explanation: this compound appears to have a differential effect on normal versus cancerous cells regarding telomere maintenance. A 2025 study demonstrated that while this compound upregulates telomerase activity in normal human cells, in breast cancer cell lines (21NT and BT474), it significantly activates the Alternative Lengthening of Telomeres (ALT) pathway.[1][4][5] The ALT pathway is a telomerase-independent mechanism of telomere maintenance. This suggests that in cancer cells, this compound may shift the mechanism of telomere elongation, which could have different downstream consequences compared to telomerase activation.
Q3: In which cancer models has this compound shown anti-tumor activity?
This compound has demonstrated inhibitory effects in several preclinical cancer models:
-
Spontaneous Mammary Tumors in HER-2/neu Transgenic Mice: Studies have shown that this compound treatment can reduce the cumulative number and maximum size of mammary tumors.[6]
-
Chemically-Induced Colon Carcinogenesis in Rats: In rats treated with the carcinogen 1,2-dimethylhydrazine (DMH), this compound has been shown to inhibit the development of colon tumors.[7]
-
Spontaneous Tumors in C3H/He Mice: Long-term administration of this compound was found to decrease the number of mice with malignant tumors and prevent the development of metastases.[8]
Q4: Are there studies where this compound showed no anti-cancer effect?
Yes. In a study on female Swiss-derived SHR mice, long-term administration of this compound did not influence the total spontaneous tumor incidence. However, in the same study, it did significantly inhibit the development of leukemia, suggesting a tumor-type specific effect.[9]
Q5: What are the known signaling pathways modulated by this compound in the context of cancer?
Based on current research, this compound's effects on cancer cells are thought to be mediated through several pathways:
-
Telomere Maintenance: As discussed, this involves the differential regulation of telomerase and the ALT pathway in normal versus cancer cells.
-
Oncogene Expression: In HER-2/neu positive breast cancer models, this compound has been shown to downregulate the expression of HER-2/neu mRNA.[6]
-
Apoptosis: Some studies have observed that this compound treatment is associated with a high level of apoptosis in tumor cells.[3][7]
-
Cellular Proliferation: this compound has been shown to inhibit the mitotic activity of tumor cells.[3]
Troubleshooting Experimental Discrepancies
This section provides guidance on potential sources of variability in experimental outcomes when studying this compound's effects on cancer cells.
Issue 1: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Cell Line Specificity.
-
Recommendation: The effects of this compound may be highly dependent on the genetic background of the cancer cell line, particularly its primary mechanism of telomere maintenance (telomerase vs. ALT). It is crucial to characterize the telomere maintenance mechanism of your chosen cell line. The recent finding that this compound may induce the ALT pathway in cancer cells suggests that cell lines already utilizing ALT may respond differently than those that are telomerase-dependent.[1][4][5]
-
-
Possible Cause 2: this compound Concentration and Treatment Duration.
-
Recommendation: In vitro studies have used a range of this compound concentrations, typically from 0.1 µg/mL to 1.0 µg/mL, with treatment durations varying from 4 days to 3 weeks.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental endpoint. Be aware that some studies have noted non-linear dose-responses, where lower concentrations of this compound showed more significant effects than higher concentrations on certain parameters.[10]
-
-
Possible Cause 3: Purity and Handling of this compound.
-
Recommendation: Ensure the purity of the synthetic this compound peptide. Stock solutions should be prepared in sterile, nuclease-free water or a suitable buffer and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.
-
Summary of Quantitative Data from Key In Vivo Studies
| Study Subject | Cancer Model | This compound Dosage | Key Findings |
| HER-2/neu Transgenic Mice | Spontaneous Mammary Tumors | 1 µ g/mouse , 5 consecutive days monthly | Reduced cumulative number and maximum size of tumors. 3.7-fold reduction in HER-2/neu mRNA expression in tumors.[6] |
| LIO Rats | DMH-Induced Colon Carcinogenesis | 1 µ g/rat , 5 times a week for 6 months | Significantly inhibited mitotic activity of tumor cells. High level of apoptosis observed in tumors.[7] |
| C3H/He Mice | Spontaneous Carcinogenesis | 0.1 µ g/mouse , 5 times a week for 6.5 months | Decreased number of mice with malignant tumors. Prevented the development of metastases.[8] |
| SHR Mice | Spontaneous Tumor Incidence | 1 µ g/mouse , 5 consecutive days monthly | No influence on total spontaneous tumor incidence. 6.0-fold inhibition of leukemia development.[9] |
Detailed Experimental Protocols
In Vitro Cell Culture and Treatment
-
Cell Lines:
-
Breast Cancer: 21NT, BT474
-
Normal Human Fibroblasts: IBR.3
-
Normal Human Mammary Epithelial Cells: HMEC
-
-
Culture Media:
-
Refer to the supplier's recommendations for the specific cell lines (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
-
This compound Preparation:
-
Dissolve lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 1 mg/mL).
-
Further dilute in culture medium to achieve final working concentrations (e.g., 0.1, 0.2, 0.5, and 1.0 µg/mL).
-
-
Treatment Protocol:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentration of this compound.
-
For short-term studies (e.g., 4 days), replace the medium with fresh this compound-containing medium daily.
-
For longer-term studies (e.g., 3 weeks), passage cells as needed and re-seed with fresh this compound-containing medium.[1]
-
Telomerase Repeat Amplification Protocol (TRAP) Assay
This protocol is for determining telomerase activity.
-
Cell Lysate Preparation:
-
Harvest 1 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Telomerase Extension:
-
PCR Amplification:
-
Detection:
-
Analyze the PCR products on a polyacrylamide gel. A characteristic ladder of bands with 6 bp increments indicates telomerase activity.[11]
-
C-circle Assay for ALT Pathway Activity
This assay quantifies extrachromosomal telomeric DNA circles, a marker for the ALT pathway.
-
Genomic DNA Extraction:
-
Extract high-molecular-weight genomic DNA from cell pellets using a standard kit or protocol.
-
-
Rolling Circle Amplification (RCA):
-
In a reaction tube, combine 10-30 ng of genomic DNA with a reaction mixture containing Phi29 DNA polymerase and dNTPs. Do not add any primers, as the C-circles will self-prime the reaction.
-
Incubate at 30°C for 8 hours, followed by inactivation of the polymerase at 65°C for 20 minutes.[12]
-
-
Detection:
-
Spot the amplified DNA onto a nylon membrane.
-
Hybridize with a labeled telomeric probe (e.g., a 5'-end-labeled (CCCTAA)4 oligonucleotide).
-
Detect the signal using a chemiluminescent or radioactive detection system. The signal intensity is proportional to the amount of C-circles in the sample.[12]
-
Quantitative RT-PCR for HER-2/neu mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tumor tissue or cell pellets using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Perform qPCR using primers specific for the HER-2/neu gene and a reference gene (e.g., GAPDH).
-
Use a qPCR master mix containing SYBR Green or a fluorescent probe.
-
The cycling conditions will typically involve an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[13][14]
-
-
Data Analysis:
-
Calculate the relative expression of HER-2/neu mRNA using the ΔΔCt method, normalizing to the reference gene.[13]
-
TUNEL Assay for Apoptosis in Tissue Sections
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K to permeabilize the tissue.
-
-
TdT Labeling:
-
Detection:
-
Incubate the sections with a streptavidin-HRP conjugate.
-
Add a substrate such as DAB to produce a colored precipitate at the site of DNA fragmentation.[16]
-
-
Counterstaining and Visualization:
-
Counterstain with a suitable nuclear stain (e.g., methyl green) and visualize under a microscope. Apoptotic nuclei will appear dark brown.[16]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Differential effects of this compound on normal vs. cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does this compound have anti-tumor effects?_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and colon carcinogenesis in rats: proliferative activity and apoptosis in colon tumors and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The C-Circle Assay for alternative-lengthening-of-telomeres activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative RT-PCR assay of HER2 mRNA expression in formalin-fixed and paraffin-embedded breast cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative PCR analysis of c-erb B-2 (HER2/neu) gene amplification and comparison with p185(HER2/neu) protein expression in breast cancer drill biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
Epitalon Delivery in Animal Models: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the tetrapeptide Epitalon in animal models, optimizing delivery is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and how should it be stored?
This compound is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that mimics the properties of a natural pineal gland extract.[1] It is typically supplied as a lyophilized (freeze-dried) powder to ensure stability.
-
Long-term storage: Lyophilized this compound should be stored at -20°C to maintain its integrity for an extended period.[1]
-
Short-term storage of reconstituted solution: Once reconstituted, the solution should be stored at 4°C.[1]
2. What is the recommended method for reconstituting this compound?
Proper reconstitution is critical to ensure the peptide's efficacy. Use a sterile, pyrogen-free solvent.
-
Recommended solvent: Sterile water or bacteriostatic water is commonly used for reconstitution.
-
Procedure: To prevent foaming and potential denaturation of the peptide, slowly inject the solvent into the vial, allowing it to run down the side of the glass. Gently swirl the vial to dissolve the powder; do not shake vigorously.
3. What are the common administration routes for this compound in animal models?
The most frequently reported delivery methods in preclinical studies are:
-
Subcutaneous (SC) injection: This is the most common and often considered the most effective method for systemic delivery.[2]
-
Intraperitoneal (IP) injection: Another common route for systemic administration in rodent models.
-
Intranasal (IN) administration: This method is explored for its potential to bypass the blood-brain barrier and directly target the central nervous system.
4. What are typical dosage ranges for this compound in mice and rats?
Dosage can vary significantly based on the study's objectives. However, some general ranges have been reported in the literature:
-
Mice: Doses can range from 0.1 to 10 µg per mouse per day.
-
Rats: Dosages are often in the range of 1 to 10 mg/kg of body weight.
It is crucial to consult specific literature relevant to your experimental goals to determine the optimal dosage.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Dose-Dependent Effect of this compound on Telomere Length in Cancer Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Resulting Telomere Length (kb) |
| 21NT | 0.5 | 4 days | ~4.0 |
| 21NT | 1.0 | 4 days | ~4.0 |
| BT474 | 0.2 | 4 days | ~8.0 |
Data adapted from an in vitro study on human breast cancer cell lines.[3]
Table 2: In Vitro Effect of this compound on Telomerase (hTERT) mRNA Expression
| Cell Type | This compound Concentration (µg/mL) | Treatment Duration | Fold Increase in hTERT mRNA Expression |
| hGMSCs | 0.01 | 7 days | 1.6 - 1.8 |
Data adapted from a study on human gingival mesenchymal stem cells (hGMSCs).[4]
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Dosage | Administration Route | Duration | Observed Effect |
| Female SHR Mice | 1.0 µ g/mouse | Subcutaneous | 5 consecutive days/month | Decreased frequency of chromosome aberrations by 17.1% |
| Old Rhesus Monkeys | 10 µg in 1 mL saline | Intramuscular | Not specified | Restored melatonin production to levels of younger monkeys |
| Wistar Rats | 30 ng/animal | Intranasal | Single dose | 2-2.5 fold increase in spontaneous neuron activity frequency |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Vial of lyophilized this compound
-
Bacteriostatic water (or other sterile solvent)
-
Sterile syringe and needles
-
Alcohol swabs
Procedure:
-
Allow the this compound vial to reach room temperature.
-
Wipe the rubber stoppers of both the this compound vial and the bacteriostatic water with an alcohol swab.
-
Using a sterile syringe, draw the desired volume of bacteriostatic water. A common reconstitution is to add 1 mL of water to a 10 mg vial to yield a 10 mg/mL solution.
-
Slowly inject the bacteriostatic water into the this compound vial, angling the needle so the water runs down the side of the vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.
-
The reconstituted peptide is now ready for use or storage at 4°C.
Protocol 2: Subcutaneous (SC) Injection in a Mouse Model
Materials:
-
Reconstituted this compound solution
-
Sterile insulin syringe (or similar)
-
Animal restrainer (optional)
-
70% ethanol
Procedure:
-
Draw the calculated dose of the reconstituted this compound solution into the syringe.
-
Securely hold the mouse, for example, by scruffing the neck to lift a fold of skin. The loose skin over the back, between the shoulders, is a common injection site.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Create a "tent" of skin at the injection site by gently pinching it.
-
Insert the needle at a 45-degree angle into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure you have not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze if needed.
-
Return the mouse to its cage and monitor for any adverse reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution After Reconstitution | - Improper reconstitution technique (e.g., shaking).- Poor peptide solubility in the chosen solvent.- Contamination. | - Ensure gentle swirling during reconstitution.- Consider using a different sterile solvent if solubility issues persist.- Always use aseptic techniques. If contamination is suspected, discard the vial. |
| Injection Site Reactions (Redness, Swelling) | - Irritation from the solvent or peptide.- High injection volume.- Improper injection technique. | - Rotate injection sites.- Ensure the reconstituted solution is at an appropriate pH.- Divide larger doses into smaller volumes and inject at different sites.- Review and refine injection technique to ensure it is subcutaneous and not intradermal. |
| Inconsistent or Lack of Expected Results | - Peptide degradation due to improper storage or handling (e.g., repeated freeze-thaw cycles).- Inaccurate dosing.- Variability in animal models. | - Aliquot reconstituted peptide into single-use volumes to avoid freeze-thaw cycles.- Double-check all calculations for reconstitution and dosing.- Ensure consistency in animal strain, age, and environmental conditions. Increase sample size to account for biological variability. |
| Difficulty with Intranasal Administration | - Animal movement.- Incorrect head positioning leading to swallowing of the dose. | - Ensure the animal is adequately anesthetized or restrained.- Position the animal with its head tilted back to facilitate delivery to the olfactory epithelium. |
Signaling Pathway and Experimental Workflow Visualizations
This compound's Mechanism of Action: Telomerase Activation
This compound is understood to exert some of its effects by influencing gene expression. One of the key mechanisms is the upregulation of the catalytic subunit of telomerase, hTERT. This process is believed to involve epigenetic modifications, such as chromatin remodeling, which makes the hTERT gene more accessible for transcription.[5]
References
- 1. peptideslabuk.com [peptideslabuk.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gethealthspan.com [gethealthspan.com]
Challenges in translating Epitalon research from bench to clinic
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrapeptide Epitalon. The focus is on addressing the specific challenges encountered when translating preclinical research from the laboratory (bench) to clinical applications.
Troubleshooting Guides
This section addresses common issues and inconsistencies researchers may face during their experiments with this compound.
Question: Why am I observing inconsistent telomerase activation in my cell cultures?
Answer: Inconsistent telomerase activation is a common challenge that can stem from several factors related to both the experimental setup and the inherent properties of the cells being studied.
-
Cell Type Specificity: this compound's effect on telomerase activity varies significantly between cell types. Normal somatic cells may require a longer incubation period to show a significant increase in telomerase activity compared to cancer cell lines, which often have active telomere maintenance mechanisms.[1] For instance, a three-week treatment was required to see a significant telomere length increase in normal human fibroblast (IBR.3) and mammary epithelial (HMEC) cells.[1]
-
hTERT Splicing Variants: While this compound may increase the overall mRNA expression of hTERT (the catalytic subunit of telomerase), not all transcribed variants are functional.[1] Cancer cells, in particular, may produce non-functional splice variants, leading to an observed increase in hTERT mRNA that doesn't correlate with a proportional increase in telomerase enzyme activity.[1]
-
Peptide Purity and Stability: The purity and stability of the synthetic this compound peptide are critical. Minor deviations in the amino acid sequence or the presence of impurities can significantly alter its biological activity.[2] Ensure you are using high-purity this compound from a reputable supplier and follow proper storage and handling protocols to prevent degradation.[2][3]
-
Experimental Conditions: Factors such as cell passage number, culture medium composition, and treatment duration can all influence the outcome. Older cell cultures nearing the Hayflick limit may respond differently than younger cultures.[4]
Question: My in vivo animal study results do not replicate the lifespan extension seen in published literature. What could be the cause?
Answer: Translating in vitro findings to in vivo models introduces significant complexity. Discrepancies in lifespan extension studies can be attributed to several variables.
-
Animal Model and Strain: The genetic background of the animal model is crucial. Studies have shown lifespan extension in specific strains of mice and rats, particularly those prone to rapid aging or cancer.[5][6] The effect may not be as pronounced in other strains.
-
Dosing and Administration Route: Most published studies utilize subcutaneous injections to ensure consistent systemic absorption.[4] Oral bioavailability of peptides like this compound is generally low due to proteolytic degradation.[2][4] If using a different administration route, bioavailability may be a limiting factor. The dosing regimen, including frequency and duration, is also critical. One key study administered this compound for 5 consecutive days each month.[6]
-
Baseline Health and Environment: The overall health, diet, and living conditions of the animals can impact aging and lifespan, potentially masking the effects of the intervention.
-
Endpoint Measurement: Some studies report an increase in the maximum lifespan or the lifespan of the last 10% of survivors, rather than the mean lifespan.[6] Ensure your experimental endpoints align with those in the literature you are trying to replicate.
Question: I am seeing activation of the Alternative Lengthening of Telomeres (ALT) pathway in my cancer cell line. Is this expected and is it safe?
Answer: Yes, this is an important finding that has been observed in recent research. This compound has been shown to activate the ALT pathway, a telomerase-independent mechanism for telomere maintenance, specifically in cancer cells.[1]
-
Mechanism: In telomerase-positive cancer cell lines (e.g., 21NT, BT474), this compound treatment led to telomere elongation primarily through the activation of ALT, with no significant corresponding increase in telomerase activity.[1] In contrast, normal cells treated with this compound showed increased telomerase activity but no significant ALT activation.[1]
-
Safety Implications: This differential effect is a critical consideration for clinical translation. The activation of ALT only in cancer cells suggests that this compound might not promote this potentially oncogenic pathway in healthy tissues.[1] This finding suggests a potential safety profile where this compound could be used in healthy individuals to maintain telomeres via telomerase without activating ALT.[1] However, this raises significant questions about its use in oncology, as activating ALT could potentially support tumor cell immortality.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in translating this compound research to the clinic? The main hurdles include a lack of large-scale, FDA-approved human clinical trials, limited long-term safety data in humans, and inconsistent bioavailability with oral administration.[3][7][8] Furthermore, the precise receptor interactions and downstream signaling pathways are not fully elucidated, and regulatory approval outside of Russia is non-existent.[9][10][11]
2. What is the established mechanism of action for this compound? this compound is a multi-pathway geroprotector.[4] Its primary proposed mechanisms include:
-
Telomerase Activation: It can upregulate the expression of the hTERT gene, increasing telomerase activity and elongating telomeres in normal human cells.[1][4][12]
-
Epigenetic Regulation: It can penetrate the cell nucleus, bind to DNA and histone proteins, and modulate chromatin structure to make genes more accessible for transcription.[1][4]
-
Antioxidant Defense: It boosts intrinsic antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase, likely through the Nrf2 pathway, reducing oxidative stress.[4][9]
-
Circadian Rhythm Restoration: It stimulates melatonin synthesis and protects the pineal gland from age-related decline, helping to restore circadian and hormonal rhythms.[4][13][14]
3. Has this compound been tested in humans? Yes, but the studies are limited, primarily conducted in Russia, and often do not meet the rigorous standards of large-scale trials required by agencies like the FDA.[5][10] These studies have suggested benefits for elderly individuals, including reduced mortality from cardiovascular disease and a decrease in age-related conditions, but independent confirmation is needed.[10][15] No severe adverse events were reported in these long-term observational studies.[10]
4. What are the known side effects of this compound? Based on existing data, this compound is generally well-tolerated with minimal side effects reported.[3][7] The most common issue noted is slight discomfort at the injection site.[3] Some users have anecdotally reported mild and temporary headaches, fatigue, or vivid dreams, which may be related to its effect on melatonin production.[7] However, the lack of comprehensive, large-scale human trials means the full spectrum of potential side effects is not fully understood.[3]
5. What is the recommended route of administration for research? The vast majority of published preclinical and clinical studies have used subcutaneous injection to ensure consistent systemic absorption and biological effect.[4] While oral and transdermal formulations are being explored, their bioavailability is a significant challenge due to the peptide's susceptibility to hydrolysis.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Effects of this compound on Lifespan and Healthspan in Animal Models
| Parameter | Animal Model | Treatment Details | Key Result | Citation(s) |
| Maximum Lifespan | Swiss-derived SHR mice | 1.0 µ g/mouse , 5 days/month | 12.3% increase vs. control | [6] |
| Lifespan of Last 10% of Survivors | Swiss-derived SHR mice | 1.0 µ g/mouse , 5 days/month | 13.3% increase vs. control | [6] |
| Chromosome Aberrations | Swiss-derived SHR mice | 1.0 µ g/mouse , 5 days/month | 17.1% decrease in bone marrow cells | [6] |
| Spontaneous Tumor Incidence | Swiss-derived SHR mice | 1.0 µ g/mouse , 5 days/month | 6-fold inhibition of leukemia development | [6] |
| Age-Related Disease Onset | Animal Models | Not specified | Delays onset of age-related diseases | [5][15] |
Table 2: Cellular and Molecular Effects of this compound
| Parameter | Model System | Treatment Details | Key Result | Citation(s) |
| Telomere Elongation | Human somatic cells | Not specified | Average increase of 33.3% | [4][12] |
| Telomerase Activity | Normal human cells (IBR.3) | 1 µg/ml for 3 weeks | ~4-fold increase vs. untreated | [1] |
| Telomerase Activity | Normal human cells (HMEC) | 1 µg/ml for 3 weeks | ~26-fold increase vs. untreated | [1] |
| Melatonin Synthesis | Human trial (75 women) | 0.5 mg/day | 160% increase vs. placebo | [14] |
| sAPP Secretion (Neuroprotective) | Human SH-SY5Y neuroblastoma cells | Not specified | ~20% increase | [4] |
| Neuronal Differentiation Markers | Human gingival/periodontal stem cells | Not specified | Significant increase in Nestin, GAP43, β-Tubulin III | [4][12] |
Experimental Protocols
1. Protocol: In Vitro Telomerase Activity Assay (TRAP Assay)
This protocol is a generalized methodology based on principles described in the literature for assessing telomerase activity post-Epitalon treatment.
-
Cell Culture and Treatment:
-
Culture human cells (e.g., normal fibroblasts IBR.3 or mammary epithelial cells HMEC) in standard medium until they reach 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µg/ml) or a vehicle control (e.g., sterile saline).
-
Incubate for the specified duration. For normal somatic cells, a prolonged period (e.g., 3 weeks) may be necessary to observe significant changes.[1]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., CHAPS-based buffer) to extract cellular proteins while preserving enzyme activity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Quantify protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
TRAP (Telomeric Repeat Amplification Protocol) Assay:
-
Use a commercial TRAP assay kit, which typically includes a telomerase substrate, primers, and a PCR mix.
-
In a PCR tube, combine a standardized amount of protein extract with the TRAP reaction mix.
-
Perform the two-step reaction: First, telomerase in the extract adds telomeric repeats to the substrate. Second, the extended products are amplified via PCR.
-
Analyze the PCR products using gel electrophoresis. A characteristic ladder of bands indicates telomerase activity.
-
Quantify the activity by measuring band intensity relative to an internal standard.
-
2. Protocol: In Vivo Lifespan Study in Mice
This protocol is based on the methodology used in published geroprotective studies of this compound.[6]
-
Animal Model:
-
Use female Swiss-derived SHR mice, starting at 3 months of age.
-
House animals in a controlled environment with standard diet and water ad libitum.
-
-
Treatment Regimen:
-
Divide mice into a control group and a treatment group (n=54 per group is a documented sample size).[6]
-
Treatment Group: Administer this compound subcutaneously at a dose of 1.0 µg per mouse, dissolved in 0.1 ml of normal saline.
-
Control Group: Administer 0.1 ml of normal saline subcutaneously.
-
Injections are performed for 5 consecutive days, once every month, for the entire lifespan of the animals.
-
-
Data Collection and Analysis:
-
Monitor food consumption and body weight regularly.
-
Record the date of death for each animal to calculate mean and maximum lifespan.
-
Perform regular examinations (e.g., estrous function checks) to monitor age-related physiological changes.
-
At the end of the study or at specific time points, tissues (e.g., bone marrow) can be collected for analysis of chromosomal aberrations.
-
Conduct necropsies on deceased animals to determine the incidence of spontaneous tumors and other pathologies.
-
Use appropriate statistical tests (e.g., Student's t-test, Fischer's exact test) to compare the groups.
-
Visualizations: Signaling Pathways and Workflows
Caption: this compound's proposed pathway for activating telomerase in somatic cells.
Caption: this compound's role in enhancing the cellular antioxidant defense system.
Caption: A generalized workflow for translating a peptide drug from bench to clinic.
References
- 1. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bodyrejuvenationmd.com [bodyrejuvenationmd.com]
- 4. gethealthspan.com [gethealthspan.com]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. researchgate.net [researchgate.net]
- 7. Epithalon: Safety, Legality & Side Effects Explained [holisticmedicalwellness.com]
- 8. New Discovery on this compound, The Bioactive Pineal Tetrapeptide That May Hold the Key to Anti-Aging and Longevity - Thailand Medical News [thailandmedical.news]
- 9. peptideslabuk.com [peptideslabuk.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. idiva.com [idiva.com]
- 14. innerbody.com [innerbody.com]
- 15. bc9.co [bc9.co]
Technical Support Center: Refining Protocols for Long-Term Epitalon Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epitalon. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (also known as Epithalon or Epithalone) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) that was developed based on Epithalamin, a natural polypeptide extract from the pineal gland.[1][2] Its primary mechanism of action is the activation of the enzyme telomerase, which helps to maintain and lengthen telomeres, the protective caps at the ends of chromosomes.[2][3][4] Telomere shortening is a key factor in cellular aging, and by stimulating telomerase, this compound is thought to promote cellular longevity.[2][3]
2. What are the other known effects of this compound?
Beyond telomerase activation, research suggests this compound has several other biological effects:
-
Regulation of Circadian Rhythms: It can stimulate melatonin production and normalize its secretion, which is crucial for regulating the sleep-wake cycle.[5][6]
-
Antioxidant Activity: this compound has been shown to enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase, helping to reduce oxidative stress.[7][8]
-
Modulation of the Immune System: It may regulate the function of T-cells and stimulate the production of interferon-gamma.[5]
-
Neuroendocrine Regulation: this compound is believed to increase the sensitivity of the hypothalamus to hormonal influences and normalize the function of the anterior pituitary.[9]
3. Is this compound approved for human use by regulatory agencies like the FDA?
No, this compound is not approved by the US Food and Drug Administration (FDA) and should be treated as an experimental research compound only.[1]
Troubleshooting Guide
Peptide Handling and Storage
4. How should lyophilized this compound powder be stored for long-term stability?
For optimal long-term stability, lyophilized this compound should be stored in a desiccated environment below -18°C, and protected from light.[9][10] Under these conditions, it can be stable for several years.[7][11] Some sources suggest that for shorter periods (up to 3 weeks), it can be stable at room temperature.[10]
5. What is the recommended procedure for reconstituting this compound?
Reconstitution should be performed using sterile, pyrogen-free water, such as bacteriostatic water.[2][7] It is recommended to slowly inject the water into the vial to avoid foaming.[12] Gently swirl the vial until the powder is fully dissolved; do not shake vigorously.[12][13]
6. How should reconstituted this compound be stored and for how long is it stable?
Once reconstituted, this compound solution must be refrigerated at 2-8°C and protected from light.[2][11] Its stability in this form is reported to be between 20 days and 6 weeks.[11][13] To prevent degradation from temperature fluctuations, avoid storing it in the refrigerator door.[11] It is also crucial to avoid repeated freeze-thaw cycles.[7][10] For long-term storage of the reconstituted peptide, adding a carrier protein like 0.1% HSA or BSA is recommended.[10]
| Storage Condition | Recommended Temperature | Reported Stability |
| Lyophilized Powder (Long-term) | Below -18°C (desiccated) | Up to 3 years[11] |
| Lyophilized Powder (Short-term) | Room Temperature | Up to 3 weeks[10] |
| Reconstituted Solution | 2-8°C (Refrigerated) | 20 days to 6 weeks[11][13] |
7. I observed precipitation or cloudiness in my reconstituted this compound solution. What should I do?
Precipitation or cloudiness may indicate peptide degradation or contamination. Do not use the solution. This could be caused by improper reconstitution technique (e.g., vigorous shaking), contamination, or exceeding the recommended storage time or temperature. Always use aseptic techniques during reconstitution.[7][13]
Experimental Design and Administration
8. What are the common administration routes for this compound in research studies?
The most common and effective methods of administration in preclinical and clinical research are subcutaneous (SC) and intramuscular (IM) injections.[3][14] Other methods like nasal sprays and sublingual formulations have been explored, but their bioavailability is considered lower and less studied.[14] Oral administration is generally considered ineffective due to enzymatic degradation in the digestive tract.[3][14]
9. What are the typical dosage ranges and cycling protocols for long-term studies?
Dosing regimens for this compound are typically cyclical, not continuous.[1][14] This approach is thought to "reset" cellular and circadian mechanisms.[1] Continuous use has not been shown to provide additional benefits and may carry unnecessary risks.[14]
| Protocol Type | Daily Dosage | Cycle Duration | Frequency |
| Standard | 5-10 mg | 10-20 days | 1-2 cycles per year[3] |
| Animal (Rodent) Studies | 1-10 mg/kg | Several weeks | Varies by study[7] |
| "Russian Protocol" (Aggressive) | 10 mg | 10 consecutive days | As needed per research design[12] |
| "Ukrainian Protocol" (Gradual) | 10 mg | 5 injections over ~17 days | As needed per research design[12] |
10. I am not observing the expected effects in my cell culture experiments. What could be the issue?
Several factors could contribute to a lack of observed effects:
-
Peptide Integrity: Ensure the peptide has been stored and handled correctly to prevent degradation.
-
Dosage and Incubation Time: The optimal concentration and duration of treatment can vary between cell types. For example, one study noted that while cancer cell lines showed telomere extension after 4 days, normal primary cells required a 3-week incubation period to observe a significant increase.[15]
-
Cellular Context: The response to this compound can be cell-type specific. For instance, in one study, this compound elevated telomerase activity in normal cells but not in the cancer cell lines tested.[15]
-
Assay Sensitivity: The method used to measure the outcome (e.g., telomere length, gene expression) must be sensitive enough to detect changes.
11. Are there any known side effects or safety concerns with long-term this compound administration in animal models?
Most preclinical studies report a good safety profile with no significant side effects.[1][16] Some potential considerations include:
-
Injection Site Reactions: Mild and transient reactions at the injection site can occur.[14]
-
Changes in Sleep Patterns: Due to its influence on melatonin, some initial changes in sleep, such as vivid dreams, may be observed as the body adapts.[14]
-
Theoretical Cancer Risk: While some researchers have noted a theoretical risk of abnormal cell growth due to telomerase activation, studies to date have suggested that this compound may actually reduce the incidence of certain cancers in animal models rather than increase it.[1][16]
-
Lack of Long-Term Data: It is important to note that there is a limited amount of large-scale, long-term data in humans.[14]
Experimental Protocols & Methodologies
12. Can you provide a general protocol for assessing telomerase activity in response to this compound treatment?
A common method for this is the Telomeric Repeat Amplification Protocol (TRAP) assay.
Telomerase Repeat Amplification Protocol (TRAP) Assay
-
Protein Extraction: Extract protein from control and this compound-treated cells using a suitable lysis buffer (e.g., CHAPS lysis buffer).
-
Protein Quantification: Determine the protein concentration for each sample.
-
TRAP Reaction:
-
Prepare a reaction mix containing a telomerase substrate (TS) primer, an anchored return primer (ACX), and a DNA polymerase.
-
Add the extracted protein to the reaction mix.
-
Incubate at a temperature that allows for telomere extension by telomerase (e.g., 25°C for 20 minutes).
-
-
qPCR Amplification: Amplify the telomerase extension products using quantitative PCR (qPCR).
-
Data Analysis: Compare the amplification in this compound-treated samples to controls. A telomerase-positive cell line (e.g., PC3) can be used as a positive control, and a heat-inactivated sample can serve as a negative control.[15][17]
Signaling Pathways and Workflows
This compound's Core Signaling Pathway
The diagram below illustrates the primary proposed mechanism of action for this compound, leading to cellular anti-aging effects.
Caption: Proposed signaling pathways of this compound.
Experimental Workflow for Long-Term this compound Study in Rodents
This diagram outlines a typical experimental workflow for evaluating the long-term effects of this compound in a rodent model.
Caption: Workflow for a long-term this compound study in mice.
Troubleshooting Logic for Inconsistent Experimental Results
This diagram provides a logical flow for troubleshooting unexpected or inconsistent results in this compound experiments.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. swolverine.com [swolverine.com]
- 2. swolverine.com [swolverine.com]
- 3. This compound Peptide â The Key to Longevity & Youthful Aging | Hubmed [hubmeded.com]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. muscleandbrawn.com [muscleandbrawn.com]
- 6. idiva.com [idiva.com]
- 7. peptideslabuk.com [peptideslabuk.com]
- 8. lotilabs.com [lotilabs.com]
- 9. ncrpcanada.com [ncrpcanada.com]
- 10. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]
- 11. happyhormonesmd.com [happyhormonesmd.com]
- 12. peptidedosages.com [peptidedosages.com]
- 13. How to Reconstitute this compound: Easy Step-by-Step Guide [sarms.io]
- 14. swolverine.com [swolverine.com]
- 15. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Epitalon Research: Technical Support & Reproducibility Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals ensure the reproducibility of their this compound-related research findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Category 1: Peptide Handling and Storage
-
Question: My lyophilized this compound powder arrived at room temperature. Is it still viable?
-
Answer: Yes. Lyophilized this compound is stable at room temperature for several weeks.[1] However, for long-term storage, it should be stored desiccated below -18°C.[2] Upon receipt, it is best practice to store it in a freezer at -20°C for long-term stability (up to 3 years) or in a refrigerator for shorter-term storage (up to 2 years).[3]
-
-
Question: What is the correct procedure for reconstituting this compound?
-
Answer: To reconstitute lyophilized this compound, use sterile, pyrogen-free water or a suitable buffer solution like bacteriostatic saline.[4][5] Gently introduce the solvent into the vial, allowing it to run down the side of the glass. Avoid shaking the vial; instead, gently swirl or rotate it until the powder is fully dissolved. Adhering to strict aseptic techniques is crucial to prevent contamination.[5]
-
-
Question: How should I store reconstituted this compound, and for how long is it stable?
-
Answer: Once reconstituted, this compound should be stored refrigerated at 4°C (or between 2-8°C) and protected from light.[3][4] It is stable for approximately 2-7 days at 4°C for immediate use, and for longer-term use, it should be stored below -18°C.[2] Some sources suggest stability for up to six weeks when refrigerated.[3] To maintain potency, it is critical to prevent repeated freeze-thaw cycles.[2][5] If you need to store it for an extended period, consider adding a carrier protein (e.g., 0.1% HSA or BSA) and aliquoting the solution before freezing.[2]
-
Category 2: Experimental Design & Dosing
-
Question: I am seeing inconsistent results in my cell culture experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Peptide Integrity: Ensure the peptide has been properly stored and handled to avoid degradation.[5] Repeated freeze-thaw cycles can reduce potency.[2]
-
Dosage: The effects of this compound can be dose-dependent.[6] Ensure you are using a consistent and appropriate concentration for your cell type.
-
Cellular Age: The baseline telomerase activity and age of the cells can influence the outcome.[7]
-
Assay Variability: Assays for telomerase activity, like the TRAP assay, have inherent variability. Ensure your protocol is optimized and includes proper controls.[8][9]
-
-
-
Question: What is a standard dosing regimen for in vivo animal studies?
-
Answer: Dosing regimens in preclinical animal studies, typically with rodents, vary widely.[5] Common protocols involve subcutaneous or intraperitoneal injections ranging from 1 to 10 mg/kg.[5] Administration is often performed over several weeks to observe significant effects on aging biomarkers.[5]
-
-
Question: What is the recommended cycle for this compound administration in research?
-
Answer: this compound is typically administered in cycles rather than continuously.[10] A common research cycle involves daily administration for 10-20 days.[11][12] This cyclical approach is believed to be sufficient to activate telomerase and other downstream pathways, with the body continuing to experience benefits after the administration period ends.[10]
-
Category 3: Assay and Data Interpretation
-
Question: My telomerase activity assay (TRAP) is yielding false negatives or high background. How can I troubleshoot this?
-
Answer: The Telomeric Repeat Amplification Protocol (TRAP) is a sensitive PCR-based method that requires careful optimization.[13]
-
Cell Lysate Quality: Ensure the cell extract containing telomerase is prepared correctly and is not degraded.
-
PCR Inhibitors: The presence of inhibitors from the cell lysate can affect Taq polymerase activity. Consider using an internal standard to check for inhibition.[8]
-
Primer/Probe Design: Use validated primers and probes specific to telomeric repeats.[8]
-
Controls: Always include a positive control (e.g., a telomerase-positive cell line like HeLa), a negative control (heat-inactivated lysate), and a no-template control to validate your results.[9][14]
-
-
-
Question: this compound is reported to lengthen telomeres, but I don't see a significant change in my experiments. Why?
-
Answer: Several factors can influence the observed effect on telomere length:
-
Mechanism of Action: In some cell types, particularly certain cancer cells, this compound may induce the Alternative Lengthening of Telomeres (ALT) pathway instead of upregulating telomerase.[6][14]
-
Cell Type: The response to this compound can be cell-type specific. Normal cells have shown significant increases in telomerase activity, whereas some cancer cell lines do not, despite increases in hTERT expression.[14]
-
Baseline Telomere Length: The initial telomere length and the proliferative state of the cells can impact the magnitude of the effect.[7]
-
Duration of Treatment: Short-term experiments may not be sufficient to detect significant changes in telomere length, which is a cumulative process over multiple cell divisions.
-
-
Data Presentation: Quantitative Summaries
Table 1: this compound Storage and Stability
| Form | Storage Condition | Reported Stability | Citation(s) |
| Lyophilized Powder | Room Temperature | Stable for up to 3 weeks | [2] |
| Refrigerated (2-8°C) | Stable for up to 2 years | [3] | |
| Frozen (≤ -18°C) | Stable for up to 3 years | [2][3] | |
| Reconstituted Solution | Refrigerated (4°C) | Stable for 2-7 days (short-term) to 6 weeks | [2][3] |
| Frozen (≤ -18°C) | Recommended for future use; avoid freeze-thaw cycles | [2] |
Table 2: Common Dosing and Administration Protocols
| Model | Administration Route | Dosage | Cycle Duration | Citation(s) |
| In Vivo (Rodents) | Subcutaneous / Intraperitoneal | 1 - 10 mg/kg | Daily for several weeks | [5] |
| Human (Research) | Subcutaneous Injection | 5 - 10 mg/day | Daily for 10-20 days | [11][15] |
| In Vitro (Cell Culture) | In media | Varies by cell line (e.g., 0.1 µM) | Varies by experiment | [15] |
| Alternative Routes | Nasal Spray | 10 - 20 mg/day (research) | 10-20 days | [12] |
Table 3: Reported Effects of this compound on Gene Expression
| Gene/Protein Marker | Cell/Tissue Type | Effect | Citation(s) |
| hTERT (mRNA) | Normal breast & fibroblast cells; Breast cancer cells | Upregulation | [6][14] |
| Nestin, GAP43, β-Tubulin III | Human Gingival Mesenchymal Stem Cells | Increased mRNA expression (1.6-1.8 times) | [16][17] |
| Interleukin-2 (IL-2) | Human Splenocytes | Increased mRNA expression | [7][18] |
| AANAT, pCREB | Pineal Gland | Stimulation (involved in melatonin synthesis) | [7][19] |
Detailed Experimental Protocols
Protocol 1: Reconstitution and Handling of this compound
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the lyophilized this compound vial to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of sterile, pyrogen-free water or bacteriostatic water into the vial. Aim the stream against the inner wall of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can denature the peptide.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use sterile tubes. Store these aliquots at ≤ -18°C. For short-term use, store the primary vial at 4°C.
-
Usage: When ready to use, thaw a frozen aliquot at room temperature or in a refrigerator. Avoid repeated freeze-thaw cycles.
Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a standard method for measuring telomerase activity.[8][13]
-
Cell Lysate Preparation:
-
Harvest 1x10^5 to 1x10^6 cells.
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer (e.g., CHAPS lysis buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the telomerase enzyme. Determine protein concentration (e.g., via Bradford assay).
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract (containing 0.5-1.0 µg of protein) with a TRAP reaction mixture containing a telomerase substrate primer (TS primer), dNTPs, and reaction buffer.
-
Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Heat the reaction to 95°C for 5 minutes to inactivate the telomerase.
-
Add a reverse primer (e.g., ACX primer) and Taq DNA polymerase.
-
Perform PCR amplification for 30-35 cycles (e.g., 95°C for 30s, 55°C for 30s, 72°C for 45s).
-
-
Detection and Analysis:
-
Analyze the PCR products on a polyacrylamide gel. A characteristic ladder of 6-base pair increments indicates positive telomerase activity.
-
Alternatively, use a quantitative real-time PCR (qTRAP) method for more precise quantification.[13]
-
Controls: Run a positive control (telomerase-positive cells), a negative control (heat-inactivated lysate at 85°C for 10 min before the extension step), and a no-template control in parallel.
-
Mandatory Visualizations (Graphviz)
Caption: General experimental workflow for assessing this compound's effects.
Caption: Proposed signaling pathway for this compound-induced telomerase activation.
Caption: this compound's role in the Keap1/Nrf2 antioxidant defense pathway.
References
- 1. ncrpcanada.com [ncrpcanada.com]
- 2. This compound Peptide | this compound Synthetic Hormone | ProSpec [prospecbio.com]
- 3. happyhormonesmd.com [happyhormonesmd.com]
- 4. swolverine.com [swolverine.com]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. researchgate.net [researchgate.net]
- 7. gethealthspan.com [gethealthspan.com]
- 8. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. swolverine.com [swolverine.com]
- 11. This compound Peptide â The Key to Longevity & Youthful Aging | Hubmed [hubmeded.com]
- 12. swolverine.com [swolverine.com]
- 13. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Epitalon and Epithalamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Epitalon and Epithalamin, two peptides associated with anti-aging and cellular longevity. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding and potential application of these compounds.
Introduction
Epithalamin is a polypeptide extract derived from the pineal glands of cattle.[1] Decades of research, primarily led by Russian scientists, have suggested its role in restoring hormonal balance, improving immune function, and extending lifespan in animal models.[2] this compound, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), was subsequently developed as the putative active component of Epithalamin.[3] Its smaller size and defined chemical structure offer advantages in terms of purity and consistency for research purposes.[4] This guide delves into the comparative efficacy of these two peptides, focusing on their mechanisms of action and supporting experimental findings.
Core Mechanisms of Action
Both this compound and Epithalamin are reported to exert their effects through several key biological pathways:
-
Telomerase Activation: A primary mechanism attributed to both peptides is the activation of the enzyme telomerase, which is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. Telomere shortening is a hallmark of cellular aging.[5]
-
Antioxidant Activity: Both compounds have demonstrated antioxidant properties, protecting cells from damage caused by reactive oxygen species (ROS).[6][7]
-
Melatonin Regulation: As derivatives of pineal gland peptides, both this compound and Epithalamin are believed to influence the production of melatonin, a hormone crucial for regulating circadian rhythms and possessing its own antioxidant properties.[8]
Quantitative Data Comparison
The following tables summarize the available quantitative data from studies comparing the efficacy of this compound and Epithalamin. It is important to note that much of the research has been conducted by a limited number of research groups, and independent verification of some findings is pending.
| Efficacy Parameter | This compound | Epithalamin | Reference Study Highlights |
| Antioxidant Activity | Superior antioxidant effects at lower doses. | Effective, but requires significantly higher doses. | A comparative analysis revealed that this compound is a more potent antioxidant than Epithalamin, with Epithalamin being administered at 1000-fold higher doses to achieve comparable effects in one study.[3][9] |
| Telomerase Activation | Induces telomerase activity and telomere elongation in human somatic cells.[3] | Reported to increase telomere length in blood cells of older individuals.[5] | Direct quantitative, side-by-side comparative studies on the degree of telomerase activation are not readily available in the reviewed literature. However, both are reported to have this effect.[3][5] |
| Lifespan Extension | Increased the lifespan of Drosophila melanogaster by up to 16%.[3] | Increased mean lifespan in various animal models (fruit flies, mice, rats) by 11-31%.[2] | While both show life-extending properties in animal models, direct comparative studies with identical protocols and dosages are needed for a precise quantitative comparison.[2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature on this compound and Epithalamin.
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
This assay is a highly sensitive PCR-based method to detect and measure telomerase activity.
-
Cell Lysis:
-
Harvest cultured cells (e.g., human fibroblasts) and wash with a phosphate-buffered saline (PBS) solution.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., containing CHAPS or NP-40 detergent).
-
Incubate on ice for 30 minutes to ensure complete cell lysis and release of cellular components, including telomerase.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the active telomerase.
-
-
Telomerase Extension:
-
Prepare a reaction mixture containing a TS primer (a substrate for telomerase), dNTPs, and the cell lysate.
-
Incubate the mixture at a temperature optimal for telomerase activity (typically 25°C) for a defined period (e.g., 30 minutes). During this step, active telomerase in the lysate adds telomeric repeats to the 3' end of the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR to amplify the extended TS primers. An internal control is often included to normalize for PCR efficiency.
-
-
Detection and Quantification:
-
Analyze the PCR products using gel electrophoresis. The presence of a characteristic ladder of bands indicates telomerase activity.
-
For quantitative analysis, real-time PCR (qTRAP) can be used, where the amount of amplified product is measured in real-time using fluorescent probes.
-
Antioxidant Capacity Assay
Various methods can be employed to determine the total antioxidant capacity of a substance. A common approach is the Trolox Equivalent Antioxidant Capacity (TEAC) assay.
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Generate the ABTS radical cation (ABTS•+) by reacting the ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Standard Curve:
-
Prepare a series of standard solutions of Trolox (a water-soluble analog of vitamin E) of known concentrations.
-
Add a small volume of each Trolox standard to the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Plot the percentage inhibition of absorbance against the concentration of Trolox to generate a standard curve.
-
-
Sample Measurement:
-
Add the test compounds (this compound or Epithalamin at various concentrations) to the diluted ABTS•+ solution.
-
Measure the absorbance under the same conditions as the standards.
-
Calculate the percentage inhibition of absorbance caused by the sample and determine its Trolox equivalent antioxidant capacity from the standard curve.
-
Lifespan Study in Drosophila melanogaster
The fruit fly is a common model organism for aging research due to its short lifespan and well-characterized genetics.
-
Fly Stocks and Maintenance:
-
Use a wild-type strain of Drosophila melanogaster (e.g., Canton-S).
-
Maintain the flies on a standard cornmeal-yeast-agar medium at a controlled temperature (e.g., 25°C) and light-dark cycle (e.g., 12:12 hours).
-
-
Experimental Setup:
-
Collect newly eclosed adult flies and separate them by sex under light CO2 anesthesia.
-
Divide the flies into experimental groups: a control group receiving the standard diet, and treatment groups receiving the diet supplemented with different concentrations of this compound or Epithalamin.
-
House the flies in vials at a controlled density (e.g., 20-25 flies per vial).
-
-
Lifespan Measurement:
-
Transfer the flies to fresh food vials every 2-3 days.
-
At each transfer, record the number of dead flies in each vial.
-
Continue this process until all flies in a cohort have died.
-
-
Data Analysis:
-
Construct survival curves (e.g., Kaplan-Meier curves) for each experimental group.
-
Calculate the mean and maximum lifespan for each group.
-
Perform statistical analysis (e.g., log-rank test) to determine if there are significant differences in lifespan between the groups.
-
Conclusion
Both this compound and Epithalamin have demonstrated significant geroprotective effects in a variety of experimental models. The available evidence suggests that this compound, the synthetic tetrapeptide, may offer superior antioxidant activity at lower concentrations compared to the natural extract, Epithalamin. Both compounds appear to activate telomerase and extend lifespan in animal models, although direct quantitative comparisons of their potency in these areas are not well-documented in publicly available literature. The defined structure and purity of this compound present a clear advantage for research and potential therapeutic development, allowing for more precise dosing and a better understanding of its specific molecular interactions. Further independent, side-by-side comparative studies are warranted to fully elucidate the relative efficacy of these two intriguing peptides.
References
- 1. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pineal peptide preparation epithalamin increases the lifespan of fruit flies, mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. aminoco.com [aminoco.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant properties of geroprotective peptides of the pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epitalon and Other Synthetic Telomerase Activators
For researchers and professionals in the field of drug development, the quest for effective telomerase activators presents a promising avenue for addressing age-related cellular decline and associated diseases. This guide provides a detailed comparison of Epitalon, a synthetic tetrapeptide, with other notable synthetic and naturally derived telomerase activators, focusing on their mechanisms of action, performance data from experimental studies, and the methodologies employed in these investigations.
Introduction to Telomerase and Its Activation
Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, leading to cellular senescence and apoptosis. The enzyme telomerase can counteract this shortening by adding telomeric repeats to the chromosome ends. While highly active in embryonic and stem cells, telomerase activity is low or absent in most somatic cells. The reactivation or enhancement of telomerase activity through external compounds is a key strategy in anti-aging research. This guide focuses on a comparative analysis of this compound, TA-65, and GRN510, three compounds that have been investigated for their telomerase-activating properties.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound, TA-65, and GRN510 from various studies. It is important to note that these studies were conducted independently, and direct head-to-head comparisons in the same experimental setup are limited. Therefore, the data should be interpreted within the context of each specific study.
Table 1: Comparison of Telomerase Activation and Telomere Elongation
| Compound | Organism/Cell Type | Concentration/Dose | Treatment Duration | Key Findings | Reference |
| This compound | Human normal fibroblasts (IBR.3) and epithelial cells (HMEC) | 1 µg/ml | 3 weeks | Significant increase in telomerase activity.[1] | [1] |
| Human breast cancer cells (21NT, BT474) | 0.5 and 1 µg/ml | 4 days | 12-fold (21NT) and 5-fold (BT474) upregulation of hTERT mRNA expression.[1] | [1] | |
| Human somatic cells | Not specified | Not specified | Average telomere elongation of 33.3%.[2] | [2] | |
| TA-65 | Human (randomized, double-blind, placebo-controlled study) | 250 U/day | 12 months | Significant increase in telomere length (530 ± 180 bp).[3][4] | [3][4] |
| Human T-cells | Not specified | Not specified | 1.3 to 3.3-fold increase in telomerase activity.[5] | [5] | |
| Mouse embryonic fibroblasts | Not specified | 3 months | Approximately 2-fold increase in telomerase activity.[6] | [6] | |
| GRN510 | mTERT heterozygous mice (in vivo) | 10 mg/kg/day | 23 days | 2-4 fold increase in telomerase activity in hematopoietic progenitors and lung tissue.[7][8][9] | [7][8][9] |
| mTERT heterozygous mice (in vivo) | 10 mg/kg/day | 23 days | ~15% (~3.0 Kb) increase in telomere length in lung tissue.[7][10] | [7][10] |
Mechanisms of Action and Signaling Pathways
The signaling pathways through which these compounds activate telomerase are still under investigation and appear to differ.
This compound
This compound's mechanism is multifaceted. It is proposed to upregulate the expression of the telomerase catalytic subunit, hTERT.[1] Additionally, it may influence chromatin structure, making the telomerase gene more accessible for transcription.[11] Some research also suggests an interaction with signaling pathways related to the pineal gland and melatonin, which could indirectly contribute to its anti-aging effects.[12][13][14]
TA-65
TA-65, a molecule derived from the plant Astragalus membranaceus, is believed to activate telomerase through the MAPK (mitogen-activated protein kinase) signaling pathway.[15] This pathway is a crucial regulator of various cellular processes, including proliferation and gene expression. Activation of this pathway can lead to increased expression of c-Myc, a transcription factor known to upregulate hTERT.
GRN510
GRN510 is a small molecule activator whose mechanism appears to be dependent on the presence of telomerase, but interestingly, it may not function by upregulating the expression of TERT.[9][16] This suggests a more direct interaction with the telomerase enzyme complex or an alternative pathway that enhances its activity. The precise molecular interactions are still being elucidated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these telomerase activators.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.[17][18]
Objective: To measure the activity of the telomerase enzyme in cell or tissue extracts.
Principle: The assay consists of two main steps. First, telomerase present in the extract adds telomeric repeats (TTAGGG) to a synthetic substrate primer (TS). Second, the extended products are amplified by PCR using the TS primer and a reverse primer. The amplified products are then visualized, typically by gel electrophoresis, and quantified.[17]
Detailed Protocol (based on a non-radioactive method):
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., containing NP-40 or CHAPS detergent) at a concentration of 500–1,250 cells/µl.[19]
-
Incubate on ice for 30 minutes to lyse the cells and release cellular contents, including telomerase.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).[19]
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing the cell extract (a specific amount of protein, e.g., 0.25 µg), a TS primer (e.g., 5'-AATCCGTCGAGCAGAGTT-3'), dNTPs, and a suitable reaction buffer.[20]
-
Incubate the mixture at a temperature optimal for telomerase activity (e.g., 25-30°C) for a specific duration (e.g., 20-30 minutes) to allow for the extension of the TS primer by telomerase.[20][21]
-
-
PCR Amplification:
-
Add a reverse primer (e.g., ACX primer: 5'-GCGCGG[CTTACC]3CTAACC-3'), Taq polymerase, and PCR buffer to the reaction mixture.[20]
-
Perform PCR with an initial denaturation step to inactivate telomerase, followed by multiple cycles of denaturation, annealing, and extension to amplify the telomerase-extended products.[19]
-
-
Detection and Quantification:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE). The presence of a characteristic ladder of bands with 6 base pair increments indicates telomerase activity.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the bands.
-
Quantify the intensity of the bands relative to an internal standard to determine the relative telomerase activity. Alternatively, real-time quantitative PCR (RTQ-TRAP) can be used for more precise quantification.[20]
-
Quantitative PCR (qPCR) for Telomere Length Measurement
This method measures the average telomere length in a DNA sample relative to a single-copy gene.
Objective: To determine the average length of telomeres in a given genomic DNA sample.
Principle: The assay uses qPCR to quantify the amount of telomere repeat sequence (T) and the amount of a single-copy gene (S) in the same DNA sample. The ratio of T to S (T/S ratio) is then calculated, which is proportional to the average telomere length.[22]
Detailed Protocol (based on the relative qPCR method):
-
DNA Extraction:
-
Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit or protocol.
-
Quantify the DNA concentration and assess its purity using spectrophotometry (e.g., NanoDrop).
-
-
qPCR Reactions:
-
Prepare two separate qPCR master mixes, one for the telomere reaction and one for the single-copy gene reaction.
-
Telomere Reaction: The master mix contains a forward and reverse primer specific for the telomeric repeat sequence (TTAGGG), SYBR Green dye, and DNA polymerase.
-
Single-Copy Gene Reaction: The master mix contains a forward and reverse primer for a stable single-copy gene (e.g., 36B4 or ALB), SYBR Green dye, and DNA polymerase.
-
Add a standardized amount of genomic DNA to each reaction well for both the telomere and single-copy gene plates.
-
Include a standard curve of known DNA concentrations for both reactions to ensure amplification efficiency.
-
-
qPCR Cycling and Data Collection:
-
Run the qPCR reactions in a real-time PCR instrument. The cycling conditions will include an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
The instrument will measure the fluorescence of SYBR Green at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the telomere (T) and single-copy gene (S) reactions for each sample. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Calculate the T/S ratio using the formula: T/S = 2^-(Ct(telomere) - Ct(single-copy gene)) = 2^-ΔCt.
-
This T/S ratio is then compared across different samples to determine the relative telomere length. For absolute telomere length, a standard curve with known telomere lengths is required.[23][24]
-
Conclusion
This compound, TA-65, and GRN510 all demonstrate the potential to activate telomerase and, in some cases, elongate telomeres, though they appear to operate through different mechanisms. This compound's broad effects may stem from its influence on gene expression and pineal function. TA-65 appears to leverage a well-defined signaling pathway (MAPK), while GRN510 may have a more direct or novel mode of action on the telomerase enzyme.
The lack of standardized, direct comparative studies makes it challenging to definitively rank these compounds in terms of efficacy. The choice of a telomerase activator for research or therapeutic development will depend on the specific application, desired mechanism of action, and the target cell or tissue type. The experimental protocols detailed herein provide a foundation for conducting further comparative studies to elucidate the relative potencies and mechanisms of these and other novel telomerase activators. Future research should aim for head-to-head comparisons under identical experimental conditions to provide a clearer picture of their therapeutic potential.
References
- 1. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tasciences.com [tasciences.com]
- 4. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel telomerase activator suppresses lung damage in a murine model of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. gethealthspan.com [gethealthspan.com]
- 12. peptideslabuk.com [peptideslabuk.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. idiva.com [idiva.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. telomer.com.tr [telomer.com.tr]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Relative Human Telomere Length Quantification by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 23. A quantitative PCR method for measuring absolute telomere length - PMC [pmc.ncbi.nlm.nih.gov]
- 24. trn.tulane.edu [trn.tulane.edu]
A Comparative Analysis of Epitalon and TA-65 in Telomere Biology and Cellular Aging
A detailed examination of two prominent telomerase-activating compounds, this guide provides a comparative analysis of Epitalon and TA-65 for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, present supporting experimental data, and outline the methodologies of key studies to facilitate a comprehensive understanding of their respective roles in cellular aging.
Introduction
The progressive shortening of telomeres, the protective nucleoprotein caps at the ends of chromosomes, is a fundamental hallmark of cellular aging. This attrition leads to cellular senescence, contributing to age-related decline and the pathogenesis of various diseases. Consequently, the activation of telomerase, the enzyme responsible for maintaining telomere length, has emerged as a key strategy in anti-aging research. Among the compounds investigated for their telomerase-activating properties, the synthetic tetrapeptide this compound and the natural product-derived TA-65 have garnered significant attention.
This guide provides an objective comparison of this compound and TA-65, summarizing their known effects on telomere biology, outlining the signaling pathways they modulate, and presenting quantitative data from key experimental studies.
Comparative Overview
| Feature | This compound | TA-65 |
| Chemical Nature | Synthetic tetrapeptide (Ala-Glu-Asp-Gly)[1][2][3] | Small molecule purified from the root of Astragalus membranaceus[4][5][6] |
| Primary Mechanism | Telomerase activation, epigenetic modulation, antioxidant effects, circadian rhythm regulation[1][2][7][8] | Telomerase activation[4][5][6] |
| Signaling Pathways | Interacts with promoter regions of the telomerase gene, modulates Keap1/Nrf2 pathway[7] | Activates telomerase via the MAPK pathway[9][10][11] |
| Documented Effects | Increases telomere length, reduces oxidative stress, restores melatonin secretion, modulates gene expression[1][2][7][8][12] | Increases average telomere length, decreases percentage of critically short telomeres, improves certain health-span indicators in mice[4][5][6][10] |
Quantitative Data from Experimental Studies
The following tables summarize key quantitative findings from studies on this compound and TA-65.
This compound: Effects on Telomere Length and Cellular Markers
| Study Type | Model System | Treatment | Key Findings | Reference |
| In vitro | Human lymphocytes (from donors aged 25-88) | This compound | Average increase in telomere length by 33.3%[7][13] | [7][13] |
| In vitro | Human fetal fibroblasts | This compound | Induced expression of telomerase catalytic subunit and telomere elongation[1][13] | [1][13] |
| In vitro | Human gingival and periodontal stem cells | This compound | Significantly reduced aging biomarkers p16 and p21, decreased ROS levels[7] | [7] |
| In vivo (Human) | 12-year clinical trial | Epithalamin (natural precursor to this compound) | 28% decrease in overall mortality; 2-fold decrease in cardiovascular mortality[8] | [8] |
TA-65: Effects on Telomere Length and Immune Cells
| Study Type | Model System | Treatment | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled Human Trial | Healthy cytomegalovirus-positive subjects (53-87 years) | Low dose TA-65 (250 U) for 12 months | Significant increase in telomere length (530 ± 180 bp)[14][15] | [14][15] |
| Randomized, Double-Blind, Placebo-Controlled Human Trial | Healthy cytomegalovirus-positive subjects (53-87 years) | Placebo for 12 months | Significant loss of telomere length (290 ± 100 bp)[14][15] | [14][15] |
| In vivo (Mice) | Haploinsufficient mouse embryonic fibroblasts (MEFs) | TA-65 | Increased average telomere length and decreased percentage of critically short telomeres[4][5][6] | [4][5][6] |
| Randomized, Double-Blind, Placebo-Controlled Human Trial | 500 healthy subjects | TA-65 (100-500 Units) for 9 months | Significant decrease in immunosenescent CD8+CD28- T cells[16] | [16] |
Signaling Pathways and Mechanisms of Action
This compound's Multi-faceted Approach
This compound's mechanism of action is broad, extending beyond simple telomerase activation. It is believed to directly interact with DNA, binding to promoter regions of the telomerase gene to enhance its expression.[7] Furthermore, this compound modulates the Keap1/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, thereby protecting cells from oxidative stress.[7] Its influence on the pineal gland and melatonin production also points to a role in regulating circadian rhythms, which are intrinsically linked to the aging process.[2][7][12]
This compound's diverse signaling pathways.
TA-65's Focused Telomerase Activation
TA-65's primary mechanism is the activation of telomerase through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10][11] This pathway is a crucial regulator of cellular processes, including proliferation and survival. By activating this cascade, TA-65 leads to an increase in the expression of the telomerase reverse transcriptase (TERT) component, the catalytic subunit of the telomerase enzyme. This targeted action results in the elongation of telomeres.
TA-65's telomerase activation pathway.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies employed in key studies are outlined below.
General Protocol for In Vitro Telomere Length Analysis
This workflow outlines a typical experimental procedure for assessing the effect of a compound on telomere length in cultured cells.
A generalized experimental workflow.
1. Cell Culture and Treatment:
-
Human cell lines (e.g., fibroblasts, lymphocytes) are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are seeded at a specific density and allowed to adhere.
-
The culture medium is then replaced with a medium containing the test compound (this compound or TA-65) at various concentrations or a vehicle control.
2. Incubation and Cell Harvesting:
-
Cells are incubated for a predetermined period, which can range from days to weeks, depending on the cell type and the study's objectives.
-
Following incubation, cells are washed, trypsinized (if adherent), and collected by centrifugation.
3. DNA Extraction and Telomere Length Measurement:
-
Genomic DNA is extracted from the harvested cells using a commercial kit.
-
Telomere length is quantified using a method such as quantitative polymerase chain reaction (qPCR). This technique compares the amplification of a telomeric repeat sequence to that of a single-copy gene to determine the average telomere length.
4. Data Analysis:
-
The relative telomere length in the treated groups is compared to the control group.
-
Statistical analysis is performed to determine the significance of any observed differences.
Conclusion
Both this compound and TA-65 demonstrate the ability to activate telomerase and influence telomere length, positioning them as significant molecules in the study of cellular aging. However, they operate through distinct mechanisms and exhibit different breadths of biological activity.
TA-65 appears to be a more targeted telomerase activator, working through the well-defined MAPK signaling pathway.[9][10][11] Its effects on telomere length and immune cell senescence are supported by randomized controlled trials in humans.[14][15][16]
This compound, in contrast, presents a more pleiotropic profile, influencing not only telomerase but also epigenetic regulation, antioxidant defenses, and circadian rhythms.[1][2][7][8] While much of the research on this compound originates from a specific group of institutions, the findings suggest a broader impact on the hallmarks of aging.[17]
For researchers and drug development professionals, the choice between these compounds for further investigation will depend on the specific research question. TA-65 offers a focused approach for studying the direct effects of telomerase activation, while this compound provides a model for exploring more systemic and multi-faceted anti-aging interventions. Further independent and comparative studies are warranted to fully elucidate the therapeutic potential of both molecules.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. peptideslabuk.com [peptideslabuk.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. scispace.com [scispace.com]
- 7. gethealthspan.com [gethealthspan.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. swolverine.com [swolverine.com]
- 13. mdpi.com [mdpi.com]
- 14. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tasciences.com [tasciences.com]
- 16. OBM Geriatrics | Double-Blind, Placebo-Controlled, Randomized Clinical Trial Demonstrates Telomerase Activator TA-65 Decreases Immunosenescent CD8+CD28- T Cells in Humans [lidsen.com]
- 17. quora.com [quora.com]
Cross-Validation of Epitalon's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the synthetic tetrapeptide Epitalon across various human cell lines, with a focus on its impact on cellular aging and cancer-related mechanisms. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development.
Comparative Analysis of this compound's Effects
This compound, a synthetic peptide (Ala-Glu-Asp-Gly), has been investigated for its geroprotective and anti-cancer properties.[1][2] Its primary mechanism of action is often attributed to the activation of telomerase, the enzyme responsible for maintaining telomere length, which is crucial for cellular longevity.[2][3] However, recent studies reveal differential effects of this compound in normal versus cancerous cells, suggesting a more complex mechanism of action.
A key study compared the effects of this compound on two breast cancer cell lines (21NT and BT474) and two normal human cell lines, fibroblasts (IBR.3) and mammary epithelial cells (HMEC).[4][5][6] The findings highlight a divergence in the pathways activated by this compound in these different cell types.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative study of this compound's effects on cancer and normal cell lines.
Table 1: Effect of this compound on Telomere Length in Breast Cancer Cell Lines (4-Day Treatment) [4]
| This compound Concentration (µg/mL) | Mean Telomere Length (kb) in 21NT Cells | Mean Telomere Length (kb) in BT474 Cells |
| 0 (Control) | ~6.5 | ~7.0 |
| 0.1 | No significant change | No significant change |
| 0.2 | ~7.5 | ~7.8 |
| 0.5 | ~8.5 | ~8.5 |
| 1.0 | ~9.0 | ~9.2 |
Table 2: Comparison of hTERT Expression, Telomerase Activity, and ALT Activity [4]
| Cell Line | Type | hTERT mRNA Expression (Relative Quantity) | Telomerase Activity (% of Positive Control) | ALT Activity (Fold Increase vs. Control) |
| 21NT | Breast Cancer | Significant Increase | Not Significantly Enhanced | ~10-fold |
| BT474 | Breast Cancer | Significant Increase | Not Significantly Enhanced | ~3-fold |
| IBR.3 | Normal Fibroblast | Significant Increase | Significantly Increased | No Increase |
| HMEC | Normal Epithelial | Significant Increase | Significantly Increased | Insignificant Increase |
These results indicate that while this compound upregulates the expression of the catalytic subunit of telomerase (hTERT) in all tested cell lines, the functional outcome differs. In normal cells, this leads to increased telomerase activity.[4] Conversely, in cancer cells, despite the hTERT upregulation, telomerase activity is not significantly enhanced.[4] Instead, cancer cells exhibit a significant activation of the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism used by some cancer cells to maintain telomere length independently of telomerase.[4][5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Al-dulaimi et al. (2025).[4]
Cell Culture and this compound Treatment
-
Cell Lines:
-
Breast Cancer: 21NT, BT474
-
Normal Human Fibroblast: IBR.3
-
Normal Human Mammary Epithelial: HMEC
-
-
Culture Media:
-
21NT and BT474 cells were cultured in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
IBR.3 and HMEC cells were also cultured in appropriate media with necessary supplements.
-
-
This compound Preparation: A stock solution of this compound was prepared by dissolving 10 mg in 4 ml of bacteriostatic water to a concentration of 2.5 mg/ml.[4]
-
Treatment Protocol:
-
Cancer Cell Lines (21NT, BT474): Treated daily with 0.1, 0.2, 0.5, and 1.0 µg/mL of this compound for 4 days.
-
Normal Cell Lines (IBR.3, HMEC): Treated daily with 1.0 µg/mL of this compound for 3 weeks.
-
Untreated cells were used as a baseline control, and culture media were refreshed daily for all groups.[4]
-
Quantitative PCR (qPCR) for Telomere Length and Gene Expression
-
DNA/RNA Extraction: Genomic DNA and total RNA were extracted from treated and control cells using standard commercial kits.
-
qPCR for Telomere Length: Telomere length was measured using a qPCR-based method, comparing the amplification of telomeric repeats to a single-copy gene (e.g., 36B4).
-
qPCR for Gene Expression:
-
RNA was reverse-transcribed to cDNA.
-
qPCR was performed using primers for hTERT and a housekeeping gene (e.g., GAPDH or 36B4) for normalization.
-
The delta-delta Ct method was used to calculate the relative quantity (RQ) of gene expression.[4]
-
Telomerase Repeat Amplification Protocol (TRAP) Assay
-
Protein Extraction: Protein was extracted from cells using a CHAPS lysis buffer.
-
TRAP Assay: The TRAP assay was used to measure telomerase activity. This method involves the telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.
-
Quantification: The products were quantified using qPCR. A telomerase-positive cell line (e.g., PC3) was used to generate a standard curve for activity quantification.[4]
Alternative Lengthening of Telomeres (ALT) Activity Assay
-
C-circle Assay: ALT activity was quantified by measuring the levels of C-circles (extrachromosomal circular DNA with C-rich telomeric repeats), which are specific markers for ALT.
-
Immunofluorescence for PML Bodies: The presence of ALT-associated PML (promyelocytic leukemia) nuclear bodies was visualized using immunofluorescence. Cells were fixed, permeabilized, and incubated with a primary antibody against PML, followed by a fluorescently labeled secondary antibody. The number of PML bodies per nucleus was then counted.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effects in cell lines.
Signaling Pathways
Caption: Differential signaling pathways of this compound in normal vs. cancer cells.
Conclusion
The cross-validation of this compound's effects in different cell lines reveals a nuanced and context-dependent mechanism of action. In normal human fibroblasts and epithelial cells, this compound appears to promote telomere maintenance through the conventional telomerase-dependent pathway, consistent with its proposed anti-aging effects.[4][7][8] In contrast, in the breast cancer cell lines studied, this compound also leads to telomere elongation but primarily through the activation of the ALT pathway, a mechanism often associated with cancer cell survival.[4][5]
These findings are critical for the drug development community. They suggest that while this compound may have therapeutic potential in age-related diseases, its effects on cancer cells warrant careful consideration. The differential activation of telomere maintenance pathways underscores the importance of cell-type-specific testing in preclinical studies. Further research is needed to elucidate the precise molecular switches that determine whether this compound activates telomerase or the ALT pathway in a given cell. This will be crucial for defining the therapeutic window and potential applications of this compound and its analogs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. idiva.com [idiva.com]
- 4. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gethealthspan.com [gethealthspan.com]
A Comparative Analysis of Epitalon: A Peptide with Purported Anti-Aging Properties
An objective review of the existing preclinical and clinical evidence surrounding the synthetic peptide Epitalon, with a focus on its mechanisms of action and reported outcomes in the context of aging.
This compound, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), was developed based on the structure of epithalamin, a polypeptide extract from the bovine pineal gland.[1][2][3] It has been the subject of research for over two decades, primarily in Russia, for its potential geroprotective and neuroendocrine effects.[2][4] Proponents of this compound suggest it may play a role in slowing the aging process and mitigating age-related diseases. This guide provides a comprehensive comparison of the available data from preclinical and clinical studies to offer researchers, scientists, and drug development professionals a clear overview of the current state of knowledge on this compound.
Mechanism of Action: Telomerase Activation and Beyond
One of the most cited mechanisms of action for this compound is its potential to activate telomerase, an enzyme responsible for maintaining the length of telomeres.[5][6][7] Telomeres are protective caps at the ends of chromosomes that shorten with each cell division, contributing to cellular aging.[6] By activating telomerase, this compound is suggested to elongate telomeres, thereby potentially extending the lifespan of cells.[5][6]
Beyond its effects on telomeres, research also points to other potential mechanisms, including the regulation of melatonin synthesis and circadian rhythms, modulation of the immune system, and antioxidant effects.[3][7][8][9]
Preclinical Evidence: Animal and In Vitro Studies
A significant body of research on this compound comes from studies conducted on animals and human cell cultures. These studies have reported a range of promising outcomes, although it is important to note that these findings have not always been independently replicated on a large scale.
Table 1: Summary of Key Preclinical Studies on this compound
| Study Focus | Model System | Key Findings |
| Lifespan Extension | Fruit flies, Mice, Rats | Increased average and maximum lifespan.[1][7][10][11][12] |
| Telomerase Activation | Human fetal lung fibroblasts, HeLa cells | Induced expression of telomerase, leading to telomere elongation.[4][5][6] |
| Tumor Incidence | Mice | Reduced incidence of spontaneous tumors and inhibited development of metastases.[7][13] |
| Circadian Rhythms | Old rats | Stimulated melatonin production.[1] |
| Oxidative Stress | Animal models | Demonstrated antioxidant activity.[11] |
| Immune Function | Murine thymocytes | Modulated mitogenic activity.[2][3] |
Clinical Evidence: Human Trials
Comprehensive, large-scale, placebo-controlled human clinical trials on this compound are limited.[10] Much of the existing human data comes from smaller studies, some of which were not placebo-controlled and have not been independently verified. Therefore, the clinical evidence should be interpreted with caution.
Table 2: Summary of Reported Human Studies on this compound
| Study Focus | Participant Group | Reported Outcomes |
| Longevity and Mortality | Elderly individuals | Lower mortality rates and improved cardiovascular health compared to controls in a six-year study. |
| Cardiovascular and Metabolic Health | Elderly individuals | Improvements in cardiovascular and metabolic diseases.[6] |
| Sleep and Well-being | Elderly patients | Reported improvements in sleep quality, emotional stability, and physical stamina.[11] |
| Melatonin Production | Older adults | Improved melatonin production and regulation of circadian rhythms. A 2021 trial with 75 women showed a 160% increase in melatonin synthesis with 0.5mg/day of this compound compared to placebo.[14] |
| Telomere Length | Adult donors (25-88 years) | Increased telomerase activity and an average telomere length increase of 33.3% in PHA-stimulated lymphocytes.[4][5] |
Experimental Protocols
Detailed experimental protocols are often not fully described in the available English-language literature. However, some key methodologies can be gleaned from the research.
Telomeric Repeat Amplification Protocol (TRAP) Assay: This assay is a standard method used to measure telomerase activity. In studies involving this compound, the TRAP assay was utilized to demonstrate the peptide's ability to reactivate telomerase in human cell models like HeLa cells and human fetal lung fibroblasts.[5] The protocol generally involves cell lysis, incubation of the cell extract with a substrate that can be elongated by telomerase, and then amplification of the telomerase products using PCR for detection and quantification.
Cell Culture and Treatment: For in vitro studies, human cell lines such as fetal lung fibroblasts (e.g., 602/17) and HeLa cells were cultured under standard laboratory conditions.[4][5] this compound was then added to the culture medium at various concentrations to assess its effects on cellular processes like telomerase activity and gene expression over specific time periods.
Animal Studies: In animal models, this compound was typically administered through subcutaneous or intramuscular injections.[1] Common protocols involved daily injections for a specified duration, followed by a rest period.[1] Dosages and treatment cycles varied between studies. For example, a common protocol might involve 5–10mg per day for 10–20 days.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's effect on telomerase and a typical experimental workflow for in vitro analysis.
Caption: Proposed signaling pathway of this compound's effect on telomerase and cellular aging.
Caption: A typical experimental workflow for in vitro analysis of this compound's effect on telomerase activity.
Safety and Side Effects
The available research suggests that this compound is generally well-tolerated with minimal side effects.[10][15] Reported side effects are often mild and may include discomfort at the injection site.[10] However, it is crucial to note that comprehensive long-term safety data from large-scale human trials is lacking.[10][14] Most of the safety information is derived from non-human studies and anecdotal reports.[10]
Conclusion
This compound presents an intriguing area of anti-aging research, with preclinical studies suggesting potential benefits in lifespan extension, telomerase activation, and tumor reduction. However, the clinical evidence in humans remains limited and requires more robust, large-scale, and independently verified trials to substantiate these claims. While the safety profile appears favorable in the existing literature, the lack of extensive human data necessitates a cautious approach. For researchers and drug development professionals, this compound represents a compound with a plausible mechanism of action for influencing cellular aging, but further rigorous investigation is essential to determine its true efficacy and safety in humans.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of this compound-Highly Bioactive Pineal Tetrapeptide with Promising Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gethealthspan.com [gethealthspan.com]
- 6. revolutionhealth.org [revolutionhealth.org]
- 7. lyfemedical.com [lyfemedical.com]
- 8. Epithalon: Safety, Legality & Side Effects Explained [holisticmedicalwellness.com]
- 9. pinnaclepeptides.com [pinnaclepeptides.com]
- 10. bodyrejuvenationmd.com [bodyrejuvenationmd.com]
- 11. swolverine.com [swolverine.com]
- 12. elementsarms.com [elementsarms.com]
- 13. [PDF] Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice | Semantic Scholar [semanticscholar.org]
- 14. innerbody.com [innerbody.com]
- 15. nbinno.com [nbinno.com]
Epitalon's Dichotomous Influence: A Comparative Analysis of its Effects on Normal and Cancerous Cells
For Immediate Release
A comprehensive review of existing research reveals that the synthetic tetrapeptide Epitalon exhibits markedly different effects on normal and cancerous cells, positioning it as a molecule of significant interest in both gerontology and oncology. This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals, highlighting its potential as a selective anti-cancer agent while promoting longevity in healthy tissues.
The primary divergence in this compound's mechanism of action lies in its regulation of telomere maintenance. In normal cells, this compound has been shown to activate telomerase, the enzyme responsible for elongating telomeres, thereby potentially delaying cellular senescence.[1][2][3] Conversely, in some cancer cell lines, while it may still influence telomere length, evidence suggests it can activate the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism distinct from telomerase-mediated elongation.[1][2][3] This differential activity is a critical area of investigation for targeted cancer therapies.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on normal and cancer cell lines.
Table 1: Effect of this compound on Telomere Length
| Cell Line | Cell Type | This compound Concentration | Treatment Duration | Change in Telomere Length | Reference |
| IBR.3 | Normal Human Fibroblasts | 1 µg/ml | 3 weeks | Significant increase | [1][2] |
| HMEC | Normal Human Mammary Epithelial Cells | 1 µg/ml | 3 weeks | Significant increase | [1][2] |
| 21NT | Breast Cancer | 0.2 - 1 µg/ml | 4 days | Dose-dependent increase | [1][2] |
| BT474 | Breast Cancer | 0.2 - 1 µg/ml | 4 days | Dose-dependent increase | [1][2] |
Table 2: Effect of this compound on hTERT mRNA Expression
| Cell Line | Cell Type | This compound Concentration | Treatment Duration | Fold Change in hTERT Expression | Reference |
| IBR.3 | Normal Human Fibroblasts | 1 µg/ml | 3 weeks | Upregulated | [1][2] |
| HMEC | Normal Human Mammary Epithelial Cells | 1 µg/ml | 3 weeks | Upregulated | [1][2] |
| 21NT | Breast Cancer | 1 µg/ml | 4 days | ~12-fold increase | [1][2] |
| BT474 | Breast Cancer | 0.5 µg/ml | 4 days | ~5-fold increase | [1][2] |
Table 3: Effect of this compound on Telomerase and ALT Activity
| Cell Line | Cell Type | This compound Concentration | Treatment Duration | Telomerase Activity | ALT Activity | Reference |
| IBR.3 | Normal Human Fibroblasts | 1 µg/ml | 3 weeks | Significantly increased | No significant increase | [1][2] |
| HMEC | Normal Human Mammary Epithelial Cells | 1 µg/ml | 3 weeks | Significantly increased | Minor increase | [1][2] |
| 21NT | Breast Cancer | 0.5 and 1 µg/ml | 4 days | No significant increase | Significantly increased | [1][2] |
| BT474 | Breast Cancer | 0.5 and 1 µg/ml | 4 days | No significant increase | Significantly increased | [1][2] |
Table 4: In Vivo Effects of this compound on Cancer Models
| Animal Model | Cancer Type | This compound Dosage | Key Findings | Reference |
| HER-2/neu Transgenic Mice | Mammary Tumors | 1 µ g/mouse , 5 days/month | Reduced cumulative number and maximum size of tumors; 3.7-fold reduction in HER-2/neu mRNA expression. | [4][5][6] |
| C3H/He Mice | Spontaneous Tumors | 0.1 µg, 5 times/week | Reduced number of malignant tumors and prevented metastases. | |
| Rats (DMH-induced) | Colon Carcinogenesis | Not specified | Inhibited tumor development. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
1. Quantitative PCR (qPCR) for Telomere Length Measurement
-
Principle: This method quantifies the ratio of telomere repeat copy number (T) to a single-copy gene copy number (S) to determine the average relative telomere length.
-
Protocol:
-
DNA Extraction: Isolate genomic DNA from cell lines using a standard DNA extraction kit.
-
qPCR Reaction: Prepare two separate qPCR reactions for each sample: one with primers for the telomere repeats and another with primers for a single-copy gene (e.g., 36B4).
-
Reaction Mix: A typical 20 µl reaction mix includes: 10 µl of 2x SYBR Green qPCR master mix, 1 µl of forward primer (10 µM), 1 µl of reverse primer (10 µM), 2 µl of genomic DNA (10 ng/µl), and 6 µl of nuclease-free water.
-
Thermal Cycling: A representative thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the T/S ratio using the comparative Ct method (ΔΔCt).
-
2. Telomeric Repeat Amplification Protocol (TRAP) for Telomerase Activity
-
Principle: This is a two-step PCR-based assay. First, telomerase in the cell extract adds telomeric repeats to a substrate oligonucleotide. Second, the extended products are amplified by PCR.
-
Protocol:
-
Cell Lysis: Lyse cells in a CHAPS lysis buffer to extract cellular proteins, including telomerase.
-
Telomerase Extension: Incubate the cell extract with a TS primer (a substrate for telomerase), dNTPs, and reaction buffer at 25°C for 20-30 minutes to allow for telomere elongation.
-
PCR Amplification: Add a reverse primer (ACX) and Taq polymerase and perform PCR to amplify the extended products. A typical PCR protocol is 95°C for 2-3 min, followed by 30-35 cycles of 95°C for 30 s, 52°C for 30 s, and 72°C for 45 s.
-
Detection: Analyze the PCR products on a polyacrylamide gel. The presence of a characteristic 6-base pair ladder indicates telomerase activity.
-
3. C-circle Assay (CCA) for Alternative Lengthening of Telomeres (ALT) Activity
-
Principle: This assay detects the presence of C-circles, which are partially double-stranded extrachromosomal telomeric DNA circles, a specific marker for ALT.
-
Protocol:
-
DNA Extraction: Isolate high-molecular-weight genomic DNA.
-
Rolling Circle Amplification (RCA): Incubate the genomic DNA with Phi29 DNA polymerase and dNTPs. The polymerase uses the C-circles as templates for RCA, generating long single-stranded DNA products containing telomeric repeats.
-
Detection: The amplified telomeric DNA can be quantified by dot blot hybridization with a labeled telomeric probe or by qPCR using telomere-specific primers.
-
4. Annexin V Apoptosis Assay (General Protocol)
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.
-
Protocol:
-
Cell Preparation: Treat cells with this compound for the desired time and concentration. Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
5. MTT Assay for Cell Viability (General Protocol)
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the differential signaling pathways of this compound in normal versus cancer cells and a typical experimental workflow for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epithalon inhibits tumor growth and expression of HER-2/neu oncogene in breast tumors in transgenic mice characterized by accelerated aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Epithalon decelerates aging and suppresses development of breast adenocarcinomas in transgenic her-2/neu mice. [scholars.duke.edu]
- 6. Inhibitory effect of the peptide this compound on the development of spontaneous mammary tumors in HER-2/neu transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Epitalon with Other Geroprotectors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest to extend healthspan and mitigate the effects of aging is a cornerstone of modern biomedical research. Geroprotectors, substances that aim to slow the aging process, are at the forefront of this endeavor. Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed as an analog of the natural pineal peptide Epithalamin, has garnered significant attention for its anti-aging properties, primarily through the activation of telomerase and regulation of the cell cycle. While its individual effects are promising, the potential for synergistic interactions with other geroprotectors could unlock even greater therapeutic benefits.
This guide provides an objective comparison of the synergistic effects of this compound with other geroprotectors, supported by available experimental data. It details the methodologies for assessing such synergies and visualizes the complex biological pathways involved.
Synergistic Effects of Epithalamin and Thymalin on Longevity
A key clinical study involving elderly patients provides direct evidence of the synergistic geroprotective effects of Epithalamin (the natural precursor to this compound) and Thymalin, a peptide preparation from the thymus gland known for its immune-restorative properties. This long-term study, spanning 6-8 years with 266 elderly participants, demonstrated a significant reduction in mortality and morbidity in the groups receiving treatment compared to the control group.[1][2][3][4]
Quantitative Data Summary
The study revealed a marked improvement in the health status of the participants treated with the peptides, including a 2.0-2.4-fold decrease in the incidence of acute respiratory diseases and a reduced incidence of clinical manifestations of ischemic heart disease, hypertension, and osteoporosis.[1][2][3] The most striking finding was the impact on mortality rates:
| Treatment Group | Mortality Rate Reduction (Compared to Control) |
| Thymalin Only | 2.0 - 2.1-fold |
| Epithalamin Only | 1.6 - 1.8-fold |
| Epithalamin + Thymalin (2-3 years) | 2.5-fold |
| Epithalamin + Thymalin (6 years, annual treatment) | 4.1-fold |
Data sourced from a clinical assessment of 266 elderly individuals over a 6-8 year period.[1][2][3][4]
These results strongly suggest a synergistic interaction between the pineal and thymic peptides, as the combined treatment led to a greater reduction in mortality than either peptide administered alone.
Potential Mechanisms of Synergy: this compound and Thymalin
The synergistic effects of this compound and Thymalin likely arise from their complementary actions on different hallmarks of aging. This compound primarily targets cellular senescence and genetic stability through telomerase activation, while Thymalin focuses on restoring immune function, which declines with age (immunosenescence).
Experimental Protocols for Assessing Synergy
While the clinical data for Epithalamin and Thymalin is compelling, further preclinical and clinical studies are needed to explore the synergistic potential of this compound with other geroprotectors like metformin, rapamycin, resveratrol, and fisetin. The following outlines a generalized experimental workflow for evaluating such synergies.
Experimental Workflow for Synergy Assessment
Key Methodologies
-
Cell Culture: Primary human cell lines, such as dermal fibroblasts or peripheral blood mononuclear cells (PBMCs), are commonly used. Senescence can be induced through replicative exhaustion or stressors like radiation.
-
Dose-Response Assays: To determine the efficacy of each geroprotector individually and in combination, dose-response curves are generated. Cell viability assays (e.g., MTT, CellTiter-Glo) are typically employed.
-
Synergy Calculation:
-
Isobologram Analysis: This graphical method plots the doses of two drugs required to produce a specific effect. Combinations that fall below the line of additivity are considered synergistic.
-
Combination Index (CI): The CI method, based on the median-effect equation, provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The CompuSyn software is a valuable tool for these calculations.
-
-
Biomarker Analysis:
-
Senescence-Associated β-galactosidase (SA-β-gal) Staining: A common marker for senescent cells.
-
Telomere Length Measurement: Techniques like quantitative PCR (qPCR) can be used to assess changes in telomere length.
-
Gene Expression Analysis: qRT-PCR or RNA-seq can be used to measure the expression of genes related to senescence (e.g., p16, p21), inflammation (e.g., IL-6, IL-8), and telomerase (e.g., hTERT).
-
-
Animal Models: Aged rodents (e.g., C57BL/6 mice) are frequently used to study the effects of geroprotectors on lifespan and healthspan.
-
Lifespan and Healthspan Measurement: Lifespan is the primary endpoint. Healthspan can be assessed through various parameters, including cognitive function, motor activity, and the incidence of age-related pathologies.
Conclusion and Future Directions
The existing evidence for the synergistic effects of Epithalamin and Thymalin provides a strong rationale for exploring other combinations of geroprotectors. While there is a current lack of published data on the synergistic effects of this compound with other prominent geroprotectors like metformin, rapamycin, resveratrol, and fisetin, the potential for such interactions is high given their diverse mechanisms of action.
Future research should focus on systematically evaluating these combinations using robust experimental designs and standardized methodologies for assessing synergy. Such studies will be instrumental in developing more effective multi-targeted anti-aging interventions. The experimental protocols and analytical methods outlined in this guide provide a framework for these future investigations, which hold the promise of significantly advancing the field of longevity research.
References
Independent Verification of Khavinson's Epitalon Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitalon (Ala-Glu-Asp-Gly), a synthetic tetrapeptide, was developed at the St. Petersburg Institute of Bioregulation and Gerontology by Professor Vladimir Khavinson. Decades of research by Khavinson and his team have suggested that this compound possesses significant geroprotective and life-extending properties, primarily attributed to its ability to activate the enzyme telomerase, which extends the telomeres at the ends of chromosomes. This has positioned this compound as a compelling candidate in the field of anti-aging research. However, a critical aspect of scientific validation is the independent verification of research findings. This guide provides a comparative analysis of the original research on this compound, predominantly from Professor Khavinson's group, and the available independent studies that have sought to verify or build upon these findings. A notable scarcity of independent replication for in vivo and human studies remains a significant limitation in the field.
Key Research Findings: A Comparative Overview
The primary claims surrounding this compound's efficacy revolve around its impact on telomerase activity and telomere length, its antioxidant properties, and its neuroprotective and life-extending effects. This section compares the data from Khavinson's research with findings from independent laboratories.
Telomerase Activation and Telomere Elongation
Professor Khavinson's research has consistently reported that this compound activates telomerase and elongates telomeres in human cells, thereby extending their replicative lifespan beyond the Hayflick limit.[1][2] A seminal study in 2003 by Khavinson et al. demonstrated that this compound induced telomerase activity and telomere elongation in human fetal fibroblast cultures.[3]
More recently, a 2025 study by Al-dulaimi et al., conducted independently, provided quantitative data on this phenomenon in both normal and cancerous human cell lines.[4][5] This study confirmed that this compound can increase telomere length in normal human cells through the upregulation of the catalytic subunit of telomerase, hTERT.[4][5]
Table 1: Comparison of In Vitro Studies on this compound's Effect on Telomerase and Telomeres
| Study (Lead Author) | Cell Type | This compound Concentration | Key Findings | Independent Verification |
| Khavinson et al. (2003) | Human Fetal Fibroblasts | Not specified in abstract | Induced telomerase activity and telomere elongation. | No direct independent replication of this specific study. |
| Al-dulaimi et al. (2025) | Normal Human Fibroblasts (IBR.3) | 1.0 µg/mL | Significant increase in telomerase activity and telomere length. | Yes |
| Al-dulaimi et al. (2025) | Normal Human Mammary Epithelial Cells (HMEC) | 1.0 µg/mL | Significant increase in telomerase activity and telomere length. | Yes |
| Al-dulaimi et al. (2025) | Breast Cancer Cells (21NT, BT474) | 0.1 - 1.0 µg/mL | Dose-dependent increase in telomere length, but not through telomerase activation (implying an alternative mechanism, ALT). | Yes |
Antioxidant Properties
Research from Khavinson's group has suggested that this compound exhibits antioxidant properties by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD).[6] Independent research in this specific area is limited. However, the broader understanding of telomere biology suggests a link between telomere shortening and oxidative stress. By maintaining telomere length, this compound may indirectly contribute to cellular resilience against oxidative damage.
Table 2: Comparison of Studies on this compound's Antioxidant Effects
| Study (Lead Author) | Model | Key Findings | Independent Verification |
| Khavinson's Group (Various) | In vitro and in vivo (rodent models) | Increased activity of antioxidant enzymes (e.g., SOD), reduced markers of oxidative stress. | Limited to no direct independent verification. |
| General Telomere Biology Research | Various | Telomere shortening is linked to increased oxidative stress. | N/A (General scientific consensus) |
In Vivo and Clinical Studies: The Verification Gap
A significant number of in vivo studies on animal models (flies, mice, and rats) and several human clinical trials have been conducted by Khavinson and his colleagues. These studies have reported remarkable outcomes, including increased lifespan, reduced tumor incidence, and improved physiological functions in aging individuals.[1][7]
However, a critical assessment by the Alzheimer's Drug Discovery Foundation and other independent reviewers consistently highlights that these results have not been independently replicated.[1][7] The lack of independent clinical trials is a major hurdle for the broader acceptance and potential therapeutic application of this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating and comparing research findings.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method used to detect telomerase activity.
Methodology:
-
Cell Lysis: Cells are lysed to release cellular components, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer). If telomerase is active, it adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The extended products are then amplified using PCR with the TS primer and a reverse primer.
-
Detection: The amplified products are visualized using gel electrophoresis, with a characteristic ladder of bands indicating telomerase activity.
Quantitative PCR (qPCR) for Telomere Length Measurement
qPCR is a common method to determine the relative average telomere length in a sample.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the cells.
-
qPCR Reactions: Two separate qPCR reactions are performed for each sample:
-
T reaction: Measures the amount of telomeric DNA using primers specific to the telomere repeat sequence.
-
S reaction: Measures the amount of a single-copy gene to normalize for the amount of genomic DNA.
-
-
Data Analysis: The ratio of the telomere signal (T) to the single-copy gene signal (S) (T/S ratio) is calculated to determine the relative telomere length.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound leading to telomere elongation.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Comparison with Alternatives
While this compound is a prominent synthetic peptide in aging research, other compounds are also being investigated for their telomerase-activating potential.
Table 3: Comparison of this compound with Other Potential Telomerase Activators
| Compound | Source/Type | Mechanism of Action | Level of Evidence (Independent) |
| This compound | Synthetic Peptide | Upregulates hTERT expression | In vitro studies exist; In vivo and clinical data lack independent verification. |
| TA-65 | Natural Product (Astragalus membranaceus extract) | Activates telomerase | Some independent in vitro and small human studies suggest effects on telomere length and immune markers. |
| Resveratrol | Natural Polyphenol | Activates Sirtuins, which are linked to telomere maintenance | Extensive independent research, though direct and consistent telomerase activation is debated. |
| Ginsenosides | Natural Product (from Ginseng) | May modulate telomerase activity | Preclinical independent studies show some potential, but human data is limited. |
Conclusion
The research on this compound, pioneered by Professor Khavinson, presents a compelling narrative for a potent anti-aging intervention. The proposed mechanisms, particularly the activation of telomerase, have been a focal point of this research for decades. The recent emergence of independent in vitro studies, such as the work by Al-dulaimi et al. (2025), provides crucial, independently verified quantitative data that supports the fundamental claim that this compound can upregulate telomerase and extend telomeres in normal human cells.[4][5]
However, a significant and critical gap remains in the independent verification of the in vivo and human clinical trial results reported by Khavinson's group. The claims of increased lifespan and reduced disease incidence in animals and humans are profound, but without independent replication, they remain largely unsubstantiated in the broader scientific community.
For researchers, scientists, and drug development professionals, this compound remains a molecule of high interest. The independently verified in vitro data provides a solid foundation for further investigation. Future research should prioritize independent, well-controlled in vivo studies and, eventually, robust clinical trials to definitively ascertain the safety and efficacy of this compound as a potential therapeutic agent for age-related conditions. The current body of evidence, while promising, underscores the essential role of independent verification in the scientific process.
References
- 1. Aging Research Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice | Semantic Scholar [semanticscholar.org]
- 3. jordantimes.com [jordantimes.com]
- 4. researchgate.net [researchgate.net]
- 5. AEDG Peptide (this compound) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hevolution.com [hevolution.com]
- 7. alzdiscovery.org [alzdiscovery.org]
A Comparative Analysis of Epitalon and Other Geroprotective Compounds on Lifespan Extension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental findings on Epitalon, a synthetic tetrapeptide, and its purported effects on lifespan. Its performance and mechanisms are contrasted with other well-researched anti-aging candidates, Metformin and Resveratrol. The data presented is collated from preclinical and clinical studies to offer a comprehensive overview for the scientific community.
This compound: Mechanism and Core Findings
This compound (Ala-Glu-Asp-Gly) is a synthetic peptide that mimics the properties of Epithalamin, a natural extract from the pineal gland.[1][2] Research into this compound's effects on aging began in the 1980s, with a primary focus on its role in regulating cellular longevity.[3][4] The principal mechanism attributed to this compound's anti-aging potential is the activation of the enzyme telomerase.[4][5] This enzyme is responsible for adding repetitive DNA sequences to the ends of chromosomes, known as telomeres.[3] Telomeres naturally shorten with each cell division, a process linked to cellular senescence and aging.[2] By stimulating telomerase, this compound may help maintain telomere length, thereby extending the replicative lifespan of cells.[2][6]
Beyond telomerase activation, studies suggest this compound exerts its effects through multiple pathways, including the restoration of circadian rhythms via melatonin synthesis, enhancement of antioxidant defenses, and modulation of the immune system.[2][6][7][8]
Quantitative Data Summary: this compound Studies
The following tables summarize the key quantitative findings from in vitro, in vivo, and human studies on this compound.
Table 1: Summary of Key In Vitro (Cellular) Studies on this compound
| Cell Type | Key Findings | References |
|---|---|---|
| Human Somatic Cells | Extended cellular division beyond the Hayflick limit by at least 10 passages. | [7] |
| Human Lymphocytes (Donors 25-88 yrs) | Induced telomerase expression and activity; increased telomere length by an average of 33.3% in some studies. | [6] |
| Normal Human Cells (HMEC, IBR.3) | Significantly increased telomerase activity, though not to levels observed in cancer cell lines. | [9] |
| Human Breast Cancer Cells (21NT, BT474) | Increased telomere length, but primarily through the Alternative Lengthening of Telomeres (ALT) pathway, not by significantly enhancing telomerase activity. | [9] |
| Bovine Cumulus-Oocyte Complexes | Activated telomerase and improved localization of the TERT protein, a key component of telomerase. | [6] |
| Human Periodontal Stem Cells | Reduced aging biomarkers (p16, p21), decreased ROS levels, and preserved mitochondrial function. |[6] |
Table 2: Summary of Key In Vivo (Animal) Studies on this compound
| Animal Model | Key Lifespan & Healthspan Findings | References |
|---|---|---|
| Drosophila melanogaster (Fruit Flies) | Extended lifespan and enhanced locomotor activity; reduced mitochondrial and cytosolic ROS. | [6] |
| Mice (SHR Strain) | No change in mean lifespan, but increased maximum lifespan by 12.3% and the lifespan of the last 10% of survivors by 13.3%. | [10] |
| Mice (SHR Strain) | Decreased frequency of chromosomal aberrations in bone marrow cells. | [10][11] |
| Rats, Mice | Various studies report an extension of mean and maximum lifespan. | [7][8][12] |
| Mice | Reduced incidence of spontaneous tumors; one study noted a 6-fold inhibition of leukemia development. |[7][10] |
Table 3: Summary of Human Clinical Studies on this compound
| Study Population | Key Findings | Caveats & Limitations | References |
|---|---|---|---|
| Elderly Patients (60-80 yrs) | 12-year follow-up reported a 28% decrease in overall mortality and a 50% lower rate of cardiovascular mortality. | Research has not been widely replicated by independent international institutions. | [3][7] |
| Elderly Patients | Significantly increased telomere lengths in blood cells. | Small study sizes; lack of large-scale, placebo-controlled trials. | [7] |
| Older Adults | Restored normal melatonin secretion and circadian rhythms. | Most clinical evidence originates from a limited number of research groups. |[7] |
Comparison with Alternative Geroprotective Compounds
To contextualize the findings on this compound, it is useful to compare its mechanisms and reported outcomes with other prominent compounds in longevity research: Metformin and Resveratrol.
-
Metformin: A first-line medication for type 2 diabetes, Metformin has garnered significant attention for its potential anti-aging effects.[14][15] Its proposed mechanisms include activating AMP-activated protein kinase (AMPK), modulating the microbiome, and reducing inflammation.[14][15][16] The ongoing Targeting Aging with Metformin (TAME) trial is a landmark study designed to investigate these effects in humans.[16][17]
-
Resveratrol: A natural polyphenol found in grapes and other plants, Resveratrol is known to activate sirtuins, particularly SIRT1.[18][19] Sirtuins are a class of proteins that play a critical role in cellular health, including DNA repair and metabolic regulation.[20][21] While Resveratrol has been shown to extend lifespan in yeast, worms, and flies, its effects in mammals are still a subject of debate, with mixed results from mouse studies.[18][22]
Table 4: Mechanistic Comparison of Longevity Compounds
| Feature | This compound | Metformin | Resveratrol |
|---|---|---|---|
| Primary Target | Telomerase Enzyme | AMP-Activated Protein Kinase (AMPK) | Sirtuins (especially SIRT1) |
| Key Cellular Process | Telomere Maintenance | Energy Metabolism, Autophagy | DNA Repair, Deacetylation, Stress Resistance |
| Other Effects | Melatonin regulation, antioxidant, immune support | mTOR inhibition, anti-inflammatory, microbiome modulation | AMPK activation, antioxidant, anti-inflammatory |
Table 5: Comparative Lifespan Effects Across Species
| Organism | This compound | Metformin | Resveratrol |
|---|---|---|---|
| Yeast / Worms | Not extensively studied | Lifespan extension (up to 50% in C. elegans)[14] | Lifespan extension[18][19] |
| Flies | Lifespan extension[6] | Lifespan extension | Lifespan extension[18][23] |
| Mice | Increased maximum lifespan in some studies; mixed results on mean lifespan[10] | Lifespan extension[14] | Mixed results; some studies show extension, others only metabolic benefits[18][22] |
| Humans | Reduced mortality in some long-term studies (requires replication)[7] | Reduced incidence of age-related diseases; TAME trial ongoing[14][16] | Effects on lifespan not established |
Experimental Protocols and Methodologies
Replicating key findings requires a clear understanding of the experimental design. Below are outlines of typical protocols used in the study of these compounds.
Protocol 1: this compound Lifespan Study in SHR Mice (Representative)
This protocol is based on the methodology described in studies investigating this compound's long-term effects.
-
Animal Model: Female Swiss-derived SHR mice, a strain often used in aging research.
-
Grouping: Mice are divided into a control group and a treatment group (e.g., n=54 per group).
-
Treatment Initiation: Treatment begins at a young adult age (e.g., 3 months).
-
Administration:
-
Treatment Group: Subcutaneous injections of this compound (e.g., 1.0 µ g/mouse ) dissolved in saline.
-
Control Group: Subcutaneous injections of normal saline.
-
-
Dosing Schedule: A cyclical regimen is often used, such as injections on 5 consecutive days each month.[10]
-
Duration: Treatment continues for the entire natural lifespan of the animals.
-
Primary Endpoints:
-
Mean and maximum lifespan.
-
Survival curves (e.g., analysis of the last 10% of survivors).
-
-
Secondary Endpoints & Biomarkers:
-
Body weight and food consumption (monitored regularly).
-
Spontaneous tumor incidence (assessed via necropsy).
-
Frequency of chromosomal aberrations in bone marrow cells (evaluated at the end of life).
-
Reproductive function (monitoring of estrous cycles).[10]
-
-
Statistical Analysis: Survival data is typically analyzed using methods like the Kaplan-Meier estimator, and group comparisons are made using tests such as the log-rank test.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved.
Caption: this compound's primary mechanism of activating telomerase to counteract telomere shortening.
Caption: A typical experimental workflow for an in vivo longevity study.
Caption: High-level comparison of the primary signaling pathways for longevity compounds.
Conclusion
This compound presents a compelling case as a geroprotective agent, primarily through its well-documented role in activating telomerase and elongating telomeres in cellular and animal models.[6][9] The results from long-term human studies, although promising in their suggestion of reduced mortality, originate from a narrow group of researchers and urgently require independent, large-scale clinical validation.[7][12]
In comparison, Metformin and Resveratrol operate through distinct, more metabolically-focused pathways like AMPK and sirtuin activation, respectively.[16][18] Metformin's potential is currently being rigorously evaluated in the TAME clinical trial, which will provide crucial data on its efficacy as an anti-aging intervention in humans.[17] Resveratrol shows consistent lifespan extension in lower organisms, but its effects in mammals remain inconclusive.[22]
For drug development professionals, this compound represents a mechanism-specific approach to targeting a core hallmark of aging—telomere attrition. However, its clinical readiness is not yet established.[6] The broader landscape of longevity research suggests that a multi-faceted approach, potentially targeting the distinct but complementary pathways activated by compounds like this compound, Metformin, and sirtuin activators, may hold the greatest promise for extending human healthspan.
References
- 1. peptideslabuk.com [peptideslabuk.com]
- 2. swolverine.com [swolverine.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. bodyrejuvenationmd.com [bodyrejuvenationmd.com]
- 5. lyfemedical.com [lyfemedical.com]
- 6. gethealthspan.com [gethealthspan.com]
- 7. livvnatural.com [livvnatural.com]
- 8. peptidescienceresearch.com [peptidescienceresearch.com]
- 9. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. researchgate.net [researchgate.net]
- 14. Metformin as Anti-Aging Therapy: Is It for Everyone? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glycanage.com [glycanage.com]
- 16. mdpi.com [mdpi.com]
- 17. Metformin in aging and aging-related diseases: clinical applications and relevant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Does Resveratrol Improve Mammalian Lifespan? | by Dr. med. Titus Maniera | Health and Science | Medium [medium.com]
- 19. foliuslabs.com [foliuslabs.com]
- 20. Frontiers | Sirtuins at the Service of Healthy Longevity [frontiersin.org]
- 21. Sirtuins, NAD⁺, Lifespan Extension, and Aging [nad.com]
- 22. Resveratrol and Lifespan in Model Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The lifespan extension effects of resveratrol are conserved in the honey bee and may be driven by a mechanism related to caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Epitalon: A Comparative Guide for Researchers
Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the field of gerontology for its potential anti-aging effects.[1][2][3] Developed as a synthetic analog of Epithalamin, a polypeptide extract from the bovine pineal gland, this compound's primary mechanism is attributed to its ability to reactivate the enzyme telomerase, thereby protecting and elongating telomeres, the protective caps at the ends of chromosomes.[1][4][5][6] This guide provides a critical review of the existing literature on this compound, objectively comparing its performance with other alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Primary Mechanism of Action: Telomere Elongation
The shortening of telomeres with each cell division is a fundamental hallmark of cellular aging (senescence).[2] The enzyme telomerase can counteract this process by adding telomeric repeats to the chromosome ends, but its activity is suppressed in most adult somatic cells.[7] A significant body of research suggests that this compound's primary geroprotective effect stems from its ability to induce telomerase expression and activity.
Studies have demonstrated that this compound can activate telomerase in human somatic cells, leading to telomere elongation and an extension of the cellular lifespan beyond the Hayflick limit.[7][8] In some studies, this resulted in an average telomere length increase of 33.3%.[7][9] This effect is linked to the upregulation of the human telomerase reverse transcriptase (hTERT) gene, which codes for the catalytic subunit of the enzyme.[10][11]
Interestingly, in cancer cells, this compound has been shown to extend telomeres through the Alternative Lengthening of Telomeres (ALT) pathway, with a less significant impact on telomerase activity.[10][11] This differential mechanism in normal versus cancerous cells is a critical area for further investigation.
Quantitative Data from In Vitro Studies
| Parameter | Cell Type | Result | Reference |
|---|---|---|---|
| Telomere Elongation | Human Somatic Cells | Average increase of 33.3% | [7][9] |
| hTERT mRNA Expression | Normal Epithelial & Fibroblast Cells | Dose-dependent upregulation | [10][11] |
| Telomerase Activity | Normal Epithelial & Fibroblast Cells | Significant increase after 3-week incubation | [10] |
| Telomere Lengthening Mechanism | Breast Cancer Cells (21NT, BT474) | Activation of ALT pathway |[10][11] |
Experimental Protocol: Telomerase Induction in Human Fibroblasts
-
Cell Line: Telomerase-negative human fetal lung fibroblasts (e.g., 602/17 line).[7]
-
Treatment: Addition of this compound peptide to the cell culture medium at specified concentrations.
-
Incubation: Cells are cultured for a defined period, allowing for multiple cell divisions.
-
Assays:
-
Telomerase Activity: Measured using the Telomeric Repeat Amplification Protocol (TRAP) assay.[7]
-
hTERT Expression: Quantified via quantitative Polymerase Chain Reaction (qPCR) to measure mRNA levels.[10][11]
-
Telomere Length: Assessed by methods such as Terminal Restriction Fragment (TRF) analysis or quantitative fluorescence in situ hybridization (Q-FISH).[8]
-
-
Control: An untreated cell culture group serves as the negative control.
Additional Mechanisms and Systemic Effects
Beyond telomere biology, this compound exhibits a multi-pathway geroprotective profile, acting on several other hallmarks of aging.[7]
-
Circadian Rhythm Restoration: this compound stimulates melatonin synthesis and protects the pineal gland from age-related degenerative changes.[1][7] A human trial involving 75 women demonstrated that 0.5mg of this compound per day increased melatonin synthesis by 160% compared to a placebo.[12] This helps normalize circadian rhythms, which often deteriorate with age, leading to improved sleep and hormonal balance.[1][4]
-
Immune Modulation: Aging is associated with a decline in immune function known as immunosenescence. This compound has been found to boost the activity of immune cells and may alter the mRNA levels of interleukin-2, a key cytokine in the immune response.[1][3][13]
-
Antioxidant Properties: The peptide exhibits powerful antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress, a major contributor to cellular damage and aging.[1][13]
Evidence from In Vivo and Clinical Studies
While in vitro results are promising, the translation to whole organisms is crucial. Animal studies and some human clinical trials, primarily conducted in Russia, have explored this compound's systemic effects.
Quantitative Data from In Vivo & Clinical Studies
| Model | Parameter | Result | Reference |
|---|---|---|---|
| Female SHR Mice | Maximum Lifespan | Increased by 12.3% vs. control | [14] |
| Female SHR Mice | Chromosome Aberrations (Bone Marrow) | Decreased by 17.1% vs. control | [14] |
| Female SHR Mice | Leukemia Incidence | 6.0-fold decrease vs. control | [14] |
| Elderly Humans | Mortality (Cardiovascular Disease) | Several trials suggest decreased mortality | [15] |
| Human Trial (n=75 women) | Melatonin Synthesis | Increased by 160% vs. placebo |[12] |
Experimental Protocol: Murine Lifespan Study
-
Model: Female outbred Swiss-derived SHR mice.[14]
-
Treatment Group: Subcutaneous injections of this compound (e.g., 1.0 µ g/mouse ) for 5 consecutive days each month, starting from 3 months of age until natural death.[14]
-
Control Group: Received subcutaneous injections of normal saline on the same schedule.[14]
-
Parameters Monitored: Food consumption, body weight, estrous function, lifespan (mean and maximum), incidence of spontaneous tumors, and chromosomal aberrations in bone marrow cells.[14]
-
Analysis: Statistical comparison of lifespan curves (e.g., Kaplan-Meier analysis) and incidence rates of pathologies between the treatment and control groups.
Critical Review and Research Gaps
Despite the compelling preclinical data, the clinical readiness of this compound remains a subject of debate.[7]
-
Lack of Independent Replication: Many of the key human clinical trials suggesting decreased mortality and normalized physiological functions were conducted by a limited group of researchers, and these results have not been widely and independently confirmed.[15]
-
Telomerase and Cancer Risk: A significant concern with any therapy that activates telomerase is the potential risk of promoting the growth of latent cancer cells, which rely on telomerase for their immortality. While some studies suggest this compound may inhibit certain cancers, this remains a critical area requiring rigorous safety evaluation.[1][14]
-
Limited Pharmacokinetic Data: There is a scarcity of robust data on the bioavailability, stability, and optimal delivery methods for this compound, although it is most commonly administered via subcutaneous injection.[4][9]
Comparison with Alternative Anti-Aging Peptides
This compound is one of several peptides being investigated for longevity and healthspan extension. Its primary focus on telomere biology distinguishes it from others that target different pathways.
Comparative Guide to Anti-Aging Peptides
| Peptide | Primary Mechanism | Key Benefits | Best For |
|---|---|---|---|
| This compound | Telomerase activation, Melatonin regulation | Slowing biological aging, sleep cycle restoration, immune support | Systemic, long-term cellular health and longevity.[16][17] |
| GHK-Cu | Copper-dependent gene modulation, Collagen synthesis | Skin repair, wound healing, anti-inflammatory, hair growth | Topical skin rejuvenation and tissue healing.[17][18][19] |
| BPC-157 | Angiogenesis, Growth factor modulation | Accelerated healing (gut, muscle, tendon), anti-inflammatory | Injury recovery and systemic tissue repair.[16][17] |
| MOTS-c | Mitochondrial DNA-encoded, Metabolic regulation | Enhanced mitochondrial function, glucose metabolism, energy | Improving metabolic health and physical endurance.[17][18] |
| FOXO4-DRI | Induces apoptosis in senescent cells (senolytic) | Clearing senescent cells to reduce inflammation | Targeting cellular senescence.[19] |
Conclusion
The existing literature presents this compound as a compelling geroprotective agent with a unique mechanism centered on telomere biology. Its multi-faceted action on circadian rhythms, immune function, and oxidative stress further enhances its therapeutic potential. However, the current body of evidence, while strong in preclinical models, relies on a limited number of human trials that require independent validation. For drug development professionals, this compound represents a promising lead compound, but further large-scale, placebo-controlled clinical trials are essential to confirm its efficacy and, most importantly, its long-term safety, particularly concerning the risks associated with telomerase activation. Future research should focus on these areas to bridge the gap between the peptide's demonstrated potential and its readiness for mainstream clinical adoption.[7]
References
- 1. swolverine.com [swolverine.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. Overview of this compound-Highly Bioactive Pineal Tetrapeptide with Promising Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lyfemedical.com [lyfemedical.com]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. This compound Peptide â The Key to Longevity & Youthful Aging | Hubmed [hubmeded.com]
- 7. gethealthspan.com [gethealthspan.com]
- 8. Epithalon peptide induces telomerase activity and telomere elongation in human somatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of this compound—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity | Sciety [sciety.org]
- 12. innerbody.com [innerbody.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Epithalon vs Other Peptides: Find the Best Fit for You [holisticmedicalwellness.com]
- 17. amazing-meds.com [amazing-meds.com]
- 18. livvnatural.com [livvnatural.com]
- 19. lavishrn.com [lavishrn.com]
Navigating Telomerase Activation: A Comparative Guide to Safety Profiles
For Immediate Release
[City, State] – [Date] – In the dynamic field of aging research and regenerative medicine, the activation of telomerase presents a promising frontier. However, the safety of various telomerase activators is a paramount concern for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profiles of different classes of telomerase activators, supported by experimental data, to aid in informed decision-making for future research and therapeutic development.
Executive Summary
Telomerase activators, broadly categorized into natural compounds, synthetic small molecules, and gene therapies, offer distinct advantages and safety considerations. Natural compounds, such as TA-65 and cycloastragenol, have demonstrated a favorable safety profile in numerous studies, with a low incidence of adverse effects. Synthetic small molecules represent a newer class of activators with the potential for high specificity, though long-term safety data is still emerging. Gene therapy, a powerful approach for sustained telomerase activation, has shown promise in preclinical and early clinical studies, with a key focus on mitigating any potential cancer risk. This guide delves into the available safety data for representative activators from each class, outlines the experimental protocols for key safety assessments, and provides a logical framework for evaluating their safety.
Comparative Safety Data
The following table summarizes the available quantitative safety data for representative telomerase activators. It is important to note that direct comparisons can be challenging due to variations in study designs, dosages, and tested populations.
| Activator Class | Specific Activator | Dosage Range | Key Safety Findings | Adverse Events | Cancer Risk |
| Natural Compounds | TA-65 / Cycloastragenol | 10-50 mg/day (TA-65, human)[1]; 40-150 mg/kg/day (Cycloastragenol, rat)[2][3][4] | No observed adverse effects in a 1-year human study (TA-65)[5]. The No-Observed-Adverse-Effect Level (NOAEL) for cycloastragenol in a 91-day rat study was >150 mg/kg/day[2][3][4]. Generally Recognized as Safe (GRAS) status for TA-65. | Minimal to none reported in multiple studies. A randomized, double-blind, placebo-controlled study of TA-65 reported no observed safety concerns[5]. One study noted that of the serious adverse events, none were deemed related to the product, and adverse events of mild to moderate severity were observed in 34.6% of subjects[6]. | Mouse studies have not shown an increased incidence of cancer with TA-65 supplementation[7]. Studies in cancer-prone mouse models also showed no acceleration of tumorigenesis[7]. |
| Resveratrol | 150 mg/day - 5 g/day (human)[2][8][9][10] | Dose-dependent effects. High doses (>1 g/day ) are associated with gastrointestinal side effects[8][10]. May have drug interactions, particularly with anticoagulants[11]. | Nausea, diarrhea, abdominal pain, and flatulence are common at doses above 1 g/day [2][8][10]. | The relationship is complex and not fully elucidated. Some studies suggest it may have chemopreventive properties, while others indicate that at high concentrations it could potentially induce DNA damage[12]. Long-term human trials are needed to verify its efficacy and safety[13]. | |
| Synthetic Small Molecules | AGS-499 / AGS-500 | Preclinical (dose varies by study) | In preclinical studies, these compounds increased telomerase activity and protected mesenchymal stem cells from oxidative stress-induced apoptosis and DNA damage without inducing chromosomal aberrations[14]. | Specific adverse event data from clinical trials is not yet widely available. | Long-term cancer risk in humans has not been determined. Preclinical studies have not reported an increase in tumorigenesis[14][15]. |
| Gene Therapy | AAV9-hTERT | Single IV and IT administration (human, dose not specified)[16] | A study in five patients with mild to moderate dementia reported a high safety profile with no serious adverse effects[17][18][19]. Preclinical studies in mice showed lifespan extension without an increased risk of cancer[10][20]. | In the small human study for dementia, the therapy was well-tolerated with only minimal discomfort at the injection site[18]. | A primary concern with telomerase gene therapy is the theoretical risk of promoting cancer. However, multiple studies in mice, including cancer-prone models, have not shown an increase in cancer incidence with AAV9-mediated TERT expression[20]. The long-term risk in humans is still under investigation. |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of safety assessment and the signaling pathways involved in telomerase activation, the following diagrams are provided.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a telomerase activator on cell viability and proliferation.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the telomerase activator in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the activator. Include a vehicle control (medium with the solvent used to dissolve the activator) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the activator compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of the activator that causes 50% inhibition of cell viability).
DNA Damage Assessment (Comet Assay)
Objective: To detect and quantify DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells treated with a telomerase activator.
Principle: This assay, also known as single-cell gel electrophoresis, is based on the ability of fragmented DNA to migrate out of the nucleus under the influence of an electric field, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Harvest cells after treatment with the telomerase activator and resuspend them in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear DNA ("nucleoids").
-
Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, perform electrophoresis at a low voltage. For double-strand breaks, a neutral electrophoresis buffer is used.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).
Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)
Objective: To measure the enzymatic activity of telomerase in cell or tissue extracts after treatment with an activator.
Principle: The TRAP assay is a two-step PCR-based method. In the first step, telomerase present in the cell extract adds telomeric repeats to a synthetic substrate primer. In the second step, these extended products are amplified by PCR. The resulting PCR products are then visualized on a gel.
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts using a lysis buffer that preserves telomerase activity.
-
Telomerase Extension: Incubate the cell lysate with a reaction mixture containing a substrate primer (TS), dNTPs, and a buffer. If telomerase is active, it will extend the TS primer by adding TTAGGG repeats.
-
PCR Amplification: Add a reverse primer (ACX) and Taq polymerase to the reaction mixture and perform PCR to amplify the extended products. An internal control is often included to check for PCR inhibition.
-
Detection of PCR Products: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the characteristic ladder of 6-base pair repeats. The intensity of the ladder reflects the level of telomerase activity. Quantification can be performed using densitometry or real-time quantitative TRAP (qTRAP).
Genomic Stability Assessment (Quantitative Fluorescence In Situ Hybridization - Q-FISH)
Objective: To measure the length of telomeres in individual cells to assess the impact of telomerase activators on telomere maintenance and genomic stability.
Principle: Q-FISH uses a fluorescently labeled peptide nucleic acid (PNA) probe that specifically binds to the telomeric repeat sequence (TTAGGG). The fluorescence intensity of the probe at the chromosome ends is directly proportional to the telomere length.
Protocol:
-
Metaphase Spread Preparation: Prepare metaphase chromosome spreads from cultured cells treated with the telomerase activator.
-
Hybridization: Denature the chromosomal DNA and hybridize with a fluorescently labeled (e.g., Cy3 or FITC) telomere-specific PNA probe.
-
Washing and Counterstaining: Wash the slides to remove unbound probe and counterstain the chromosomes with a DNA stain like DAPI.
-
Image Acquisition: Capture digital images of the metaphase spreads using a fluorescence microscope equipped with a sensitive camera and appropriate filters.
-
Image Analysis: Use specialized software to quantify the fluorescence intensity of the telomere signals on each chromosome. The intensity values are then converted to kilobases (kb) of telomere length by comparing them to a reference standard of known length.
Conclusion and Future Directions
The safety of telomerase activators is a critical aspect of their development for therapeutic applications. Natural compounds like TA-65 and cycloastragenol currently have the most extensive safety data in humans, suggesting a favorable profile. Synthetic small molecules and gene therapies offer exciting possibilities but require further rigorous long-term safety evaluation. The experimental protocols outlined in this guide provide a framework for the systematic assessment of the safety of novel telomerase activators. Future research should focus on conducting well-controlled, long-term clinical trials to definitively establish the safety and efficacy of these promising agents. A deeper understanding of the long-term consequences of telomerase activation will be essential for translating this fundamental biological process into safe and effective therapies for age-related diseases.
References
- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health Effects of Resveratrol: Results from Human Intervention Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary safety of cycloastragenol from Astragalus spp.: subchronic toxicity and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloastragenol: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Novel telomerase-increasing compound in mouse brain delays the onset of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol - Wikipedia [en.wikipedia.org]
- 9. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side Effects of Resveratrol Supplements [nutritionfacts.org]
- 11. Resveratrol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cycloastragenol: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative stress protection by novel telomerase activators in mesenchymal stem cells derived from healthy and diseased individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel telomerase-increasing compound in mouse brain delays the onset of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. telomer.com.tr [telomer.com.tr]
- 16. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 17. researchgate.net [researchgate.net]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. embopress.org [embopress.org]
- 20. AAV9-mediated telomerase activation does not accelerate tumorigenesis in the context of oncogenic K-Ras-induced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Longevity: A Comparative Analysis of Epitalon and Other Anti-Aging Peptides
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of extending human healthspan, researchers and drug development professionals are increasingly turning their attention to a class of molecules known as peptides. Among these, Epitalon has garnered significant interest for its purported anti-aging effects. This guide provides an in-depth, objective comparison of the long-term effects of this compound with other notable peptides, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action. This analysis is intended for researchers, scientists, and professionals in the field of drug development to inform further investigation and potential therapeutic applications.
Executive Summary
This comparative guide assesses the long-term effects of this compound against other peptides with recognized or potential anti-aging properties, including GHK-Cu, Thymalin, Carnosine, and MOTS-c. The comparison focuses on key parameters of aging such as lifespan, cellular senescence, immune function, and metabolic health. Quantitative data from preclinical and clinical studies are presented in structured tables, and the underlying signaling pathways and experimental workflows are visualized to provide a clear and comprehensive overview.
This compound: The Pineal Gland Peptide
This compound (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that was developed based on a natural peptide extract from the pineal gland, epithalamin.[1] Its primary proposed mechanism of action revolves around the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[2][3] Telomere shortening is a hallmark of cellular aging, and by counteracting this process, this compound is suggested to extend cellular lifespan.
Long-Term Effects of this compound
Preclinical studies, primarily in rodents, have demonstrated a range of long-term benefits associated with this compound administration. These include an increase in maximum lifespan, a reduction in the incidence of spontaneous tumors, and the normalization of various physiological functions.[4][5]
| Parameter | Experimental Model | Dosage and Duration | Key Quantitative Findings | Reference |
| Maximum Lifespan | Female SHR mice | 1 µ g/mouse , 5 consecutive days monthly, from 3 months of age until natural death | 12.3% increase in maximum lifespan compared to control group. | [4] |
| Lifespan of Last 10% Survivors | Female SHR mice | 1 µ g/mouse , 5 consecutive days monthly, from 3 months of age until natural death | 13.3% increase in the lifespan of the last 10% of survivors. | [4] |
| Chromosome Aberrations | Female SHR mice | 1 µ g/mouse , 5 consecutive days monthly, from 3 months of age until natural death | 17.1% decrease in the frequency of chromosome aberrations in bone marrow cells. | [4] |
| Spontaneous Tumor Incidence | Female SHR mice | 1 µ g/mouse , 5 consecutive days monthly, from 3 months of age until natural death | No influence on total spontaneous tumor incidence, but a 6.0-fold inhibition of leukemia development. | [4] |
| Telomerase Activity | Human fetal lung fibroblasts | 0.05 µg/ml for 4 days | Induced telomerase activity in telomerase-negative cells. | [6] |
| Telomere Length | Human somatic cells | Not specified | Average increase of 33.3% in telomere length. | [2] |
Experimental Protocol: Long-Term Lifespan Study in Mice
The following provides a generalized protocol based on the available literature for assessing the long-term effects of this compound on lifespan in mice.
Objective: To determine the effect of long-term, cyclical this compound administration on the lifespan and age-related biomarkers in a murine model.
Materials:
-
SHR (Spontaneously Hypertensive Rats) or other appropriate mouse strain
-
This compound (synthetic, high-purity)
-
Sterile saline solution (0.9% NaCl)
-
Animal housing facilities with controlled environment (temperature, light-dark cycle)
-
Standard laboratory mouse chow and water ad libitum
-
Equipment for subcutaneous injections
-
Tools for monitoring animal health (body weight scales, etc.)
-
Laboratory equipment for analyzing biomarkers (e.g., chromosome aberration analysis)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.
-
Group Allocation: Randomly assign mice to a control group and an this compound treatment group.
-
Peptide Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 µg per 0.1 ml).
-
Administration:
-
Treatment Group: Administer this compound via subcutaneous injection at a dosage of 1 µ g/mouse for 5 consecutive days each month.
-
Control Group: Administer an equivalent volume of sterile saline via subcutaneous injection on the same schedule.
-
-
Monitoring:
-
Monitor the health of the animals daily.
-
Measure body weight and food consumption regularly.
-
Record the date of death for each animal to determine lifespan.
-
-
Biomarker Analysis: At predetermined time points or at the end of the study, collect tissue samples (e.g., bone marrow) for analysis of age-related biomarkers such as chromosome aberrations.
-
Data Analysis: Statistically analyze the lifespan data (e.g., using Kaplan-Meier survival curves) and biomarker data to determine the significance of any observed differences between the treatment and control groups.
This compound's Signaling Pathway
This compound's primary signaling pathway is believed to involve the upregulation of the catalytic subunit of telomerase, telomerase reverse transcriptase (TERT).[3][7] This leads to the elongation of telomeres and a delay in cellular senescence. Additionally, this compound may exert its effects through antioxidant pathways and by modulating the expression of certain genes involved in cellular homeostasis.[2]
Comparative Peptides
To provide a comprehensive assessment, this compound's long-term effects are compared with those of other peptides implicated in anti-aging pathways.
GHK-Cu: The Skin and Tissue Repair Peptide
GHK-Cu is a naturally occurring copper-peptide complex known for its role in wound healing and skin regeneration.[8] Its anti-aging effects are primarily attributed to its ability to stimulate collagen and elastin production, as well as its antioxidant and anti-inflammatory properties.[9]
| Parameter | Experimental Model | Dosage and Duration | Key Quantitative Findings | Reference |
| Collagen Production | Human dermal fibroblasts (in vitro) | 0.01-100 nM GHK-Cu for 96 hours | Significant increase in collagen production. | [10] |
| Elastin Production | Human dermal fibroblasts (in vitro) | 0.01-100 nM GHK-Cu for 96 hours | Approximately 30% increase in alpha-elastin secretion. | [10] |
| Wrinkle Volume Reduction | Human clinical trial (n=40, aged 40-65) | Twice daily application of GHK-Cu nano-carriers for 8 weeks | 55.8% reduction in wrinkle volume compared to control serum. | [10] |
| Wrinkle Depth Reduction | Human clinical trial (n=40, aged 40-65) | Twice daily application of GHK-Cu nano-carriers for 8 weeks | 32.8% reduction in wrinkle depth compared to control serum. | [10] |
Thymalin: The Immune System Modulator
Thymalin is a peptide preparation derived from the thymus gland, a key organ of the immune system.[11] Its primary role is to modulate and restore immune function, which declines with age (immunosenescence).
| Parameter | Experimental Model | Dosage and Duration | Key Quantitative Findings | Reference |
| Mortality Rate | Elderly individuals (long-term monitoring) | Preventive administration | 2- to 4-fold reduction in mortality compared to control groups. | [12] |
| Immune Cell Proliferation | In vitro study | Not specified | 6.8-fold increase in immune cell proliferation. | [13] |
| T-Lymphocyte Differentiation | Human hematopoietic stem cells (in vitro) | Not specified | 6.8-fold increase in the expression of CD28 (marker of mature T lymphocytes). | [14][15] |
Carnosine: The Anti-Glycation Dipeptide
Carnosine (beta-alanyl-L-histidine) is a naturally occurring dipeptide with potent antioxidant and anti-glycation properties.[16] Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of Advanced Glycation End-products (AGEs), which contribute to aging and the development of age-related diseases.
| Parameter | Experimental Model | Dosage and Duration | Key Quantitative Findings | Reference |
| HbA1C Levels | Patients with type 2 diabetes (human clinical trial) | 1000 mg/day for 12 weeks | Significant reduction in HbA1c levels compared to placebo. | [16][17] |
| AGE Formation | In vitro and animal studies | Not specified | Prevents the formation of AGEs. | [18][19] |
MOTS-c: The Mitochondrial-Derived Peptide
MOTS-c is a peptide encoded by the mitochondrial genome that has been shown to regulate metabolic homeostasis.[20] Its potential anti-aging effects are linked to its ability to improve insulin sensitivity and mimic some of the beneficial effects of exercise.
| Parameter | Experimental Model | Dosage and Duration | Key Quantitative Findings | Reference |
| Insulin Sensitivity | High-fat diet-fed mice | 0.5 mg/kg/day for 3 weeks | Improved glucose homeostasis and prevented weight gain. | [21] |
| Physical Performance | Old mice | Not specified | Improved physical capacity. | [21] |
| Muscle Atrophy Signaling | High-fat diet-fed mice | Not specified | Reduced myostatin expression and inhibited muscle atrophy signaling pathways. | [20] |
Conclusion and Future Directions
The comparative analysis reveals that while this compound shows promise in addressing the fundamental aspect of cellular aging through telomere maintenance, other peptides offer complementary long-term benefits by targeting different facets of the aging process. GHK-Cu excels in skin rejuvenation, Thymalin in immune restoration, Carnosine in combating glycation-related damage, and MOTS-c in enhancing metabolic health.
For researchers and drug development professionals, this guide highlights the potential for multi-faceted anti-aging strategies that could involve the synergistic use of these or similar peptides. However, it is crucial to note that much of the research on these peptides, particularly long-term human clinical trials, is still in its nascent stages. Further rigorous, large-scale, and placebo-controlled studies are imperative to validate the long-term efficacy and safety of these compounds in humans. The detailed experimental protocols and signaling pathways provided herein offer a foundational framework for designing and interpreting future research in this exciting and rapidly evolving field.
Disclaimer: This guide is for informational and educational purposes only and does not constitute medical advice. The peptides discussed are largely considered research chemicals and are not approved by the FDA for human use.
Contact: [Insert Contact Information for Research Inquiries]
References
- 1. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 2. gethealthspan.com [gethealthspan.com]
- 3. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Inhibition of Advanced Glycation End Products by Carnosine and Other Natural Dipeptides to Reduce Diabetic and Age‐Related Complications [agris.fao.org]
- 7. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. dtspharmacy.com [dtspharmacy.com]
- 12. Advances in quantification and characterization of telomerase activity by the telomeric repeat amplification protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymalin: Activation of Differentiation of Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymalin: Activation of Differentiation of Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thefitnessdoctors.com [thefitnessdoctors.com]
- 17. alliedacademies.org [alliedacademies.org]
- 18. researchgate.net [researchgate.net]
- 19. Carnosine and advanced glycation end products: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MOTS-c reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Systematic Review of In Vivo Studies on Epitalon: A Comparative Guide to Longevity-Promoting Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the field of gerontology for its potential to modulate fundamental mechanisms of aging. This systematic review consolidates findings from in vivo studies on this compound and provides a comparative analysis with other prominent longevity-promoting agents, including the peptides GHK-Cu and Thymosin Alpha-1, and the well-characterized drugs Rapamycin and Metformin. We present a comprehensive overview of their effects on lifespan, key biomarkers of aging, and associated signaling pathways. Quantitative data from these studies are summarized in comparative tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further research. Additionally, we visualize the core signaling pathways and experimental workflows using Graphviz diagrams to offer a clear, mechanistic understanding of these interventions.
Introduction
The quest to understand and intervene in the aging process has led to the investigation of various compounds with geroprotective properties. Among these, the short peptide this compound has emerged as a promising candidate due to its purported ability to restore telomerase activity, enhance antioxidant defense, and regulate neuroendocrine function. This guide aims to provide a systematic and objective comparison of the in vivo effects of this compound with other notable anti-aging interventions. By presenting quantitative data, detailed methodologies, and visual representations of molecular pathways, we seek to equip researchers and drug development professionals with a robust resource for evaluating and advancing the study of longevity-promoting agents.
Comparative Analysis of In Vivo Lifespan Extension
Numerous studies have investigated the effects of this compound and other compounds on the lifespan of various model organisms. The following table summarizes the key findings on mean and maximum lifespan extension.
| Compound | Model Organism | Mean Lifespan Extension (%) | Maximum Lifespan Extension (%) | Key Study Details |
| This compound | Drosophila melanogaster | 11-16% | - | Low concentrations added to the culture medium during the developmental stage.[1] |
| C3H/Sn Mice | 27% (mortality reduction) | - | - | |
| SHR Mice | No significant change | 12.3% | Subcutaneous injections of 1.0 µ g/mouse for 5 consecutive days each month, starting from 3 months of age. | |
| Rapamycin | Mice | Up to 20% | - | - |
| Metformin | Mice | Up to 10% | - | Effects are more variable and can be context-dependent. |
| GHK-Cu | - | No direct lifespan extension studies found in the reviewed literature. | - | Studies primarily focus on tissue regeneration and anti-inflammatory effects. |
| Thymosin Alpha-1 | - | No direct lifespan extension studies found in the reviewed literature. | - | Studies primarily focus on immune modulation. |
Effects on Key Aging Biomarkers
Beyond lifespan, the efficacy of anti-aging interventions is often assessed by their impact on specific biomarkers of aging, such as telomere length and antioxidant enzyme activity.
Telomere Length
Telomere shortening is a hallmark of cellular aging. This compound is notably recognized for its potential to activate telomerase, the enzyme responsible for maintaining telomere length.
| Compound | Effect on Telomere Length | Model Organism/Cell Line | Quantitative Change |
| This compound | Telomere elongation | Human fetal fibroblasts | Cells surpassed the Hayflick limit by 10 extra divisions. |
| Telomere elongation | Human somatic cells | Average increase of 33.3%.[2] |
Antioxidant Enzyme Activity
Oxidative stress is a major contributor to the aging process. Several compounds, including this compound, have been shown to enhance the body's endogenous antioxidant defense systems.
| Compound | Antioxidant Enzyme(s) Affected | Model Organism | Quantitative Change |
| This compound | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), Glutathione-S-Transferase | Aging rats | Increased activity.[3] |
| Catalase | Drosophila melanogaster | Increased activity. | |
| GHK-Cu | Superoxide Dismutase (SOD) | Mouse macrophages | Increased activity.[4] |
Effects on Spontaneous Tumor Incidence
The relationship between anti-aging interventions and cancer is complex. Some studies have investigated the effects of these compounds on the incidence of spontaneous tumors in cancer-prone animal models.
| Compound | Effect on Tumor Incidence | Animal Model | Key Findings |
| This compound | Inhibited development of leukemia | Swiss-derived SHR mice | 6-fold inhibition of leukemia development. |
| Reduced incidence of breast adenocarcinomas | HER-2/neu transgenic mice | Reduced cumulative number and maximum size of tumors. | |
| Decreased number of malignant tumor-bearing mice | C3H/He mice | Prevented the development of metastases.[5] |
Experimental Protocols
To facilitate the replication and extension of the research cited in this guide, detailed methodologies for key experiments are provided below.
In Vivo Lifespan Study of this compound in SHR Mice
-
Animal Model: Female outbred Swiss-derived SHR mice.
-
Housing: Standard laboratory conditions.
-
Treatment Group: Subcutaneous injections of 1.0 µ g/mouse of this compound dissolved in 0.1 ml saline.
-
Control Group: Subcutaneous injections of 0.1 ml of normal saline.
-
Dosage Regimen: Injections were administered for 5 consecutive days every month, starting from the age of 3 months until natural death.
-
Data Collection: Food consumption, body weight, and lifespan were recorded for each mouse.
Measurement of Superoxide Dismutase (SOD) Activity
A common method for determining SOD activity involves a spectrophotometric assay that measures the inhibition of the reduction of a chromogen, such as nitroblue tetrazolium (NBT), by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Sample Preparation: Tissue or cell homogenates are prepared in a suitable buffer (e.g., phosphate buffer with EDTA).
-
Assay Principle: The rate of NBT reduction is measured in the presence and absence of the sample. The percentage of inhibition of NBT reduction is then calculated, and the SOD activity is expressed in units per milligram of protein. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Measurement of Glutathione Peroxidase (GPx) Activity
GPx activity is often measured using a coupled enzyme assay.
-
Assay Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is proportional to the GPx activity.
-
Reaction Mixture: The assay mixture typically contains phosphate buffer, sodium azide (to inhibit catalase), EDTA, GSH, glutathione reductase, NADPH, and the sample. The reaction is initiated by the addition of the hydroperoxide substrate.
Quantitative Telomere Length Analysis (Q-FISH)
Quantitative Fluorescence In Situ Hybridization (Q-FISH) is a widely used technique to measure the length of telomeres at the single-cell level.
-
Probe: A fluorescently labeled peptide nucleic acid (PNA) probe with a sequence complementary to the telomeric repeat sequence (e.g., (TTAGGG)n) is used.
-
Procedure:
-
Metaphase chromosome spreads are prepared from cell cultures or tissues.
-
The slides are hybridized with the fluorescent PNA probe.
-
Images of the metaphase spreads are captured using a fluorescence microscope.
-
The fluorescence intensity of the telomere signals is quantified using specialized software.
-
The fluorescence intensity is then converted to kilobases (kb) of telomeric DNA using a calibration curve generated from cell lines with known telomere lengths.
-
Signaling Pathways and Mechanisms of Action
The longevity-promoting effects of these compounds are mediated through their interaction with various cellular signaling pathways.
This compound Signaling Pathway
This compound's primary mechanisms of action are believed to involve the activation of telomerase and the upregulation of endogenous antioxidant enzymes. The precise upstream signaling events leading to these effects are still under investigation, but may involve interactions with pineal gland peptides and modulation of gene expression.
Caption: this compound's proposed signaling pathway for longevity.
Comparative Signaling Pathways
Rapamycin and Metformin act on well-defined nutrient-sensing pathways, while GHK-Cu and Thymosin Alpha-1 exert their effects primarily through tissue repair and immune modulation, respectively.
Caption: Core signaling pathways of comparative anti-aging agents.
Discussion and Future Directions
The in vivo evidence reviewed here suggests that this compound holds promise as a geroprotective agent, with demonstrated effects on lifespan in some animal models, telomere maintenance, and antioxidant defense. Its potential to inhibit tumorigenesis in certain contexts is also a significant finding that warrants further investigation.
In comparison, Rapamycin and Metformin have more extensively characterized mechanisms of action and a larger body of evidence supporting their effects on lifespan in mammals. GHK-Cu and Thymosin Alpha-1, while showing beneficial effects on tissue repair and immune function respectively, currently lack direct in vivo evidence for lifespan extension.
Future research on this compound should focus on elucidating the precise upstream signaling pathways that mediate its effects. Long-term, large-scale studies in diverse mammalian models are needed to confirm its efficacy and safety for promoting longevity and healthspan. Furthermore, comparative studies that directly evaluate this compound against other promising anti-aging compounds under standardized experimental conditions will be crucial for determining its relative potential.
Conclusion
This systematic review provides a comparative overview of the in vivo effects of this compound and other longevity-promoting agents. The presented data and experimental protocols offer a valuable resource for researchers in the field of aging. While this compound shows considerable promise, further rigorous investigation is required to fully understand its mechanisms of action and to validate its potential as a therapeutic intervention to promote healthy aging.
References
- 1. Is GHK-Cu a Promising Path to Better Healthspan and Longevity? | by 🧬Peter Marino, M.S. CHC CPT🧬 | Medium [medium.com]
- 2. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases telomere length in human cell lines through telomerase upregulation or ALT activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Epitalon
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Epitalon, a synthetic tetrapeptide, to foster a secure research environment and build unwavering trust in laboratory safety protocols. While this compound is not generally classified as a hazardous substance, adherence to proper disposal guidelines is crucial to maintain a safe and compliant laboratory.[1][2][3]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure risks and ensures personal safety.
Recommended PPE:
-
Gloves: Use compatible chemical-resistant gloves.[4]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn.[5]
Standard laboratory practices should be followed at all times. Avoid breathing dust or vapors and ensure adequate ventilation in the handling area.[6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area effectively.
Step-by-Step Spill Cleanup:
-
Ensure Safety: Wear the recommended PPE, including gloves, safety glasses, and a lab coat.[5]
-
Contain the Spill: For powdered this compound, carefully sweep it up. For solutions, absorb the liquid using an inert material such as sand or vermiculite.[5]
-
Collect Waste: Place the absorbed material or powder into a suitable, closed container for disposal.[5][6]
-
Decontaminate the Area: Thoroughly wash the spill site after the material has been collected.[5]
-
Ventilate: Ensure the area is well-ventilated throughout the cleanup process.[5]
Disposal of Unused this compound and Contaminated Materials
Proper disposal of unused this compound and any materials that have come into contact with it is critical to prevent environmental contamination and ensure regulatory compliance.
General Disposal Guidelines:
-
Non-Hazardous Waste Stream: As this compound is not classified as a hazardous substance, it can typically be disposed of in the general laboratory chemical waste stream.[1][3] However, always consult your institution's specific waste management policies.
-
Avoid Drains: Do not dispose of this compound solutions or contaminated materials down the drain.[6]
-
Follow Institutional Protocols: Adhere to all local, state, and federal regulations, as well as your institution's health and safety guidelines for chemical waste disposal.[5]
For disposal of non-hazardous drugs not on a specific flush list, the FDA recommends the following procedure which can be adapted for a laboratory setting:[7]
-
Remove from Original Container: Take the this compound out of its original packaging.[7]
-
Mix with Undesirable Substance: Mix the this compound (do not crush tablets or capsules if applicable) with an unappealing substance like cat litter, dirt, or used coffee grounds. This makes it less attractive to pets and people.[7]
-
Contain the Mixture: Place the mixture in a sealed container, such as a sealable plastic bag.[7]
-
Dispose in Trash: Throw the sealed container in the laboratory's designated solid waste trash.[7]
-
De-identify Packaging: Scratch out all personal or identifying information on the empty vial or packaging before recycling or discarding it.[7]
This compound Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Condition | Stability |
| Lyophilized Powder | Store at -20°C or colder, away from bright light. | Stable for days to weeks at room temperature, long-term stability when frozen. |
| Reconstituted Solution | Refrigerate at 2-8°C. | Use within the recommended time frame after reconstitution.[8] |
Before use, allow the lyophilized peptide to equilibrate to room temperature before opening the container to reduce moisture uptake.
This compound Signaling and Disposal Workflow
The following diagrams illustrate the known biological interaction of this compound and the recommended workflow for its safe disposal.
Caption: this compound's interaction with the pineal gland and its effect on telomerase and cellular aging.
Caption: Recommended workflow for the safe disposal of this compound and management of spills.
References
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. peptomed.pl [peptomed.pl]
- 4. venogen.com [venogen.com]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. uk-peptides.com [uk-peptides.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. peptidedosages.com [peptidedosages.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
